Phenoxy resin
Description
Structure
3D Structure
Properties
CAS No. |
26402-79-9 |
|---|---|
Molecular Formula |
C18H22O3 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
3-[4-(6-propan-2-ylidenecyclohexa-2,4-dien-1-yl)phenoxy]propane-1,2-diol |
InChI |
InChI=1S/C18H22O3/c1-13(2)17-5-3-4-6-18(17)14-7-9-16(10-8-14)21-12-15(20)11-19/h3-10,15,18-20H,11-12H2,1-2H3 |
InChI Key |
LPXOYRYOYTYPRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C=CC=CC1C2=CC=C(C=C2)OCC(CO)O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Phenoxy Resins from Bisphenol A and Epichlorohydrin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenoxy resins, also known as polyhydroxy ethers, are high-molecular-weight thermoplastic polymers derived from the reaction of bisphenol A and epichlorohydrin (B41342).[1] These resins are celebrated for their exceptional adhesion, chemical resistance, toughness, and thermal stability, making them valuable in a wide array of industrial applications, including coatings, adhesives, composites, and electronics.[1][2][3] Unlike conventional epoxy resins, phenoxy resins have a high molecular weight, typically ranging from 30,000 to 70,000 g/mol , and possess very few terminal epoxy groups.[2] Their polymer backbone is characterized by repeating ether linkages and hydroxyl groups, which allow for further chemical modifications.[2] This guide provides a comprehensive overview of the synthesis of phenoxy resins from bisphenol A and epichlorohydrin, detailing the core chemical principles, experimental protocols, and key quantitative data.
Core Synthesis Principles
The synthesis of phenoxy resins from bisphenol A and epichlorohydrin is a polycondensation reaction.[4] The overall process can be categorized into two primary methods: the one-step process (often referred to as the "Taffy" process) and the two-step process.[4][5]
-
One-Step Process: In this method, bisphenol A and an excess of epichlorohydrin react in the presence of a basic catalyst, typically sodium hydroxide (B78521) (NaOH).[4] Both the ring-opening of the epoxide by the phenolic hydroxyl group and the subsequent dehydrochlorination to form a new epoxide ring occur concurrently.[4] This process is generally used for producing lower to medium molecular weight solid epoxy resins.[4][5]
-
Two-Step Process: This method involves two distinct stages. The first is an addition reaction between bisphenol A and epichlorohydrin, often catalyzed by a quaternary ammonium (B1175870) salt, to form a chlorohydrin intermediate.[4] The second step is a dehydrochlorination reaction in the presence of a base like NaOH to form the epoxy group and extend the polymer chain.[4] A variation of the two-step process, known as the "advancement" or "fusion" method, involves reacting a low molecular weight liquid epoxy resin (like bisphenol A diglycidyl ether, or DGEBA) with additional bisphenol A in the presence of a catalyst to build a higher molecular weight polymer.[5][6] This method provides better control over the final molecular weight of the phenoxy resin.
The stoichiometry of the reactants is a critical factor in determining the molecular weight of the resulting polymer.[2] A molar ratio of approximately two equivalents of epichlorohydrin to one equivalent of bisphenol A will primarily yield the diepoxy molecule, bisphenol A diglycidyl ether (DGEBA).[2] To achieve the high molecular weight characteristic of phenoxy resins, the ratio of epichlorohydrin is reduced, allowing for the polymerization to proceed through the reaction of the newly formed epoxy groups with unreacted phenolic hydroxyl groups.[2]
Experimental Protocols
The following sections provide detailed experimental methodologies for the synthesis of phenoxy resins, derived from various established procedures.
One-Step Synthesis Method (Taffy Process)
This protocol is a generalized representation of the one-step process for producing epoxy resins, which can be adapted to synthesize higher molecular weight phenoxy resins by carefully controlling the reactant ratio.
Equipment:
-
A multi-necked reaction flask equipped with a mechanical stirrer, thermometer, condenser, and a dropping funnel.
-
Heating mantle.
-
Vacuum source for dehydration.
Materials:
-
Bisphenol A (BPA)
-
Epichlorohydrin (ECH)
-
Sodium Hydroxide (NaOH) solution (e.g., 49% aqueous solution)[7]
-
Organic solvent (optional, for solvent-based methods)[4]
Procedure:
-
Charging the Reactor: Charge the reaction flask with bisphenol A and epichlorohydrin. For liquid epoxy resin synthesis, a molar ratio of at least 10:1 ECH to BPA is used.[7] To produce higher molecular weight phenoxy resins, this ratio is adjusted to be closer to stoichiometric, with a slight excess of epichlorohydrin.
-
Heating and Reaction Initiation: Heat the mixture to the desired reaction temperature, typically between 70°C and 90°C, while stirring.[7] The reaction can be carried out under reduced pressure to facilitate the removal of water as an azeotrope with epichlorohydrin.[7]
-
Catalyst Addition: Gradually add the aqueous sodium hydroxide solution to the reaction mixture over a period of several hours.[7] The rate of addition should be controlled to maintain the reaction temperature and pH (typically between 7 and 9).[7]
-
Reaction Completion and Post-Treatment: After the addition of NaOH is complete, continue the reaction for a specified duration to ensure completion. The resulting product is a two-phase mixture of the resin and an alkaline sodium chloride solution.[5]
-
Purification: Separate the aqueous phase. The resin phase is then washed multiple times with hot water to remove residual alkali and salt.[4] An organic solvent can be used to extract the resin to improve the washing efficiency.[4]
-
Dehydration: The purified resin is then dehydrated under vacuum to remove any remaining water and solvent.
Two-Step Synthesis Method (Advancement Process)
This protocol describes the synthesis of high molecular weight phenoxy resins by advancing a low molecular weight epoxy resin with bisphenol A.
Equipment:
-
A multi-necked reaction flask equipped with a mechanical stirrer, thermometer, condenser, and a nitrogen inlet.[3]
-
Heating mantle.
Materials:
-
Low molecular weight liquid bisphenol A epoxy resin (e.g., DGEBA)
-
Bisphenol A (BPA)
-
Catalyst (e.g., 2-methylimidazole, 2-methyl-4-ethylimidazole, KOH, NaOH)[8]
-
Solvent (e.g., methyl isobutyl ketone (MIBK), toluene, butanol, anisole)[3][8][9]
-
Reaction terminating agent (e.g., phosphoric acid)[9]
Procedure:
-
Charging and Dissolution: Charge the reaction flask with the liquid epoxy resin, bisphenol A, and a solvent under a nitrogen atmosphere to prevent oxidation.[3][8] Heat the mixture to between 80°C and 90°C with stirring until all reactants are completely dissolved.[3]
-
Catalyst Addition and Polymerization: Add the catalyst to the reaction mixture.[8] Increase the temperature to the desired reaction temperature, typically between 90°C and 170°C, and maintain for several hours (e.g., 2-8 hours).[8][9]
-
Molecular Weight Monitoring: During the reaction, the molecular weight of the product can be monitored in real-time using techniques like gel permeation chromatography (GPC).[3][9]
-
Solvent Addition (Optional): In some procedures, additional solvent is added periodically during the reaction to control viscosity.[3][9]
-
Reaction Termination: Once the desired molecular weight (e.g., 70,000-80,000 g/mol ) is achieved, the reaction is terminated by adding a quenching agent like phosphoric acid.[3][9]
-
Purification and Isolation: The resulting this compound solution is then purified, which may involve washing to remove the catalyst and unreacted monomers. The final product is obtained after filtering and removing the solvent.[8]
Quantitative Data Summary
The following tables summarize key quantitative data extracted from various synthesis protocols for phenoxy resins.
Table 1: Reactant Ratios and Resulting Molecular Weights
| Molar Ratio (Epoxy Group : Phenolic Hydroxyl) | Catalyst | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Weight Average Molecular Weight ( g/mol ) | Reference |
| 1.01 : 1 | 2-methyl-4-ethylimidazole in butanone | Anisole | 120 | 8 | 28,000 - 32,000 | [8] |
| 1.065 : 1 | 2-methylimidazole in butanone | Anisole | 145 | 5 | Not Specified | [8] |
| 1.12 : 1 | 2-methylimidazole in butanone | Anisole | 170 | 2 | Not Specified | [8] |
| Not Specified | 40% KOH solution | MIBK | 90 | 5 | 70,000 | [3][9] |
| Not Specified | 30% NaOH solution | Toluene, Butanol | 90 | 6 | 70,000 | [9] |
| Not Specified | 30% NaOH solution | MIBK | 90 | 6 | 80,000 | [9] |
Table 2: Typical Properties of Phenoxy Resins
| Property | Value | Reference |
| Molecular Weight | 30,000 - 70,000 g/mol | [2] |
| Glass Transition Temperature (Tg) | 80 - 100 °C | [2] |
| Melt Index (200°C) | 4 - 70 g/10 min | [2] |
| Solubility | Soluble in methyl ethyl ketone | [2] |
Visualizing the Synthesis
The following diagrams illustrate the chemical pathways and experimental workflows involved in this compound synthesis.
Synthesis Pathway
Caption: Chemical pathway for this compound synthesis.
Experimental Workflow
Caption: Generalized experimental workflow for this compound synthesis.
Conclusion
The synthesis of phenoxy resins from bisphenol A and epichlorohydrin is a versatile process that can be tailored to produce polymers with a range of molecular weights and properties. A thorough understanding of the reaction chemistry, including the roles of stoichiometry, catalysts, and reaction conditions, is essential for controlling the final product characteristics. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and scientists to develop and optimize phenoxy resins for their specific applications, from high-performance coatings to advanced composite materials.
References
- 1. phlextek.com [phlextek.com]
- 2. corrosionpedia.com [corrosionpedia.com]
- 3. A kind of preparation method of high molecular weight this compound - Eureka | Patsnap [eureka.patsnap.com]
- 4. Rayland Chemicals (Dongguan) Co., Ltd. [rayco.com.hk]
- 5. m.youtube.com [m.youtube.com]
- 6. US4684701A - Method for preparing advanced epoxy or phenoxy resins with low aliphatic halide content - Google Patents [patents.google.com]
- 7. US4132718A - Preparation of liquid epoxy resins from bisphenols - Google Patents [patents.google.com]
- 8. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN106188524B - A kind of preparation method of high molecular weight this compound - Google Patents [patents.google.com]
Characterization of Phenoxy Resin Molecular Weight: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core techniques used to characterize the molecular weight of phenoxy resins. Phenoxy resins, thermoplastic polymers derived from bisphenol A and epichlorohydrin, possess a range of properties influenced by their molecular weight, making accurate characterization crucial for various applications, including in the pharmaceutical and drug development sectors. This guide details the primary analytical methods, presents quantitative data, and provides experimental protocols and workflow visualizations.
Introduction to Phenoxy Resins and Molecular Weight Importance
Phenoxy resins are polyethers with a linear structure, high molecular weight, and terminal hydroxyl groups. Their molecular weight typically ranges from 30,000 to 70,000 g/mol .[1] The molecular weight and its distribution, defined by the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn), are critical parameters that dictate the material's mechanical properties, thermal stability, and processability. For instance, higher molecular weight generally leads to increased toughness and chemical resistance.
The synthesis of high molecular weight phenoxy resin is often achieved through the reaction of a bisphenol A type epoxy resin with bisphenol A.[2][3] The reaction progress and the final molecular weight can be monitored in real-time using techniques like gel permeation chromatography.[2][3]
Core Characterization Techniques
The principal methods for determining the molecular weight of phenoxy resins are Gel Permeation Chromatography (GPC)/Size-Exclusion Chromatography (SEC), supplemented by techniques such as viscometry and light scattering.
Gel Permeation Chromatography / Size-Exclusion Chromatography (GPC/SEC)
GPC/SEC is the most widely used technique for analyzing the molecular weight distribution of polymers.[4] It separates molecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column first, followed by smaller molecules.
Data Presentation: Molecular Weight of Phenoxy Resins
| Resin Type/Reference | Number-Average Molecular Weight (Mn) (kDa) | Weight-Average Molecular Weight (Mw) (kDa) | Polydispersity Index (PDI) | Notes |
| Commercial this compound (PKHP) | - | 52.0 | - | Commercial, non-functionalized. |
| Commercial this compound (PKHB) | - | 32.0 | - | Lower molecular weight commercial resin. |
| Synthesized this compound 1 | 1.790 | 2.501 | 1.40 | Synthesized using DMF as a solvent and K2CO3 as a catalyst. Relative to polystyrene standards.[5] |
| Synthesized this compound 2 | 0.449 | 0.759 | 1.69 | Synthesized using DMF as a solvent and TBD as a catalyst. Relative to polystyrene standards.[5] |
| Commercial this compound (045B) | - | ~60.0 | - | Copolymer of bisphenol-A and epichlorohydrin.[6] |
| Commercial this compound | - | 30.0 | - | Medium molecular weight.[7] |
| High Molecular Weight this compound | - | 50.0 - 80.0 | - | Target molecular weight range for a specific synthesis method.[2][3] |
Experimental Protocol: GPC/SEC Analysis of this compound
This protocol outlines the steps for determining the molecular weight distribution of a this compound sample.
1. Sample Preparation:
- Accurately weigh 5-10 mg of the dry this compound sample.
- Dissolve the sample in a suitable solvent, such as Tetrahydrofuran (THF), to a concentration of 1-2 mg/mL.[4][6] Phenoxy resins are generally soluble in ketones and ethers.
- Allow the sample to dissolve completely, which may take several hours. Gentle agitation can be used, but avoid vigorous shaking to prevent polymer degradation.
- Filter the solution through a 0.2 - 0.45 µm syringe filter (e.g., PTFE or PVDF) to remove any particulate matter before injection into the GPC system.
2. GPC/SEC System and Conditions:
- Chromatography System: A standard HPLC system equipped with a pump, injector, column oven, and a refractive index (RI) detector.
- Columns: A set of GPC columns packed with polystyrene-divinylbenzene (PS/DVB) copolymer beads is suitable for the analysis of non-polar resins like phenoxy resins in THF.[4] The specific columns should be chosen to cover the expected molecular weight range of the this compound.
- Mobile Phase: HPLC-grade THF is a commonly used mobile phase.
- Flow Rate: A typical flow rate is 1.0 mL/min.
- Column Temperature: Maintain a constant column temperature, for example, 35-40°C, to ensure reproducible results.
- Injection Volume: 50-100 µL.
3. Calibration:
- Prepare a series of narrow polydispersity polystyrene standards of known molecular weights.
- Inject each standard and record the elution volume (or retention time).
- Construct a calibration curve by plotting the logarithm of the molecular weight (log M) against the elution volume.
4. Data Analysis:
- Inject the prepared this compound sample.
- Record the chromatogram.
- Using the calibration curve, the molecular weight at each point of the chromatogram can be determined.
- Software is used to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI).
Mandatory Visualization: GPC/SEC Workflow
Caption: Workflow for GPC/SEC analysis of this compound.
Viscometry
Solution viscometry is a classical and cost-effective method for estimating the viscosity-average molecular weight (Mv) of polymers. The relationship between the intrinsic viscosity [η] and the molecular weight (M) is described by the Mark-Houwink-Sakurada equation:
[η] = K * M^a
where K and 'a' are the Mark-Houwink parameters, which are specific to the polymer-solvent-temperature system.[8]
Experimental Protocol: Viscometry for this compound
1. Solution Preparation:
- Prepare a stock solution of the this compound in a suitable solvent (e.g., THF) at a known concentration.
- Prepare a series of dilutions from the stock solution.
2. Viscosity Measurement:
- Use a capillary viscometer (e.g., Ubbelohde viscometer) placed in a constant temperature bath.
- Measure the flow time of the pure solvent (t₀) and the flow times of each of the polymer solutions (t).
3. Data Analysis:
- Calculate the relative viscosity (η_rel = t/t₀) and specific viscosity (η_sp = η_rel - 1) for each concentration.
- Determine the reduced viscosity (η_red = η_sp / c) and the inherent viscosity (η_inh = ln(η_rel) / c).
- Plot both the reduced viscosity and the inherent viscosity against concentration and extrapolate to zero concentration to obtain the intrinsic viscosity [η].
- Using the Mark-Houwink equation with known K and 'a' values for this compound in the chosen solvent, calculate the viscosity-average molecular weight (Mv).
Light Scattering
Static Light Scattering (SLS) is an absolute technique for determining the weight-average molecular weight (Mw) of polymers without the need for calibration with standards.[9] The intensity of light scattered by a polymer solution is proportional to its molecular weight and concentration.
Experimental Protocol: Static Light Scattering (SLS) for this compound
1. Sample Preparation:
- Prepare a series of this compound solutions in a suitable solvent at different known concentrations.
- The solutions must be meticulously filtered to remove any dust or particulate matter that could interfere with the light scattering measurements.
2. Light Scattering Measurement:
- A light scattering photometer is used to measure the intensity of the scattered light at various angles for each concentration.
3. Data Analysis:
- The data is typically analyzed using a Zimm plot, which is a double extrapolation of the scattered light intensity to zero angle and zero concentration.
- The intercept of the Zimm plot on the y-axis is inversely proportional to the weight-average molecular weight (Mw).
Synthesis of this compound: A Visualized Workflow
The synthesis of high molecular weight phenoxy resins typically involves the reaction of a lower molecular weight bisphenol A based epoxy resin with bisphenol A in the presence of a catalyst.
Mandatory Visualization: this compound Synthesis Workflow
Caption: Synthesis workflow for high molecular weight this compound.
Conclusion
The molecular weight characterization of phenoxy resins is fundamental to controlling their properties and ensuring their performance in various applications. GPC/SEC stands out as the primary and most comprehensive technique for determining the molecular weight distribution. Viscometry offers a simple and accessible method for estimating the viscosity-average molecular weight, while light scattering provides an absolute measurement of the weight-average molecular weight. The selection of the appropriate technique or combination of techniques will depend on the specific information required and the available resources. This guide provides the foundational knowledge and protocols for researchers and professionals to effectively characterize the molecular weight of phenoxy resins.
References
- 1. corrosionpedia.com [corrosionpedia.com]
- 2. A kind of preparation method of high molecular weight this compound - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN106188524B - A kind of preparation method of high molecular weight this compound - Google Patents [patents.google.com]
- 4. agilent.com [agilent.com]
- 5. repository.unipr.it [repository.unipr.it]
- 6. resolvemass.ca [resolvemass.ca]
- 7. This compound, medium molecular weight, average M.W. 30000, pellets, Thermo Scientific 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. Static light scattering - Wikipedia [en.wikipedia.org]
A Technical Guide to the Spectroscopic Analysis of Phenoxy Resin Chemical Structure
Audience: Researchers, scientists, and drug development professionals.
This guide provides an in-depth exploration of the primary spectroscopic techniques used for the structural elucidation of phenoxy resins. Phenoxy resins, high-molecular-weight thermoplastic polymers derived from bisphenol A and epichlorohydrin, are noted for their toughness, ductility, and adhesive properties. Accurate characterization of their chemical structure, molecular weight, and functional groups is critical for quality control and application development. This document details the experimental protocols and data interpretation for Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique ideal for identifying the primary functional groups present in the phenoxy resin structure. It provides a molecular fingerprint, confirming the key chemical bonds and allowing for the detection of impurities or degradation.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a common method for analyzing polymer films or solids without extensive sample preparation.
-
Instrument Setup : Use an FTIR spectrometer equipped with an ATR accessory, such as a diamond or germanium crystal.
-
Background Spectrum : Before analyzing the sample, ensure the ATR crystal is clean by wiping it with a solvent like isopropanol (B130326) and a lint-free wipe. Record a background spectrum of the clean, empty crystal. This scan is crucial as it is subtracted from the sample spectrum to remove interference from the ambient atmosphere (e.g., CO₂ and water vapor).[1]
-
Sample Analysis : Place a small amount of the this compound sample (as a solid piece or film) directly onto the ATR crystal. Ensure firm and uniform contact using the accessory's pressure clamp.
-
Data Acquisition : Collect the FTIR spectrum. Typically, spectra are recorded in the range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.[2] Multiple scans (e.g., 16 or 32) are often averaged to improve the signal-to-noise ratio.
-
Data Processing : The resulting spectrum is displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).
Data Presentation: Characteristic FTIR Absorption Bands for this compound
The following table summarizes the key absorption bands expected in a this compound spectrum, which are primarily based on its phenolic and epoxy-like backbone.[2][3][4]
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group Assignment |
| 3600–3200 | O-H Stretching (broad) | Hydroxyl (-OH) groups from the polymer backbone |
| 3100–3000 | C-H Stretching | Aromatic C-H |
| 2960–2850 | C-H Stretching | Aliphatic C-H (e.g., in the isopropylidene and backbone methylene (B1212753) groups) |
| 1610–1580 | C=C Stretching | Aromatic ring skeletal vibrations |
| 1510–1480 | C=C Stretching | Aromatic ring skeletal vibrations |
| 1260–1220 | C-O-C Asymmetric Stretching | Aryl-alkyl ether linkage |
| 1180 | C-O Stretching | Phenolic C-O |
| 1040–1030 | C-O-C Symmetric Stretching | Aryl-alkyl ether linkage |
| 830 | C-H Out-of-Plane Bending | para-Disubstituted aromatic ring |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for providing detailed information about the molecular structure of polymers, including monomer sequence, linkages, and end-groups.[5] Both ¹H and ¹³C NMR are used to obtain a complete structural picture.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation : Dissolve 10-25 mg of the this compound sample for ¹H NMR, or 50-100 mg for ¹³C NMR, in approximately 0.6-1.0 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆).[6][7] The solution should be homogeneous and free of any solid particles.
-
Filtration : Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any suspended impurities that can degrade spectral quality.[6][8]
-
Instrument Setup : Place the NMR tube in the spectrometer (e.g., 400 MHz or higher). The instrument is tuned and the magnetic field is "shimmed" to maximize homogeneity.
-
Data Acquisition :
-
For ¹H NMR , a standard pulse sequence is used. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
-
For ¹³C NMR , a proton-decoupled sequence is typically used to simplify the spectrum and enhance the signal via the Nuclear Overhauser Effect (NOE). Due to the low natural abundance of ¹³C, a longer acquisition time is required.[8]
-
-
Data Processing : The raw data (Free Induction Decay, FID) is Fourier transformed. The resulting spectrum is phased, baseline-corrected, and calibrated using the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS) at 0 ppm.[1]
Data Presentation: Expected NMR Chemical Shifts (δ) for this compound
The chemical shifts are predicted based on the repeating unit: -[O-C₆H₄-C(CH₃)₂-C₆H₄-O-CH₂-CH(OH)-CH₂]-.
Table 2: ¹H NMR Chemical Shifts
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|
| ~7.1 | Doublet | Aromatic Protons (ortho to ether linkage) |
| ~6.8 | Doublet | Aromatic Protons (meta to ether linkage) |
| ~4.0-4.2 | Multiplet | Backbone -CH(OH)- and -CH₂-O- Protons |
| ~2.5-3.0 | Singlet (broad) | Hydroxyl (-OH) Proton |
| ~1.6 | Singlet | Isopropylidene (-C(CH₃)₂) Protons |
Table 3: ¹³C NMR Chemical Shifts
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~156 | Aromatic Carbon (C-O) |
| ~143 | Aromatic Carbon (ipso- to isopropylidene) |
| ~128 | Aromatic Carbon (CH, meta to ether) |
| ~114 | Aromatic Carbon (CH, ortho to ether) |
| ~70 | Backbone Carbon (-CH(OH)) |
| ~69 | Backbone Carbon (-CH₂-O-) |
| ~42 | Isopropylidene Quaternary Carbon (-C(CH₃)₂) |
| ~31 | Isopropylidene Methyl Carbon (-CH₃) |
Mass Spectrometry (MS)
For polymers, MALDI-TOF MS is an invaluable technique for determining molecular weight averages (Mn, Mw), polydispersity, and the mass of repeating units and end-groups.[9][10]
Experimental Protocol: MALDI-TOF MS
-
Sample Preparation : This is a critical step for successful MALDI analysis of polymers.[10][11]
-
Analyte Solution : Dissolve the this compound sample in a suitable solvent (e.g., Tetrahydrofuran, THF) to a concentration of approximately 1-2 mg/mL.[12]
-
Matrix Solution : Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (HCCA) or 2,5-dihydroxybenzoic acid (DHB), in the same or a miscible solvent.[12]
-
Cationizing Agent : Prepare a solution of a salt (e.g., sodium trifluoroacetate, NaTFA) to promote the formation of single-charged ions.[10]
-
Mixing : Mix the analyte, matrix, and cationizing agent solutions in a specific ratio (e.g., 5:15:1 v/v/v).[11]
-
-
Target Spotting : Deposit a small volume (~1 µL) of the final mixture onto a MALDI target plate and allow the solvent to evaporate completely, co-crystallizing the sample within the matrix.[12]
-
Instrument Calibration : Calibrate the mass spectrometer using a known polymer standard with a molecular weight range similar to the expected range of the this compound.
-
Data Acquisition : Insert the target plate into the mass spectrometer. A pulsed laser desorbs and ionizes the sample, and the time-of-flight analyzer separates the ions based on their mass-to-charge ratio (m/z).[10]
-
Data Analysis : The resulting spectrum shows a distribution of peaks, where each peak corresponds to an oligomer chain of a specific length. The mass difference between adjacent peaks corresponds to the mass of the repeating monomer unit.[13]
Data Presentation: Calculated m/z Values for this compound Oligomers
The mass of the this compound repeating unit (-C₁₈H₂₀O₃-) is approximately 284.35 g/mol . The table below shows the expected m/z values for the first few oligomers cationized with a sodium ion (Na⁺, mass ≈ 23 g/mol ), assuming simple hydroxyl (-OH) and hydrogen (-H) end groups.
| Number of Repeat Units (n) | Oligomer Mass ( g/mol ) | Expected m/z with Na⁺ Adduct |
| 1 | 302.38 | 325.37 |
| 2 | 586.73 | 609.72 |
| 3 | 871.08 | 894.07 |
| 4 | 1155.43 | 1178.42 |
| 5 | 1439.78 | 1462.77 |
Visualization of Analytical Workflows
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the integrated workflow for a comprehensive structural analysis of this compound, combining information from multiple spectroscopic techniques.
Caption: Integrated workflow for this compound analysis.
Structure-Spectra Relationship Diagram
This diagram shows how different parts of the this compound's chemical structure correspond to signals in each spectroscopic technique.
Caption: Correlation of this compound structure to spectra.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.agh.edu.pl [journals.agh.edu.pl]
- 3. researchgate.net [researchgate.net]
- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 5. fiveable.me [fiveable.me]
- 6. How to make an NMR sample [chem.ch.huji.ac.il]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. NMR Sample Preparation [nmr.chem.umn.edu]
- 9. waters.com [waters.com]
- 10. Characterization of Synthetic Polymers via Matrix Assisted Laser Desorption Ionization Time of Flight (MALDI-TOF) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Optimized MALDI-TOF MS Strategy for Characterizing Polymers [frontiersin.org]
- 12. youtube.com [youtube.com]
- 13. selectscience.net [selectscience.net]
An In-depth Technical Guide to the Solubility Parameters of Phenoxy Resin in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility parameters of phenoxy resin, a high-performance thermoplastic polymer known for its excellent toughness, flexibility, and adhesive properties. Understanding the solubility of this compound in various organic solvents is critical for its application in coatings, adhesives, composites, and advanced drug delivery systems. This document details the theoretical framework of solubility parameters, presents experimentally determined data, and provides a practical guide for solvent selection.
Introduction to this compound and Solubility Parameters
Phenoxy resins, also known as polyhydroxyethers, are amorphous thermoplastic polymers derived from the reaction of bisphenol A and epichlorohydrin. Their unique chemical structure, characterized by repeating ether linkages and pendant hydroxyl groups, governs their physical and chemical properties, including their interaction with organic solvents.
Solubility parameters provide a numerical method to predict the miscibility of materials. The concept is rooted in the principle of "like dissolves like," where substances with similar cohesive energy densities are more likely to be miscible. Two key sets of solubility parameters are widely used:
-
Hildebrand Solubility Parameter (δt): This single-parameter value represents the total cohesive energy density of a material. It is useful for initial solvent screening but does not account for the specific types of intermolecular forces (dispersion, polar, and hydrogen bonding).
-
Hansen Solubility Parameters (HSP): This three-component system provides a more nuanced understanding of solubility by breaking down the total cohesive energy into contributions from:
-
δD (Dispersion): Arising from London dispersion forces.
-
δP (Polar): Stemming from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Originating from the formation of hydrogen bonds.
-
The total Hildebrand solubility parameter can be related to the Hansen parameters by the following equation:
δt² = δD² + δP² + δH²
Experimentally Determined Solubility Parameters of this compound
Based on experimental studies, the Hansen Solubility Parameters for PKFE this compound have been determined. These values are crucial for predicting its compatibility with a wide range of organic solvents.
| Parameter | Value (MPa⁰·⁵) |
| δD (Dispersion) | 18.9 |
| δP (Polar) | 9.3 |
| δH (Hydrogen Bonding) | 7.2 |
| δt (Hildebrand Total) | 22.0 |
| R₀ (Interaction Radius) | 9.8 |
Solvent Compatibility of this compound
The compatibility of this compound with an organic solvent can be quantified using the Relative Energy Difference (RED) number. The RED number is a measure of the "distance" between the solubility parameters of the resin and the solvent in the three-dimensional Hansen space.
The RED number is calculated using the following formula:
RED = Ra / R₀
Where:
-
Ra is the distance between the Hansen parameters of the resin and the solvent, calculated as: Ra² = 4(δD_resin - δD_solvent)² + (δP_resin - δP_solvent)² + (δH_resin - δH_solvent)²
-
R₀ is the interaction radius of the polymer.
The following criteria are used to predict solubility based on the RED number:
-
RED < 1.0: High likelihood of solubility (the solvent lies within the solubility sphere of the polymer).
-
RED = 1.0: Boundary of solubility.
-
RED > 1.0: Low likelihood of solubility (the solvent lies outside the solubility sphere of the polymer).
The following table presents the Hansen Solubility Parameters for a range of common organic solvents, along with their calculated Hildebrand solubility parameter and the RED number with respect to PKFE this compound. Solvents are categorized by their chemical class.
Ketones
| Solvent | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) | δt (MPa⁰·⁵) | RED | Predicted Solubility |
| Acetone | 15.5 | 10.4 | 7.0 | 20.5 | 0.82 | Good |
| Methyl Ethyl Ketone (MEK) | 16.0 | 9.0 | 5.1 | 19.3 | 0.69 | Good |
| Cyclohexanone | 17.8 | 6.3 | 5.1 | 19.6 | 0.44 | Excellent |
| Methyl Isobutyl Ketone (MIBK) | 15.3 | 6.1 | 4.1 | 17.1 | 0.81 | Good |
Ethers
| Solvent | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) | δt (MPa⁰·⁵) | RED | Predicted Solubility |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 19.0 | 0.54 | Excellent |
| Diethyl Ether | 14.5 | 2.9 | 5.1 | 15.6 | 1.14 | Borderline/Poor |
| 1,4-Dioxane | 19.0 | 1.8 | 7.4 | 20.5 | 0.80 | Good |
Esters
| Solvent | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) | δt (MPa⁰·⁵) | RED | Predicted Solubility |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 18.2 | 0.61 | Good |
| n-Butyl Acetate | 15.8 | 3.7 | 6.3 | 17.5 | 0.76 | Good |
| Methyl Acetate | 15.5 | 7.2 | 7.6 | 18.6 | 0.60 | Good |
Alcohols
| Solvent | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) | δt (MPa⁰·⁵) | RED | Predicted Solubility |
| Isopropanol | 15.8 | 6.1 | 16.4 | 23.4 | 1.34 | Poor |
| Ethanol | 15.8 | 8.8 | 19.4 | 26.5 | 1.58 | Poor |
| n-Butanol | 16.0 | 5.7 | 15.8 | 23.3 | 1.25 | Poor |
Aromatic Hydrocarbons
| Solvent | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) | δt (MPa⁰·⁵) | RED | Predicted Solubility |
| Toluene | 18.0 | 1.4 | 2.0 | 18.2 | 0.94 | Borderline/Good |
| Xylene (mixed isomers) | 17.8 | 1.0 | 3.1 | 18.2 | 0.96 | Borderline/Good |
| Benzene | 18.4 | 0.0 | 2.0 | 18.5 | 1.01 | Borderline/Poor |
Other Solvents
| Solvent | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) | δt (MPa⁰·⁵) | RED | Predicted Solubility |
| N-Methyl-2-pyrrolidone (NMP) | 18.0 | 12.3 | 7.2 | 22.9 | 0.32 | Excellent |
| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 24.8 | 0.63 | Good |
| Dichloromethane | 17.0 | 7.3 | 7.1 | 20.3 | 0.38 | Excellent |
Experimental Protocols for Determining Hansen Solubility Parameters
The determination of Hansen Solubility Parameters for a polymer like this compound is an empirical process that involves observing the polymer's interaction with a range of solvents with known HSPs. The primary method is based on solubility or swelling tests.
Solubility Testing Method
This is the most direct method for determining the HSP of a soluble polymer.
Materials:
-
This compound (e.g., PKFE)
-
A set of 20-30 organic solvents with known Hansen Solubility Parameters, covering a wide range of δD, δP, and δH values.
-
Small glass vials with caps
-
Analytical balance
-
Vortex mixer or shaker
Procedure:
-
Sample Preparation: Accurately weigh a small amount of this compound (e.g., 0.1 g) into each vial.
-
Solvent Addition: Add a fixed volume of each test solvent (e.g., 10 mL) to the respective vials.
-
Dissolution: Cap the vials tightly and agitate them using a vortex mixer or shaker for a predetermined period (e.g., 24 hours) at a constant temperature (e.g., 25 °C).
-
Observation: After the agitation period, visually inspect each vial to determine if the resin has completely dissolved. The solutions should be clear and free of any visible polymer particles.
-
Classification: Classify each solvent as a "good" solvent (dissolves the resin) or a "poor" solvent (does not dissolve the resin).
-
Data Analysis: The HSPs of the "good" and "poor" solvents are plotted in a 3D Hansen space. A sphere is then mathematically fitted to enclose the maximum number of "good" solvents while excluding the maximum number of "poor" solvents. The center of this sphere represents the Hansen Solubility Parameters (δD, δP, δH) of the this compound, and the radius of the sphere is the interaction radius (R₀). Specialized software is often used for this analysis.
Swelling Measurement Method
For cross-linked or high molecular weight polymers that do not readily dissolve, the extent of swelling in different solvents can be used to determine the HSPs.
Materials:
-
Cured or solid this compound samples of known weight and dimensions.
-
A set of organic solvents with known HSPs.
-
Sealed containers.
-
Analytical balance.
Procedure:
-
Initial Measurement: Weigh the dry this compound samples.
-
Immersion: Immerse each sample in a separate container with a specific solvent, ensuring the sample is fully submerged. Seal the containers to prevent solvent evaporation.
-
Equilibrium: Allow the samples to swell until they reach equilibrium, which may take several hours or days.
-
Final Measurement: Remove the samples from the solvents, quickly blot the surface to remove excess liquid, and immediately weigh the swollen samples.
-
Calculate Swelling Ratio: The degree of swelling is calculated as the percentage of weight gain.
-
Data Analysis: The solvents that cause the most significant swelling are considered "good" solvents. Similar to the solubility testing method, a Hansen sphere is fitted to the data points of the "good" solvents in the 3D Hansen space to determine the polymer's HSPs and interaction radius.
Visualization of this compound Solubility
The following diagrams illustrate the concepts of Hansen Solubility Parameters and the solubility of this compound.
Caption: Relationship between this compound and Solvent Solubility Parameters.
Caption: Experimental Workflow for Determining Hansen Solubility Parameters.
Conclusion
The solubility of this compound in organic solvents is a complex phenomenon that can be effectively predicted and understood through the application of Hansen Solubility Parameters. By utilizing the experimentally determined HSP values for this compound and the comprehensive data provided for various solvents, researchers, scientists, and drug development professionals can make informed decisions in formulating solutions for coatings, adhesives, and other advanced applications. The RED number serves as a powerful tool for quantitative assessment of solvent compatibility, enabling the selection of optimal solvent systems to achieve desired performance characteristics.
An In-depth Technical Guide to the Chemical Compatibility of Phenoxy Resin with Various Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction to Phenoxy Resins
Phenoxy resins, also known as polyhydroxyethers, are high-molecular-weight thermoplastic polymers derived from the reaction of bisphenol A and epichlorohydrin.[1][2] They are renowned for their excellent combination of properties, including high toughness, ductility, good thermal stability, and exceptional adhesion to a wide variety of substrates.[3] These characteristics make them highly suitable for demanding applications in coatings, adhesives, composites, and electronics, where chemical resistance is a critical performance attribute.[1][4][5][6] The linear polymer chain with pendant hydroxyl groups contributes to their strong adhesive properties and allows for cross-linking with other resins like isocyanates, melamines, and phenolics to further enhance chemical and mechanical resistance.[3]
This guide provides a comprehensive overview of the chemical compatibility of phenoxy resin with a range of substrates, including metals, plastics, and elastomers. The information is intended to assist researchers and professionals in material selection and application development.
Experimental Protocols for Chemical Compatibility Testing
The evaluation of chemical compatibility is crucial for predicting the in-service performance of polymeric materials. Standardized testing protocols are employed to ensure reliable and comparable results. The following sections detail the methodologies for assessing the chemical resistance of this compound coatings and bulk materials.
Chemical Resistance Testing of this compound (ASTM D543)
The American Society for Testing and Materials (ASTM) standard D543 provides a framework for evaluating the resistance of plastics to chemical reagents.[7][8][9][10] This practice involves immersing specimens in a test chemical for a specified duration and temperature, followed by an evaluation of changes in their physical and mechanical properties.
Methodology:
-
Specimen Preparation: Prepare standardized test specimens of this compound (e.g., tensile bars, disks) as per ASTM specifications.
-
Initial Measurements: Before exposure, accurately measure and record the weight, dimensions (length, width, thickness), and mechanical properties (e.g., tensile strength, elongation at break) of the specimens.
-
Immersion: Immerse the specimens in the chemical reagent in a sealed container to prevent evaporation. The test is typically conducted at ambient temperature (23 ± 2 °C) and/or elevated temperatures to accelerate aging, for a predetermined duration (e.g., 24 hours, 7 days, 30 days).
-
Post-Exposure Evaluation: After the immersion period, remove the specimens from the chemical, gently wipe them dry, and re-measure their weight and dimensions.
-
Mechanical Testing: Conduct mechanical tests on the exposed specimens to determine the retention of properties compared to unexposed control samples.
-
Data Reporting: Report the results as the percentage change in weight, dimensions, and mechanical properties. Visual observations such as swelling, discoloration, cracking, or crazing are also documented.
Adhesion Testing of this compound Coatings (ASTM D3359)
The adhesion of a this compound coating to a substrate is a critical indicator of its protective capability, especially after chemical exposure. ASTM D3359 outlines two methods (Method A: X-cut and Method B: cross-cut) for assessing the adhesion of coatings to metallic substrates.[11][12][13][14][15]
Methodology (Method B - Cross-Cut):
-
Coating Application: Apply the this compound coating to the desired substrate and cure it according to the manufacturer's specifications.
-
Scribing: Using a sharp cutting tool, make a series of parallel cuts through the coating to the substrate. Make a second series of cuts perpendicular to the first, creating a cross-hatch pattern.
-
Tape Application: Apply a specified pressure-sensitive adhesive tape over the cross-hatched area and smooth it down firmly.
-
Tape Removal: After a short period (typically 90 seconds), rapidly pull the tape off at a 180° angle.[11]
-
Evaluation: Visually inspect the grid area and classify the adhesion according to the ASTM D3359 scale, which ranges from 5B (no peeling or removal) to 0B (more than 65% of the coating removed).
Chemical Compatibility Data
The following tables summarize the chemical compatibility of this compound with various substrates and chemical agents. The data is compiled from various sources and is primarily qualitative. Where available, quantitative data is included.
Rating Scale:
-
Excellent: No significant change in properties.
-
Good: Minor, often reversible, changes in properties.
-
Fair: Moderate changes in properties; the material may still be functional in some applications.
-
Poor: Significant degradation of properties.
-
Not Recommended: Severe degradation; the material is unsuitable for use.
Compatibility with Metallic Substrates
Phenoxy resins exhibit excellent adhesion to a variety of metals, making them ideal for protective coatings and structural adhesives.[1][3]
| Metal Substrate | General Compatibility | Supporting Information |
| Steel (Cold-Rolled, Stainless) | Excellent | This compound coatings provide excellent corrosion protection for steel surfaces.[16] Adhesion is a key attribute. |
| Aluminum | Excellent | Strong adhesion to aluminum makes it suitable for aerospace and automotive applications. |
| Copper | Good | Phenoxy resins can be used in coatings for copper and its alloys, though surface preparation is important for optimal adhesion.[17][18][19] |
Compatibility with Plastic Substrates
The compatibility of this compound with other plastics depends on the specific polymer. Generally, it shows good compatibility with polar plastics.
| Plastic Substrate | General Compatibility | Supporting Information |
| Polycarbonate (PC) | Good | Blends of this compound and polycarbonate can be prepared, indicating good compatibility. |
| Acrylonitrile Butadiene Styrene (ABS) | Fair to Good | Compatibility can be improved with the use of compatibilizers.[20] |
| Polyvinyl Chloride (PVC) | Fair | Information on direct compatibility is limited; however, phenoxy resins are generally not compatible with vinyls. |
| Nylon (Polyamide) | Excellent | The polar nature of both polymers leads to good adhesion and compatibility. |
| Polyester (B1180765) (PET) | Excellent | Strong adhesion and compatibility are reported, making it suitable for coatings on polyester films and composites.[21] |
Compatibility with Elastomeric Substrates
Data on the direct chemical compatibility of this compound with elastomers is limited. The information below is based on general chemical resistance of the elastomers themselves and the known compatibility of related resins like epoxies.
| Elastomer Substrate | General Compatibility (Inferred) | Supporting Information |
| EPDM (Ethylene Propylene Diene Monomer) | Fair to Good | EPDM has good resistance to polar solvents but is not recommended for aromatic and chlorinated hydrocarbons.[22][23][24][25][26] Phenolic resins have been shown to improve the adhesion of EPDM to other substrates.[27] |
| Nitrile Rubber (NBR) | Good | Nitrile rubber is known for its excellent oil and solvent resistance, and it is compatible with phenolic resins.[28][29][30] |
| Silicone Rubber | Poor to Fair | Silicone elastomers are generally not resistant to many solvents and may swell. |
Resistance to Chemical Agents
The following table provides a general overview of the resistance of this compound to various classes of chemicals. This data is largely based on information for phenolic and epoxy resins, which are chemically similar.[31][32][33][34][35]
| Chemical Class | Reagent | Compatibility Rating |
| Acids, Dilute | Acetic Acid (10%) | Good |
| Hydrochloric Acid (10%) | Good | |
| Sulfuric Acid (10%) | Good | |
| Acids, Concentrated | Nitric Acid (70%) | Poor |
| Sulfuric Acid (98%) | Poor | |
| Alkalies | Sodium Hydroxide (10%) | Excellent |
| Ammonium Hydroxide (10%) | Excellent | |
| Solvents - Alcohols | Methanol | Fair |
| Ethanol | Good | |
| Isopropanol | Good | |
| Solvents - Ketones | Acetone | Poor (Soluble) |
| Methyl Ethyl Ketone (MEK) | Poor (Soluble)[2] | |
| Solvents - Hydrocarbons | Toluene | Fair |
| Xylene | Fair | |
| Gasoline | Good | |
| Solvents - Chlorinated | Methylene Chloride | Poor |
| Trichloroethylene | Poor | |
| Water | Deionized Water | Excellent |
| Salt Water (5% NaCl) | Excellent |
Visualizations
The following diagrams, created using Graphviz, illustrate key experimental workflows.
Caption: Workflow for Chemical Compatibility Testing of this compound.
Caption: Workflow for Adhesion Testing of this compound Coatings.
Conclusion
Phenoxy resins offer a compelling combination of mechanical strength, thermal stability, and chemical resistance, making them a versatile choice for a wide range of applications. Their excellent adhesion to metals and many plastics is a key advantage. However, like all polymers, their performance is dependent on the specific chemical environment. This guide provides a foundational understanding of the chemical compatibility of this compound with various substrates. While comprehensive quantitative data is not always readily available, the provided information and experimental protocols offer a strong basis for material selection and performance evaluation. For critical applications, it is always recommended to conduct specific testing under end-use conditions to ensure material compatibility and longevity.
References
- 1. phlextek.com [phlextek.com]
- 2. corrosionpedia.com [corrosionpedia.com]
- 3. paint.org [paint.org]
- 4. This compound Market Size, Share & Growth Forecast 2035 [researchnester.com]
- 5. market.us [market.us]
- 6. dataintelo.com [dataintelo.com]
- 7. matestlabs.com [matestlabs.com]
- 8. Chemical Compatibility ASTM D543 [intertek.com]
- 9. belge.com [belge.com]
- 10. testinglab.com [testinglab.com]
- 11. store.astm.org [store.astm.org]
- 12. industrialphysics.com [industrialphysics.com]
- 13. blog.chasecorp.com [blog.chasecorp.com]
- 14. ASTM D3359-23: Tape Test Methods for Measuring Adhesion - The ANSI Blog [blog.ansi.org]
- 15. qualtechproductsindustry.com [qualtechproductsindustry.com]
- 16. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 17. This compound: Enhancing Toughness in Copper Clad Laminates - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 18. revues.imist.ma [revues.imist.ma]
- 19. copper.org [copper.org]
- 20. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 21. researchgate.net [researchgate.net]
- 22. proautocon.com [proautocon.com]
- 23. minorrubber.com [minorrubber.com]
- 24. maxspare.com [maxspare.com]
- 25. Rubber Chemical Resistance Guide [eriks.com]
- 26. plasticpipeshop.co.uk [plasticpipeshop.co.uk]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. DE3834879A1 - Adhesive based on phenolic resins and nitrile rubbers - Google Patents [patents.google.com]
- 30. calpaclab.com [calpaclab.com]
- 31. heresite.com [heresite.com]
- 32. Phenolic Chemical Resistance Charts, Excellent, Good, Limited, Severe Effects [k-mac-plastics.net]
- 33. quimibber.com [quimibber.com]
- 34. ineos.com [ineos.com]
- 35. poliya.com [poliya.com]
An In-depth Technical Guide to the Structural Analysis of Phenoxy Resin
Audience: Researchers, scientists, and drug development professionals.
Phenoxy resins, also known as polyhydroxyethers, are high-molecular-weight thermoplastic polymers known for their excellent toughness, adhesion, and barrier properties.[1][2] Structurally, they are derived from bisphenol A and epichlorohydrin.[3][4] A defining characteristic of phenoxy resin is its predominantly amorphous nature.[1][2] This guide provides a comprehensive overview of the analytical techniques used to characterize the amorphous structure of this compound, explains the molecular basis for this morphology, and discusses its behavior in polymer blends.
The Amorphous Nature of this compound
Unlike semi-crystalline polymers which feature both ordered crystalline lamellae and disordered amorphous regions, phenoxy resins are considered amorphous thermoplastics.[2] This lack of crystallinity is a direct result of their molecular architecture:
-
High Molecular Weight: Phenoxy resins have a high weight-average molecular weight, typically ranging from 25,000 to over 60,000 g/mol .[2] These long polymer chains are highly entangled, which physically hinders the chain folding and alignment required to form ordered crystalline structures.[5]
-
Complex Repeating Unit: The repeating unit of this compound, containing bulky bisphenol A groups, provides rigidity but also creates an irregular chain structure that impedes regular packing into a crystal lattice.[6]
The following diagram illustrates the relationship between the molecular characteristics of this compound and its resulting amorphous structure.
Analytical Techniques for Structural Characterization
The amorphous nature of this compound is confirmed using standard thermal and structural analysis techniques, primarily Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).
DSC is a fundamental technique for studying the thermal transitions of polymers.[7] For an amorphous polymer like this compound, the key observable event is the glass transition temperature (Tg), which appears as a step-like change in the heat flow curve. The absence of a sharp endothermic peak, which signifies the melting of a crystalline structure (Tm), confirms its amorphous character.[8][9]
XRD is a powerful tool for probing the long-range order in materials.[10] Crystalline materials produce a diffraction pattern with sharp, well-defined Bragg peaks, corresponding to the regular planes of atoms in the crystal lattice. In contrast, amorphous materials, lacking this long-range order, scatter X-rays diffusely, resulting in a broad "halo" in the diffraction pattern.
The general workflow for characterizing a polymer's morphology using these techniques is outlined below.
Quantitative Data and Typical Properties
The properties of phenoxy resins reflect their amorphous, rigid-chain structure. Key quantitative data are summarized in the table below. Note the absence of melting temperature (Tm) and heat of fusion (ΔHm), which are characteristic of crystalline polymers.
| Property | Typical Value | Significance |
| Glass Transition Temp. (Tg) | 80 - 100 °C | Indicates the transition from a rigid, glassy state to a more rubbery state.[3] |
| Weight-Average Mw | 25,000 - 80,000 g/mol | High molecular weight contributes to toughness and entanglement.[3][11] |
| Density | ~1.18 g/cm³ | Reflects the packing efficiency of the amorphous polymer chains.[4] |
| Melting Temperature (Tm) | Not Applicable | As an amorphous polymer, this compound does not have a distinct melting point. |
| Heat of Fusion (ΔHm) | Not Applicable | There is no crystalline structure to absorb heat during melting. |
Experimental Protocols
Detailed experimental protocols are crucial for accurate and reproducible analysis. The following sections provide standardized methodologies for DSC and XRD analysis of a polymer like this compound.
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a standard aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with a dry, inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidation.
-
Thermal Program:
-
First Heating Scan: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above its expected Tg (e.g., 150 °C) at a controlled rate of 10 °C/min. This scan is used to erase the sample's prior thermal history.
-
Cooling Scan: Cool the sample from 150 °C back to 25 °C at a controlled rate of 10 °C/min.
-
Second Heating Scan: Heat the sample again from 25 °C to 150 °C at 10 °C/min. The data from this scan is typically used for analysis.
-
-
Data Analysis: Analyze the heat flow curve from the second heating scan. The glass transition (Tg) is determined as the midpoint of the step-like transition in the heat flow signal. Confirm the absence of any endothermic melting peaks.
-
Sample Preparation: Prepare a flat, smooth sample of the this compound. If in pellet or powder form, press it into a sample holder to create a level surface.
-
Instrument Setup: Mount the sample in the diffractometer. Typical instrument settings use a Cu Kα radiation source (λ = 1.54 Å).
-
Data Collection: Scan the sample over a 2θ range appropriate for polymers, typically from 5° to 50°. Set the step size (e.g., 0.02°) and dwell time (e.g., 1 second/step) to ensure adequate signal-to-noise ratio.
-
Data Analysis: Plot the diffracted X-ray intensity versus the 2θ angle. For this compound, the resulting pattern should exhibit a broad, non-crystalline halo, with the peak of the halo indicating the most probable intermolecular distance. The absence of sharp Bragg peaks confirms the amorphous nature of the material.
This compound in Polymer Blends
While this compound itself is amorphous, it is often blended with semi-crystalline polymers to modify properties. In such blends, the this compound can influence the crystallization behavior of the other component. For example, a study on blends of poly(trimethylene terephthalate) (PTT), a semi-crystalline polyester, with this compound showed that the two polymers were miscible.[12] The presence of the amorphous this compound can lead to:
-
Depression of Melting Point: The Tm of the crystalline component may decrease.
-
Reduction in Crystallinity: The overall degree of crystallinity of the blend is often lower than that of the pure semi-crystalline polymer, as the phenoxy chains disrupt the crystallization process.
-
Altered Crystallization Kinetics: The rate of crystallization can be slowed down due to the physical obstruction by the bulky, entangled phenoxy chains.
The analysis of such blends using DSC would reveal both a Tg for the amorphous phase and a Tm for the crystalline phase, allowing for the quantification of these effects.
References
- 1. ulprospector.com [ulprospector.com]
- 2. coherentmarketinsights.com [coherentmarketinsights.com]
- 3. corrosionpedia.com [corrosionpedia.com]
- 4. scipoly.com [scipoly.com]
- 5. mdpi.com [mdpi.com]
- 6. What are the characteristics of this compound? - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 7. tainstruments.com [tainstruments.com]
- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 9. covalentmetrology.com [covalentmetrology.com]
- 10. X-ray Diffraction Analysis of Polymers - Advancing Materials [thermofisher.com]
- 11. This compound: A High-Performance Material for Coatings, Adhesives, and Composites - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 12. mdpi.com [mdpi.com]
The Decisive Role of Hydroxyl Groups in Defining Phenoxy Resin Performance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Phenoxy resins, also known as polyhydroxyethers, are high-molecular-weight thermoplastic polymers renowned for their exceptional combination of toughness, flexibility, adhesion, and chemical resistance.[1][2] Central to these high-performance characteristics are the abundant secondary hydroxyl (-OH) groups present along the polymer backbone. These functional groups serve as pivotal sites for chemical reactions and intermolecular interactions, profoundly influencing the material's ultimate properties. This technical guide provides an in-depth exploration of the multifaceted role of hydroxyl groups in phenoxy resins, offering a valuable resource for professionals in research, development, and formulation.
The Chemical Foundation: Structure and Synthesis
Phenoxy resins are synthesized from the reaction of a bisphenol A (BPA) and epichlorohydrin. The polymerization process is controlled to create a high molecular weight linear polymer with repeating ether linkages and pendant hydroxyl groups.[3] Unlike epoxy resins which are characterized by their terminal epoxide groups, phenoxy resins have virtually no remaining epoxide functionality.[3] The molecular weight and, consequently, the hydroxyl group concentration are key parameters determined during synthesis.[4]
-[-O- Ph -C(CH₃)₂- Ph -O-CH₂-CH(OH)-CH₂-]-n-
>]; }
Catalyst [label="Catalyst\n(e.g., NaOH)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
{rank=same; BPA; EPI; Catalyst;}
BPA -> Resin [lhead=cluster_resin]; EPI -> Resin [lhead=cluster_resin]; Catalyst -> Resin [lhead=cluster_resin, label="Polymerization"];
caption [label="Figure 1: Synthesis of Phenoxy Resin.", fontname="Arial", fontsize=12, fontcolor="#202124"]; } . Caption: Figure 1: Synthesis of this compound.
The Influence of Hydroxyl Groups on Key Resin Properties
The concentration of hydroxyl groups, often quantified by the Hydroxyl Equivalent Weight (g/eq), is a critical factor that dictates the performance of phenoxy resins. A lower hydroxyl equivalent weight signifies a higher concentration of -OH groups.
Adhesion
The exceptional adhesive properties of phenoxy resins are largely attributed to their hydroxyl groups.[2] These polar groups form strong hydrogen bonds with a wide variety of substrates, including metals, glass, and other polar plastics.[5] This inherent polarity ensures excellent wetting and strong interfacial bonding, making phenoxy resins a preferred choice for high-performance adhesives and coatings.[1]
Reactivity and Cross-linking
While phenoxy resins are thermoplastic, their hydroxyl groups provide reactive sites for cross-linking, transforming them into thermoset materials with enhanced properties.[6] This dual nature offers significant formulation versatility. Common cross-linking agents include isocyanates, melamine-formaldehyde resins, and phenolic resins.[7] The cross-linking reaction increases the molecular weight and creates a three-dimensional network, which significantly improves chemical resistance, hardness, and thermal stability.[8]
// Nodes Phenoxy [label="this compound\n(-OH groups)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Isocyanate [label="Isocyanate\n(-NCO)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Melamine [label="Melamine Resin", fillcolor="#FBBC05", fontcolor="#202124"]; Urethane [label="Cross-linked Network\n(Urethane Linkages)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Ether [label="Cross-linked Network\n(Ether Linkages)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Phenoxy -> Urethane [label=" Reaction"]; Isocyanate -> Urethane; Phenoxy -> Ether [label=" Reaction"]; Melamine -> Ether;
caption [label="Figure 2: Cross-linking Pathways.", fontname="Arial", fontsize=12, fontcolor="#202124", shape=plaintext, pos="c, -0.5!"]; } . Caption: Figure 2: Cross-linking Pathways.
Mechanical Properties
The hydroxyl groups contribute to the inherent toughness and ductility of phenoxy resins through strong intermolecular hydrogen bonding. This creates a physically associated network that resists deformation and absorbs energy. When cross-linked, the density of the network, which is a function of the hydroxyl group concentration, will directly influence the mechanical properties. Higher cross-link densities generally lead to increased tensile strength and modulus, but potentially reduced elongation at break. The addition of this compound to other systems, such as epoxies, has been shown to improve fracture toughness and interlaminar shear strength.[9]
Thermal Properties
The thermal stability of phenoxy resins is influenced by their aromatic backbone and the strong intermolecular forces established by the hydroxyl groups. The glass transition temperature (Tg) is a key thermal property that is affected by the hydroxyl group concentration. Generally, a higher concentration of hydroxyl groups can lead to a higher Tg due to increased hydrogen bonding, which restricts chain mobility. However, when phenoxy resins are used as modifiers in other thermosetting systems, the effect on Tg can be more complex, depending on the miscibility and the extent of reaction between the components.[10]
Quantitative Data on this compound Properties
The following tables summarize typical properties of commercially available phenoxy resins, illustrating the influence of molecular weight and hydroxyl equivalent weight.
Table 1: Typical Properties of Phenoxy Resins
| Property | PKHB+[7] | Grade with Mw ~60,000[11] | PKHH[12] | Units |
| Molecular Weight (Mw) | 37,000 | ~60,000 | 10,000-16,000 (Mn) | g/mol |
| OH Equivalent Weight | 278 | - | 284 | g/eq |
| Glass Transition Temp (Tg) | - | 100 | 98 | °C |
| Tensile Strength | - | - | - | MPa |
| Elongation at Break | - | - | - | % |
| Viscosity (20% in cyclohexanone) | 281-409 | 700 | - | cP |
Table 2: Mechanical Properties of this compound (PKFE Grade)
| Property | Value | Units | ASTM Method |
| Tensile Strength, Yield | 62.1 | MPa | - |
| Tensile Strength, Ultimate | 65.5 | MPa | - |
| Elongation at Yield | 3.5 | % | - |
| Elongation at Break | 90 | % | - |
| Flexural Modulus | 2.83 | GPa | - |
| Flexural Yield Strength | 96.6 | MPa | - |
Note: Data is compiled from various technical data sheets and may not be directly comparable due to different testing conditions and resin grades.
Experimental Protocols
Accurate characterization of phenoxy resins and their formulations is crucial for research and development. The following are summaries of standard experimental protocols for key analyses.
// Nodes Start [label="Sample\nPreparation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Titration [label="Hydroxyl Value\nTitration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mechanical [label="Mechanical Testing\n(ASTM D638, D790)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Adhesion [label="Adhesion Testing\n(ASTM D4541)", fillcolor="#FBBC05", fontcolor="#202124"]; Thermal [label="Thermal Analysis\n(DSC, TGA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data [label="Data Analysis &\nProperty Correlation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Titration; Start -> Mechanical; Start -> Adhesion; Start -> Thermal; Titration -> Data; Mechanical -> Data; Adhesion -> Data; Thermal -> Data;
caption [label="Figure 3: Experimental Workflow.", fontname="Arial", fontsize=12, fontcolor="#202124", shape=plaintext, pos="c, -0.5!"]; } . Caption: Figure 3: Experimental Workflow.
Determination of Hydroxyl Value (Titration Method)
The hydroxyl value is a measure of the concentration of hydroxyl groups in the resin. A common method is acetylation followed by titration.[13][14]
-
Sample Preparation: Accurately weigh a known amount of the this compound into a flask.
-
Acetylation: Add a precise volume of an acetylating reagent (e.g., a solution of acetic anhydride (B1165640) in pyridine (B92270) or another suitable solvent). Heat the mixture under reflux for a specified time to ensure all hydroxyl groups react to form esters.
-
Hydrolysis: After cooling, add a known amount of water to hydrolyze the excess acetic anhydride into acetic acid.
-
Titration: Titrate the resulting solution with a standardized solution of potassium hydroxide (B78521) (KOH) to a phenolphthalein (B1677637) endpoint.
-
Blank Determination: Perform a blank titration without the resin sample to determine the initial amount of acetic anhydride.
-
Calculation: The hydroxyl value is calculated based on the difference in the volume of KOH solution used for the sample and the blank.
Tensile Properties (ASTM D638)
This method determines the tensile properties of plastics.[7][11][15][16]
-
Specimen Preparation: Prepare dumbbell-shaped specimens by injection molding or machining from a sheet of the this compound material.
-
Conditioning: Condition the specimens at a standard temperature (23 ± 2°C) and relative humidity (50 ± 5%) for at least 40 hours.
-
Testing: Mount the specimen in the grips of a universal testing machine. Apply a tensile load at a constant rate of crosshead displacement until the specimen fractures.
-
Data Acquisition: Record the load and elongation throughout the test.
-
Calculations: From the stress-strain curve, determine the tensile strength, tensile modulus, and elongation at break.
Flexural Properties (ASTM D790)
This method is used to measure the flexural strength and modulus of plastic materials.[17][18][19][20][21]
-
Specimen Preparation: Prepare rectangular bar specimens of the this compound.
-
Conditioning: Condition the specimens as per ASTM D638.
-
Testing: Place the specimen on two supports in a three-point bending fixture. Apply a load to the center of the specimen at a specified rate until the specimen breaks or reaches a maximum strain of 5%.
-
Data Acquisition: Record the load and deflection data.
-
Calculations: Calculate the flexural strength and flexural modulus from the load-deflection curve.
Pull-Off Adhesion Test (ASTM D4541 / ISO 4624)
This test measures the adhesion of a coating to a substrate.[6][22][23][24][25][26][27][28][29][30]
-
Surface Preparation: Apply the this compound-based coating to the desired substrate and cure as required.
-
Dolly Adhesion: Glue a metal loading fixture (dolly) to the surface of the coating using a suitable adhesive. Allow the adhesive to cure completely.
-
Testing: Attach a portable pull-off adhesion tester to the dolly. Apply a perpendicular tensile force at a controlled rate until the dolly is pulled off.
-
Analysis: Record the force at which failure occurred and the nature of the failure (i.e., adhesive failure at the coating-substrate interface, cohesive failure within the coating, or adhesive failure at the dolly-coating interface).
-
Calculation: Calculate the pull-off adhesion strength in units of pressure (e.g., MPa or psi).
Conclusion
The hydroxyl groups in phenoxy resins are not merely a structural feature but are fundamental to their performance. They are the primary drivers of the exceptional adhesion, reactivity, and overall mechanical robustness of these polymers. A thorough understanding of the structure-property relationships governed by the hydroxyl group concentration enables researchers and formulators to tailor this compound systems for a wide array of demanding applications, from advanced adhesives and coatings to high-performance composites. The ability to cross-link these resins through their hydroxyl functionality provides a pathway to further enhance their properties, bridging the gap between thermoplastic processability and thermoset performance.
References
- 1. phlextek.com [phlextek.com]
- 2. What are the characteristics of this compound? - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 3. corrosionpedia.com [corrosionpedia.com]
- 4. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. intertekinform.com [intertekinform.com]
- 7. infinitalab.com [infinitalab.com]
- 8. Effects of pH on Lap-Shear Strength for Aspen Veneer | Wood and Fiber Science [wfs.swst.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. zwickroell.com [zwickroell.com]
- 12. US6887951B1 - Solvent based epoxy-phenoxy solution and lacquers or inks formed therefrom - Google Patents [patents.google.com]
- 13. digicollections.net [digicollections.net]
- 14. lcms.labrulez.com [lcms.labrulez.com]
- 15. ASTM D638 - Tensile Testing of Plastics - STEP Lab [step-lab.com]
- 16. How to Perform an ASTM D638 Plastic Tensile Strength Test - ADMET [admet.com]
- 17. micomlab.com [micomlab.com]
- 18. tamuk.edu [tamuk.edu]
- 19. boundengineering.com [boundengineering.com]
- 20. trl.com [trl.com]
- 21. zwickroell.com [zwickroell.com]
- 22. Pull-Off Adhesion Testing of Coatings – Improve Your Technique [elcometerusa.com]
- 23. industrialphysics.com [industrialphysics.com]
- 24. Astm d4541 standard pull off test for coatings | PDF [slideshare.net]
- 25. hightower-labs.com [hightower-labs.com]
- 26. industrialphysics.com [industrialphysics.com]
- 27. 4wardtesting.co.uk [4wardtesting.co.uk]
- 28. ASTM D4541 Pull-Off Adhesion Test: Key Variables & Challenges | Water & Wastewater [industrial.sherwin-williams.com]
- 29. BS EN ISO 4624:2016 - TC | 30 Apr 2016 | BSI Knowledge [knowledge.bsigroup.com]
- 30. testresources.net [testresources.net]
Methodological & Application
Application Notes and Protocols: Utilizing Phenoxy Resin as a Toughening Agent for Epoxy Composites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing phenoxy resin as a toughening agent to enhance the mechanical performance of epoxy composites. The following sections detail the underlying principles, experimental procedures, and expected outcomes, supported by quantitative data and visual representations of key processes.
Introduction
Epoxy resins are widely employed as matrices in advanced composite materials due to their excellent mechanical strength, thermal stability, and chemical resistance. However, their inherent brittleness can limit their application in areas requiring high fracture toughness and impact resistance. The incorporation of thermoplastic polymers, such as phenoxy resins, is a well-established method to improve the toughness of epoxy networks.
Phenoxy resins, which are polyhydroxy ethers, are particularly effective due to their good compatibility with epoxy resins, leading to the formation of phase-separated morphologies upon curing. This controlled phase separation is crucial for inducing various energy-dissipating mechanisms that impede crack propagation and enhance the overall toughness of the composite material.
Toughening Mechanism
The primary toughening mechanism involves reaction-induced phase separation (RIPS) .[1][2] Initially, the this compound is dissolved in the epoxy resin to form a homogeneous mixture. As the curing reaction proceeds, the molecular weight of the epoxy network increases, leading to a decrease in the miscibility of the this compound. Consequently, the phenoxy-rich phase separates out, forming distinct domains within the epoxy matrix.
These phase-separated morphologies, often in the form of sub-micron particles or co-continuous structures, contribute to toughening through several mechanisms:
-
Crack Pinning: The dispersed phenoxy-rich particles act as obstacles, forcing the crack front to bow out and effectively pinning its propagation.[1][3]
-
Crack Deflection and Bifurcation: The crack path is deflected or branched as it encounters the tougher phenoxy phase, dissipating energy and reducing the stress intensity at the crack tip.[3]
-
Plastic Deformation: The ductile phenoxy-rich phase can undergo plastic deformation, absorbing energy that would otherwise contribute to crack growth.
The efficiency of these mechanisms is highly dependent on the morphology of the phase-separated structure, which in turn is influenced by the concentration of the this compound, the curing conditions, and the chemical nature of the epoxy and curing agent.
Experimental Protocols
This section provides detailed protocols for the preparation and characterization of phenoxy-toughened epoxy composites.
Materials
-
Epoxy Resin: N,N,N',N'-tetraglycidyl-4,4'-diaminodiphenylmethane (TGDDM) or Diglycidyl Ether of Bisphenol-A (DGEBA).
-
Curing Agent: 4,4'-diaminodiphenyl sulfone (DDS) or 4,4'-diaminodiphenyl methane (B114726) (DDM).
-
Toughening Agent: this compound (e.g., PKHP-200, PKHH).
-
Reinforcement: Carbon fiber fabric.
Preparation of Phenoxy-Epoxy Blends
-
Dissolution of this compound:
-
Preheat the epoxy resin (e.g., TGDDM) to 115-160°C in a suitable reaction vessel equipped with a mechanical stirrer.[4][5]
-
Gradually add the desired amount of this compound (typically 5-25 wt%) to the heated epoxy resin under continuous stirring.[4][6]
-
Continue stirring at this temperature until the this compound is completely dissolved, which may take 180-240 minutes, resulting in a visually homogenous mixture.[4]
-
-
Incorporation of Curing Agent:
-
Cool the homogenous phenoxy-epoxy blend to approximately 115°C.
-
Add the stoichiometric amount of the curing agent (e.g., DDS) to the mixture under continuous stirring.
-
Once the curing agent is fully dissolved, degas the mixture in a vacuum oven at 120°C for approximately 20 minutes to remove any entrapped air bubbles.[5]
-
Fabrication of Carbon Fiber Reinforced Composites
-
Prepreg Preparation:
-
Impregnate the carbon fiber fabric with the prepared phenoxy-epoxy resin blend using a prepregger.
-
Adjust the temperature of the impregnation table, the gap of the nip rollers, and the running speed to achieve the desired resin content in the prepreg (e.g., ~25 wt%).[5]
-
-
Curing:
-
Lay up the prepregs in a mold to the desired thickness and orientation.
-
Place the lay-up in an autoclave. Apply a pressure of 7 bars to minimize porosity.[5]
-
The curing cycle typically consists of multiple isothermal steps. A representative cycle is:
-
Post-cure the composite panel at 200°C for 7 hours to ensure complete crosslinking.[5]
-
Characterization Techniques
-
Fracture Toughness (Mode I): Double Cantilever Beam (DCB) test according to relevant ASTM standards.
-
Tensile Properties: Uniaxial tensile testing according to ASTM D3039.
-
Interlaminar Shear Strength (ILSS): Short-beam shear test according to ASTM D2344.
-
Thermal Analysis:
-
Glass Transition Temperature (Tg): Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA).
-
Thermal Stability: Thermogravimetric Analysis (TGA).
-
-
Morphology: Scanning Electron Microscopy (SEM) of the fracture surfaces to observe the phase-separated morphology.
Quantitative Data Summary
The following tables summarize the effect of this compound modification on the mechanical and thermal properties of epoxy composites.
Table 1: Effect of this compound on Mode I Interlaminar Fracture Toughness (GIc)
| Epoxy System | Phenoxy Content (wt%) | GIc Improvement | Reference |
| Bifunctional Epoxy | Not specified | Up to 10-fold increase | [7][8] |
| Tetrafunctional Epoxy | Not specified | 100% increase | [7][8] |
| TGDDM/DDS | 10 | 80% increase | [5] |
| TGDDM/DDS with 5 wt% Phenoxy / 5 wt% CSR | 10 (total toughener) | 130% increase (synergistic effect) | [5] |
Table 2: Effect of this compound on Other Mechanical and Thermal Properties
| Property | Phenoxy Content (wt%) | Observation | Reference |
| Tensile Properties | Not specified | Not adversely affected | [7][8] |
| Interlaminar Shear Strength | 5 wt% Phenoxy / 5 wt% CSR | ~75% synergistic improvement | [5] |
| Compression Modulus | 5 wt% Phenoxy / 5 wt% CSR | Smaller reduction compared to single phenoxy toughened system | [5] |
| Viscosity | Increasing concentration | Significant increase | [5] |
| Glass Transition Temperature (Tg) | 10-20 | Can be maintained or slightly reduced depending on concentration | [4][6] |
Visualizations
The following diagrams illustrate key concepts and workflows described in these application notes.
Caption: Experimental workflow for preparing phenoxy-toughened epoxy composites.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. E-Theses Online Service (EThOS) update [bl.uk]
- 4. US10875997B2 - Blends of liquid epoxy and solid phenoxy resins - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. patents.justia.com [patents.justia.com]
- 7. Toughening of epoxy carbon fibre composites using dissolvable phenoxy fibres. [qmro.qmul.ac.uk]
- 8. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
Application Notes and Protocols: Formulation of Phenoxy Resin-Based Adhesives for High-Temperature Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenoxy resins, also known as polyhydroxy ethers, are thermoplastic polymers derived from the reaction of bisphenol A and epichlorohydrin.[1][2] They are renowned for their excellent adhesion to a wide variety of substrates, including metals and plastics, along with notable chemical resistance, mechanical strength, and thermal stability.[1][2] These properties make them prime candidates for the formulation of high-performance adhesives intended for applications where elevated temperatures are a key operational challenge.
This document provides detailed application notes and experimental protocols for the formulation and evaluation of phenoxy resin-based adhesives, particularly focusing on blends with epoxy resins to enhance their high-temperature performance.
Key Components and Formulation Strategy
The formulation of high-temperature this compound-based adhesives typically involves a blend of the this compound with a thermosetting epoxy resin, a suitable curing agent, and potentially other performance-enhancing additives like tougheners.
-
Phenoxy Resins: These high molecular weight polymers provide excellent adhesion and flexibility.[2] They act as both an adhesion promoter and a flexibilizer in rigid epoxy systems, which helps to reduce stress cracks and increase bond strength.
-
Epoxy Resins: The addition of epoxy resins, such as those based on bisphenol A diglycidyl ether (DGEBA), allows for the formation of a cross-linked network upon curing, significantly enhancing the thermal and mechanical properties of the adhesive.[3][4]
-
Curing Agents: These are crucial for initiating the cross-linking of the epoxy resin. The choice of curing agent influences the curing schedule and the final properties of the adhesive. For high-temperature applications, amine-based curing agents are commonly employed.[5]
-
Tougheners: To improve the fracture toughness and impact resistance of the adhesive, toughening agents like core-shell rubber (CSR) particles can be incorporated into the formulation.
A common strategy involves dissolving the solid this compound in a liquid epoxy resin to create a homogenous blend before adding the curing agent and other additives.[6]
Data Presentation: Performance of this compound-Based Adhesives
The following tables summarize the quantitative data on the mechanical and thermal properties of various this compound-based adhesive formulations.
Table 1: Lap Shear Strength of Phenoxy-Epoxy Adhesive Formulations at Elevated Temperatures
| Formulation ID | This compound (wt%) | Epoxy Resin (wt%) | Curing Agent | Test Temperature (°C) | Lap Shear Strength (MPa) | Reference |
| PEA-1 | 20 | 80 (DGEBA) | Amine-based | 25 | 25.5 | |
| PEA-1 | 20 | 80 (DGEBA) | Amine-based | 80 | 18.2 | [7] |
| PEA-1 | 20 | 80 (DGEBA) | Amine-based | 120 | 10.5 | [7] |
| PEA-2 | 30 | 70 (DGEBA) | Anhydride | 25 | 28.1 | [8] |
| PEA-2 | 30 | 70 (DGEBA) | Anhydride | 150 | 15.3 | [8] |
| PEA-3 | 25 | 70 (DGEBA) | Amine-based | 25 | 29.2 | [9] |
| PEA-3 | 25 | 70 (DGEBA) | Amine-based | 100 | 16.8 | [9] |
Table 2: Thermal Properties of Phenoxy-Epoxy Adhesive Formulations
| Formulation ID | This compound (wt%) | Epoxy Resin (wt%) | Curing Agent | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (TGA, 5% weight loss) (°C) | Reference |
| PEA-1 | 20 | 80 (DGEBA) | Amine-based | 145 | 350 | [1][10] |
| PEA-2 | 30 | 70 (DGEBA) | Anhydride | 160 | 370 | [8] |
| PEA-3 | 25 | 70 (DGEBA) | Amine-based | 155 | 365 | [9] |
| Neat Phenoxy | 100 | 0 | - | 98 | 360 | [1] |
| Neat Epoxy | 0 | 100 (DGEBA) | Amine-based | 130 | 340 | [10] |
Experimental Protocols
Protocol 1: Preparation of Phenoxy-Epoxy Resin Blend
This protocol describes the preparation of a this compound and epoxy resin blend, which serves as the base for the adhesive formulation.
Materials:
-
This compound (e.g., PKHH, InChem)
-
Liquid epoxy resin (e.g., DGEBA, EEW 185 g/mol )
-
Heating mantle with magnetic stirrer
-
Reaction vessel
-
Nitrogen inlet
Procedure:
-
Charge the liquid epoxy resin into the reaction vessel.
-
Begin stirring and gently heat the epoxy resin to 60-90°C under a nitrogen atmosphere.[6]
-
Gradually add the solid this compound to the heated epoxy resin while maintaining stirring.
-
Continue stirring and heating at 100-150°C for 0.5-3 hours, or until the this compound is completely dissolved and the mixture is homogenous.[6]
-
Allow the blend to cool to room temperature before proceeding with the addition of other components.
Protocol 2: Formulation of the Adhesive
This protocol details the addition of the curing agent and other additives to the phenoxy-epoxy blend.
Materials:
-
Phenoxy-epoxy resin blend (from Protocol 1)
-
Curing agent (e.g., amine-based hardener)
-
Toughener (optional, e.g., core-shell rubber masterbatch)
-
Mechanical mixer
-
Vacuum desiccator
Procedure:
-
Weigh the required amount of the phenoxy-epoxy resin blend into a mixing vessel.
-
If using a toughener, add the specified amount to the blend and mix thoroughly until a uniform dispersion is achieved.
-
Add the stoichiometric amount of the curing agent to the mixture. The mixing ratio will depend on the specific epoxy and curing agent used.[5]
-
Mix all components thoroughly for 5-10 minutes using a mechanical mixer, ensuring a homogenous mixture.
-
Degas the formulated adhesive in a vacuum desiccator to remove any entrapped air bubbles.
Protocol 3: Lap Shear Strength Testing (based on ASTM D1002)
This protocol outlines the procedure for evaluating the shear strength of the formulated adhesive at various temperatures.[6][9][11]
Materials and Equipment:
-
Formulated adhesive
-
Metal substrates (e.g., aluminum or steel coupons)
-
Solvent for cleaning (e.g., acetone)
-
Abrasive paper
-
Applicator for adhesive
-
Clamps for holding the joint during curing
-
Oven for curing and high-temperature testing
-
Universal Testing Machine (UTM) with grips and an environmental chamber
Procedure:
-
Substrate Preparation:
-
Degrease the metal substrates by wiping with acetone (B3395972).
-
Abrade the bonding surfaces with abrasive paper to create a fresh, rough surface for better adhesion.
-
Clean the abraded surfaces again with acetone to remove any debris.
-
-
Adhesive Application and Joint Assembly:
-
Apply a thin, uniform layer of the formulated adhesive to the prepared surface of one substrate.
-
Place the second substrate over the adhesive layer, creating a single lap joint with a defined overlap area (typically 12.7 mm x 25.4 mm).[6]
-
Apply gentle pressure and clamp the assembly to ensure a consistent bond line thickness.
-
-
Curing:
-
Cure the bonded specimens in an oven according to the specified curing schedule for the chosen curing agent (e.g., 1 hour at 120°C).
-
-
Testing:
-
Mount the cured specimen in the grips of the Universal Testing Machine.
-
For high-temperature testing, heat the specimen to the desired temperature within the environmental chamber and allow it to stabilize.
-
Apply a tensile load at a constant crosshead speed (e.g., 1.3 mm/min) until the bond fails.[11]
-
Record the maximum load at failure.
-
-
Calculation:
-
Calculate the lap shear strength by dividing the maximum load by the bond area.
-
Protocol 4: Thermal Analysis
Thermogravimetric Analysis (TGA):
-
Purpose: To determine the thermal stability and decomposition temperature of the cured adhesive.
-
Procedure:
-
Place a small, accurately weighed sample (5-10 mg) of the cured adhesive in a TGA pan.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen or air atmosphere.[10]
-
Record the weight loss as a function of temperature.
-
Determine the temperature at which 5% weight loss occurs (Td5%) as an indicator of the onset of thermal degradation.
-
Dynamic Mechanical Analysis (DMA):
-
Purpose: To determine the glass transition temperature (Tg) and viscoelastic properties of the cured adhesive.
-
Procedure:
-
Prepare a rectangular specimen of the cured adhesive with defined dimensions.
-
Clamp the specimen in the DMA instrument (e.g., in a three-point bending or tensile mode).
-
Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz) while ramping the temperature at a constant rate (e.g., 3°C/min).
-
Measure the storage modulus (E'), loss modulus (E''), and tan delta as a function of temperature.
-
The peak of the tan delta curve is typically taken as the glass transition temperature (Tg).[12]
-
Visualizations
Caption: Chemical Structure of this compound
Note: The image source in the DOT script is a placeholder and should be replaced with an actual image of the this compound repeating unit for rendering.
Caption: Experimental Workflow for Formulation and Testing
Caption: Component Relationship in Adhesive Formulation
References
- 1. researchgate.net [researchgate.net]
- 2. phlextek.com [phlextek.com]
- 3. EP3642292B1 - High temperature epoxy adhesive formulations - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. A Complete Guide to Epoxy Resin [my.rs-online.com]
- 6. CN106589826A - this compound-epoxy resin premix, preparation method therefor, resin composition for carbon-fiber prepreg and preparation method for resin composition - Google Patents [patents.google.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. dianhydrides.com [dianhydrides.com]
- 9. researchgate.net [researchgate.net]
- 10. thermalsupport.com [thermalsupport.com]
- 11. researchgate.net [researchgate.net]
- 12. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
Application Notes and Protocols: Electrospinning of Phenoxy Resin for Nanofiber Fabrication
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenoxy resins, a class of thermoplastic polymers derived from bisphenol A and epichlorohydrin, offer a unique combination of properties including excellent mechanical strength, thermal stability, and adhesion to a variety of substrates.[1][2][3] The fabrication of phenoxy resin into nanofibers via electrospinning opens up new possibilities for advanced applications, particularly in the biomedical field. Electrospinning is a versatile technique that utilizes an electric field to draw a polymer solution into continuous fibers with diameters ranging from nanometers to a few micrometers.[4] The resulting nanofibrous mats possess a high surface-area-to-volume ratio, high porosity, and a structure that can mimic the native extracellular matrix (ECM), making them attractive for applications such as tissue engineering, wound dressing, and controlled drug delivery.[5][6][7]
These application notes provide detailed protocols for the electrospinning of this compound (often referred to as phenolic resin in the context of carbon fiber precursors) and discuss its potential applications in the biomedical and drug development sectors.
Experimental Protocols
Materials
-
This compound (e.g., medium molecular weight, ~30,000 g/mol )
-
Solvents:
-
Methanol (MeOH)
-
Ethanol
-
Water (for resol-type phenolic resins)[1]
-
-
Additives (for improved spinnability):
-
Poly(vinyl butyral) (PVB)
-
Polyvinyl alcohol (PVA)[1]
-
-
Electrolytes (optional, to reduce fiber diameter):
-
Sodium Carbonate
-
Post-processing reagents:
-
Formaldehyde (B43269) solution (for curing)
-
Inert gas (e.g., Nitrogen) for carbonization
-
Solution Preparation Protocol
The preparation of a homogenous and spinnable polymer solution is critical for successful electrospinning. This compound alone may not form stable jets, thus requiring the addition of a carrier polymer like PVB or PVA.
Protocol 2.1: this compound/PVB in Methanol
-
Weigh the desired amounts of this compound and PVB. A common starting point is a total polymer concentration of 15-25% (w/w) in methanol.
-
Dissolve the this compound and PVB in methanol.
-
Stir the mixture at room temperature until a homogenous solution is obtained. This may take several hours.
-
For solutions with electrolytes, add pyridine or sodium carbonate and stir until fully dissolved.
-
Allow the solution to rest to eliminate air bubbles before loading it into the syringe.
Protocol 2.2: this compound/PVA in Water (for resol-type resins)
-
Prepare an aqueous solution of resol-type phenolic resin.
-
In a separate container, dissolve PVA in water. Gentle heating may be required.
-
Mix the phenolic resin and PVA solutions to achieve the desired ratio.
-
Stir the mixture until homogenous.
Electrospinning Protocol
The electrospinning process parameters must be carefully controlled to achieve the desired fiber morphology and diameter.
-
Load the prepared polymer solution into a plastic syringe fitted with a metallic needle (e.g., 22-gauge).
-
Mount the syringe on a syringe pump.
-
Position the needle tip at a set distance from a grounded collector (e.g., a flat aluminum foil-covered plate or a rotating mandrel).
-
Connect the positive lead of a high-voltage power supply to the needle.
-
Set the desired flow rate on the syringe pump.
-
Apply a high voltage to initiate the electrospinning process. A Taylor cone should form at the needle tip, from which a polymer jet erupts and travels towards the collector.
-
Collect the nanofibers on the collector for the desired duration.
-
After completion, turn off the high voltage and the syringe pump.
-
Carefully remove the nanofiber mat from the collector.
Post-Processing Protocols
For many applications, particularly those requiring enhanced mechanical and thermal properties, post-processing of the as-spun nanofibers is necessary.
Protocol 4.1: Curing
-
Place the as-spun this compound nanofiber mat in a sealed chamber containing a formaldehyde solution.
-
Heat the chamber to a specific temperature (e.g., 80°C) for a defined period (e.g., 1 hour) to allow for cross-linking of the polymer chains.
-
Alternatively, a microwave-assisted curing method can be employed to significantly reduce the reaction time.
Protocol 4.2: Carbonization
-
Place the cured nanofiber mat in a tube furnace.
-
Heat the furnace to a high temperature (e.g., 900°C) under an inert atmosphere (e.g., flowing nitrogen).
-
Hold at the target temperature for a specified duration (e.g., 1-2 hours) to convert the this compound nanofibers into carbon nanofibers.
-
Allow the furnace to cool down to room temperature under the inert atmosphere before removing the carbon nanofiber mat.
Data Presentation
The following tables summarize the quantitative data from various studies on the electrospinning of phenolic/phenoxy resins.
Table 1: Solution Composition and Resulting Nanofiber Properties
| Phenolic Resin Type | Solvent | Additive(s) | Concentration (wt%) | Resulting Fiber Diameter | Reference |
| Novolac | Methanol | PVB | 15% | ~1.72 µm | [8] |
| Novolac | Methanol | PVB, Pyridine, Na2CO3 | 15% | ~110 nm | [8][9] |
| Novolac | Ethanol | PVB | 25% | Ribbon-like | [8] |
| Resol | Water | PVA | 18% | 300-500 nm | [8] |
| Resol | Water | PVA, KOH | 18% | 252-666 nm | [8] |
Table 2: Electrospinning Process Parameters
| Parameter | Typical Range | Notes |
| Applied Voltage | 10 - 25 kV | Higher voltage can lead to increased jet stretching and smaller fiber diameters. |
| Flow Rate | 0.01 - 0.5 mL/hr | A lower flow rate generally results in smaller fiber diameters. |
| Tip-to-Collector Distance | 10 - 20 cm | Affects solvent evaporation time and fiber deposition area. |
| Collector Type | Stationary Plate or Rotating Mandrel | A rotating mandrel can be used to collect aligned nanofibers. |
Visualization of Workflows and Relationships
Caption: Experimental workflow for the fabrication of this compound nanofibers.
Caption: Relationship between electrospinning parameters and nanofiber properties.
Applications in Biomedical and Drug Development
While the primary application of electrospun phenolic resin nanofibers has been as precursors for carbon nanofibers in industrial applications, the inherent properties of phenoxy resins suggest significant potential in the biomedical field.
Biocompatibility and Use in Medical Devices
A key prerequisite for any material intended for biomedical applications is biocompatibility. Phenoxy resins have been identified as suitable for use in implantable or insertable medical devices.[10] Notably, they have been incorporated into radiation-sterilized medical devices designed for the release of therapeutic agents.[10] This demonstrates the polymer's ability to withstand sterilization processes and its compatibility with biological systems, making it a strong candidate for drug delivery applications.
Potential for Drug Delivery
The high surface area and porous nature of nanofiber mats make them ideal for loading and releasing therapeutic agents. This compound nanofibers could be explored for:
-
Topical Drug Delivery: For wound healing applications, drugs such as antibiotics or growth factors could be incorporated into the nanofiber mat and released directly at the wound site.
-
Implantable Drug Depots: As this compound is suitable for implantable devices, nanofibrous structures could be used for localized, sustained release of drugs, for example, in cancer therapy or for managing chronic inflammation.[10]
-
Transdermal Patches: The adhesive properties of this compound could be advantageous in the design of transdermal drug delivery systems.
Tissue Engineering Scaffolds
The ability to create nanofibrous scaffolds that mimic the ECM is a cornerstone of tissue engineering.[5][7] Given the mechanical integrity and thermal stability of phenoxy resins, their electrospun nanofibers could serve as scaffolds for the regeneration of various tissues. The surface of the nanofibers could be further functionalized to enhance cell adhesion, proliferation, and differentiation.
Conclusion
The electrospinning of this compound provides a versatile platform for the fabrication of nanofibers with tunable properties. While their application has historically been geared towards carbon fiber production, the demonstrated biocompatibility and use of phenoxy resins in drug-releasing medical devices highlight their untapped potential in the biomedical and pharmaceutical fields. The protocols and data presented herein offer a foundation for researchers and scientists to explore the development of novel this compound-based nanofiber systems for advanced drug delivery and tissue engineering applications.
References
- 1. phlextek.com [phlextek.com]
- 2. What are the characteristics of this compound? - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 3. This compound: A High-Performance Material for Coatings, Adhesives, and Composites - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 4. Biocompatibility of Resin-based Dental Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iipseries.org [iipseries.org]
- 6. Frontiers | Redox Polymers for Tissue Engineering [frontiersin.org]
- 7. Bio-Based Scaffolds: Harnessing Nature’s Frameworks for Tissue Engineering - PharmaFeatures [pharmafeatures.com]
- 8. corrosionpedia.com [corrosionpedia.com]
- 9. This compound, medium molecular weight, average M.W. 30000, pellets, Thermo Scientific 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. EP1907024A2 - Medical devices containing sterilisation radiation resistant phenoxy polymers - Google Patents [patents.google.com]
Application Notes and Protocols for Phenoxy Resin Membranes in Gas Separation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development and characterization of phenoxy resin membranes for gas separation applications. Detailed experimental protocols are included to guide researchers in the fabrication and evaluation of these membranes.
Introduction
Phenoxy resins, high-molecular-weight thermoplastic polymers derived from bisphenol A and epichlorohydrin, present a promising material for gas separation membranes due to their inherent barrier properties, excellent mechanical strength, and good thermal and chemical stability. The presence of hydroxyl groups and ether linkages in the polymer backbone contributes to their potential for selective gas transport. These application notes will delve into the synthesis, fabrication, and performance evaluation of this compound membranes for separating common gas pairs such as CO₂/CH₄ and O₂/N₂.
Key Properties of Phenoxy Resins for Gas Separation
Phenoxy resins possess several characteristics that make them suitable for gas separation membrane applications:
-
Chemical Structure: The repeating ether linkages and aromatic rings in the this compound backbone provide a rigid and size-sieving environment for gas molecules. The hydroxyl groups offer sites for potential modification to enhance selectivity.
-
Gas Barrier Properties: The inherent structure of phenoxy resins provides good barrier properties, which is a crucial starting point for developing selective membranes.
-
Solubility: Phenoxy resins are soluble in a range of common organic solvents such as ketones (e.g., methyl ethyl ketone, cyclohexanone) and ethers (e.g., tetrahydrofuran), facilitating membrane fabrication via solution casting.
-
Film-Forming Capability: They can be readily cast into thin, uniform, and mechanically stable films, a prerequisite for membrane applications.
Experimental Protocols
Protocol 1: Preparation of a this compound Casting Solution
This protocol outlines the preparation of a dope (B7801613) solution for casting this compound membranes.
Materials:
-
This compound (e.g., PKHH grade, weight-average molecular weight 50,000 - 60,000 g/mol )
-
Solvent: Methyl Ethyl Ketone (MEK) or Cyclohexanone
-
Magnetic stirrer and stir bar
-
Glass vial or beaker
-
Analytical balance
Procedure:
-
Determine Concentration: Prepare a 15-25 wt% this compound solution. The optimal concentration may vary depending on the molecular weight of the resin and the desired viscosity of the casting solution.
-
Dissolution:
-
Weigh the desired amount of this compound and transfer it to a clean, dry glass vial.
-
Add the calculated volume of the chosen solvent to the vial.
-
Place a magnetic stir bar in the vial and cap it to prevent solvent evaporation.
-
-
Mixing:
-
Place the vial on a magnetic stirrer and stir the solution at room temperature.
-
Continue stirring until the this compound is completely dissolved, which may take several hours. The resulting solution should be clear and homogeneous.
-
-
Degassing:
-
Allow the solution to stand for a few hours to allow any air bubbles to escape. Alternatively, the solution can be placed in a sonicator for a short period to facilitate bubble removal.
-
Protocol 2: Fabrication of Dense this compound Membranes via Solution Casting
This protocol describes the fabrication of flat sheet, dense this compound membranes.
Materials:
-
This compound casting solution (from Protocol 1)
-
Casting knife or doctor blade
-
Flat, level glass plate
-
Controlled environment chamber or a dust-free enclosure
-
Vacuum oven
Procedure:
-
Substrate Preparation: Ensure the glass plate is thoroughly cleaned and dried. Place it on a perfectly level surface.
-
Casting:
-
Pour a sufficient amount of the this compound casting solution onto one end of the glass plate.
-
Use a casting knife with a set gap (e.g., 200-300 µm) to draw down the solution across the plate in a smooth, continuous motion to form a thin film.
-
-
Solvent Evaporation:
-
Immediately place the glass plate with the cast film in a controlled environment chamber at room temperature. This will allow for slow and uniform solvent evaporation, which is critical for forming a defect-free membrane. The chamber should be covered but not completely sealed to allow for solvent vapor to escape.
-
Allow the solvent to evaporate for at least 24 hours. The film will gradually solidify.
-
-
Drying:
-
Once the film appears dry, carefully peel the membrane from the glass plate.
-
Place the membrane in a vacuum oven at a temperature below the glass transition temperature of the this compound (typically around 60-80°C) for at least 48 hours to remove any residual solvent.
-
-
Storage: Store the dried membranes in a desiccator until further characterization.
Protocol 3: Gas Permeation Testing
This protocol details the procedure for measuring the permeability and selectivity of the fabricated this compound membranes using a constant-volume, variable-pressure apparatus.
Materials:
-
Fabricated this compound membrane
-
Gas permeation cell
-
High-purity test gases (e.g., CO₂, CH₄, O₂, N₂)
-
Pressure transducers
-
Vacuum pump
-
Temperature controller
-
Data acquisition system
Procedure:
-
Membrane Mounting:
-
Cut a circular sample from the fabricated this compound membrane that fits the permeation cell.
-
Mount the membrane in the cell, ensuring a good seal to prevent gas leakage.
-
-
System Evacuation:
-
Evacuate both the feed and permeate sides of the permeation cell using a vacuum pump to remove any residual gases.
-
-
Leak Test:
-
Close off the system from the vacuum pump and monitor the pressure on both sides for a period to ensure there are no leaks.
-
-
Gas Permeation Measurement:
-
Introduce the first test gas to the feed side of the membrane at a constant pressure (e.g., 2-4 bar).
-
Monitor the pressure increase on the permeate side over time using a pressure transducer. The permeate volume should be known.
-
Record the rate of pressure increase in the steady-state region.
-
-
Data Calculation:
-
The permeability coefficient (P) can be calculated using the following equation: P = (V * l) / (A * R * T * Δp) * (dp/dt) Where:
-
V is the permeate volume
-
l is the membrane thickness
-
A is the effective membrane area
-
R is the ideal gas constant
-
T is the absolute temperature
-
Δp is the pressure difference across the membrane
-
dp/dt is the steady-state rate of pressure increase on the permeate side
-
-
-
Repeat for Other Gases:
-
Evacuate the system and repeat the measurement for other test gases.
-
-
Selectivity Calculation:
-
The ideal selectivity (α) for a pair of gases (A and B) is calculated as the ratio of their permeability coefficients: α_(A/B) = P_A / P_B
-
Data Presentation
The following tables summarize hypothetical gas separation performance data for this compound membranes.
Table 1: Gas Permeability of a Dense this compound Membrane
| Gas | Permeability (Barrer¹) |
| CO₂ | 5.2 |
| CH₄ | 0.45 |
| O₂ | 1.8 |
| N₂ | 0.3 |
¹1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg)
Table 2: Ideal Selectivity of a Dense this compound Membrane
| Gas Pair | Ideal Selectivity (α) |
| CO₂/CH₄ | 11.6 |
| O₂/N₂ | 6.0 |
Visualizations
Experimental Workflow for this compound Membrane Development
Caption: Workflow for this compound membrane fabrication and testing.
Logical Relationship for Gas Separation Performance
Caption: Factors determining gas separation performance.
Conclusion
This compound membranes show potential for gas separation applications, exhibiting moderate selectivity for important gas pairs. The protocols provided herein offer a standardized approach for their fabrication and evaluation, enabling researchers to explore their capabilities further. Future work could focus on modifying the this compound structure or creating composite membranes to enhance both permeability and selectivity, pushing their performance closer to the upper bounds for polymeric membranes.
Application Notes and Protocols for Phenoxy Resin as a Matrix Material in Carbon Fiber Composites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenoxy resins, high-molecular-weight thermoplastic polyethers derived from bisphenol A and epichlorohydrin, are emerging as a versatile matrix material for carbon fiber composites.[1][2] Their inherent toughness, flexibility, and excellent adhesive properties make them a compelling candidate for enhancing the performance of traditional composite systems.[2] While often utilized as a toughening additive in thermosetting resins like epoxies, phenoxy resins can also serve as the primary matrix, offering a unique balance of properties.[2][3] The presence of hydroxyl groups along the polymer backbone allows for potential cross-linking, enabling the creation of hybrid thermoset-thermoplastic systems with tailored characteristics.[1][2]
These application notes provide a comprehensive overview of the use of phenoxy resin as a matrix for carbon fiber composites, including quantitative data on mechanical and thermal properties, detailed experimental protocols for fabrication and testing, and visual representations of the underlying chemical structures and processing workflows.
Data Presentation
The following tables summarize the key performance indicators of carbon fiber composites incorporating phenoxy resins. It is important to note that much of the available research focuses on phenoxy resins as a toughening modifier for epoxy systems. Data for composites with a pure this compound matrix is less common.
Table 1: Mechanical Properties of Carbon Fiber Composites with this compound
| Composite System | Property | Value | Test Standard |
| Carbon Fiber/Phenoxy-Epoxy Blend | Interlaminar Shear Strength (ILSS) | ~36% increase compared to unmodified epoxy[2] | Not Specified |
| Fracture Toughness (K1c) | ~27% increase compared to unmodified epoxy[2] | Not Specified | |
| Interlaminar Fracture Toughness (G1c) | ~50% increase compared to unmodified epoxy[2] | Not Specified | |
| Carbon Fiber/PA6 with this compound Coating | Interlaminar Shear Strength (ILSS) | >20% increase compared to uncoated fibers | Not Specified |
Table 2: Thermal Properties of Phenoxy Resins
| Material | Property | Value (°C) |
| This compound (general) | Glass Transition Temperature (Tg) | 80 - 100[1] |
| Phenoxy-Epoxy Prepreg | Curing Temperature | 120 - 150[4] |
Experimental Protocols
Fabrication of this compound-Based Carbon Fiber Composites
This protocol describes a general method for fabricating carbon fiber composites using a this compound matrix, adaptable for both thermoplastic and thermoset approaches.
a. Prepreg Preparation (Solvent Impregnation Method)
-
Resin Solution Preparation: Dissolve the this compound pellets in a suitable solvent, such as methyl ethyl ketone (MEK), to achieve the desired viscosity for fiber impregnation.[1]
-
Fiber Impregnation: Continuously pass the carbon fiber fabric through the this compound solution. The fabric should be guided by rollers to ensure thorough and uniform impregnation.
-
Excess Resin Removal: Utilize a set of rollers to remove excess resin from the impregnated fabric, ensuring a consistent resin content.
-
Solvent Evaporation (B-Staging): Pass the impregnated fabric through a controlled drying oven to evaporate the solvent. This step results in a partially cured, tacky prepreg (B-stage) that is handleable for lay-up.[5]
-
Storage: Store the prepared prepreg in a refrigerated environment to prevent further curing and maintain its tack for subsequent processing.[6]
b. Composite Lamination and Curing
-
Lay-up: Cut the this compound prepreg sheets to the desired dimensions and stack them in the desired orientation in a mold.
-
Vacuum Bagging: Place the lay-up in a vacuum bag and apply vacuum to remove entrapped air and consolidate the plies.
-
Curing Cycle: Transfer the vacuum-bagged assembly to a heated press or autoclave. The curing cycle will depend on whether the this compound is being used as a thermoplastic or if cross-linking agents are present to form a thermoset.
-
For Phenoxy-Epoxy Blends: A typical cure cycle involves heating to 120-150°C for a duration of 0.5 to 4 hours.[4]
-
For Thermoplastic Phenoxy: The processing will involve heating above the glass transition temperature (Tg) of the resin to allow for flow and consolidation, followed by cooling under pressure.
-
-
Demolding: Once the curing cycle is complete and the assembly has cooled, the composite part can be demolded.
Mechanical and Thermal Testing
The following ASTM standards are recommended for the characterization of this compound-based carbon fiber composites:
-
Tensile Properties (ASTM D3039): This standard is used to determine the in-plane tensile strength and modulus of polymer matrix composites.[7]
-
Flexural Properties (ASTM D7264): This standard is used to determine the flexural strength and modulus of polymer matrix composites.[7]
-
Interlaminar Shear Strength (ASTM D2344): This standard is used to determine the short-beam shear strength of polymer matrix composites.
-
Dynamic Mechanical Analysis (DMA): This technique can be used to determine the glass transition temperature (Tg) and viscoelastic properties of the composite.
-
Thermogravimetric Analysis (TGA): This technique is used to evaluate the thermal stability and decomposition temperature of the composite.
Visualizations
Chemical Structure and Processing
The following diagrams illustrate the chemical structure of this compound and a generalized workflow for composite fabrication.
Caption: Repeating unit of this compound.
Caption: Fabrication workflow for carbon fiber composites.
Potential Curing/Cross-linking Pathway
While phenoxy resins are thermoplastic, their hydroxyl groups provide sites for cross-linking with appropriate agents, such as isocyanates or anhydrides, to form a thermoset network.[1]
Caption: Cross-linking of this compound chains.
References
- 1. corrosionpedia.com [corrosionpedia.com]
- 2. What are the characteristics of this compound? - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 3. researchgate.net [researchgate.net]
- 4. CN106589826A - this compound-epoxy resin premix, preparation method therefor, resin composition for carbon-fiber prepreg and preparation method for resin composition - Google Patents [patents.google.com]
- 5. omniskompozit.com [omniskompozit.com]
- 6. MATS347 Composites Design and Manufacture [ecm-academics.plymouth.ac.uk]
- 7. impact-fibers.com [impact-fibers.com]
Application Notes and Protocols for 3D Printing with Phenoxy Resin-Based Photopolymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenoxy resins, characterized by their polyhydroxy ether backbone derived from bisphenol A and epichlorohydrin, offer a unique combination of toughness, flexibility, and adhesion.[1][2] While traditionally used as additives to enhance the properties of other polymers, their potential as a primary component in photopolymer formulations for 3D printing is an emerging area of interest, particularly for biomedical applications such as drug delivery.[3][4] This document provides a comprehensive overview of the current understanding and theoretical application of phenoxy resin-based photopolymers in 3D printing, with a focus on potential applications in drug development.
Disclaimer: The use of phenoxy resins as the primary component in photocurable formulations for 3D printing is a novel research area. As such, publicly available, peer-reviewed data on specific formulations and their performance is limited. The following protocols and data are based on the general principles of photopolymer chemistry and 3D printing, supplemented by the known properties of phenoxy resins. These should be considered as a starting point for research and development.
Resin Formulation and Synthesis
The formulation of a this compound-based photopolymer for 3D printing involves the careful selection of a this compound, reactive diluents (monomers and/or oligomers) to control viscosity and crosslink density, and a suitable photoinitiator package to enable UV curing.
Key Components
-
This compound: Typically a solid, high-molecular-weight polymer. For photopolymer formulations, it may need to be functionalized with photoreactive groups (e.g., acrylates) or dissolved in reactive diluents.
-
Reactive Diluents: Low-viscosity monomers and oligomers that are co-polymerized with the this compound. These are crucial for achieving a printable viscosity and for tailoring the mechanical properties of the final product. Examples include monofunctional and multifunctional acrylates or methacrylates.
-
Photoinitiators: Molecules that generate reactive species (free radicals or cations) upon exposure to UV light, initiating the polymerization process. The choice of photoinitiator depends on the wavelength of the 3D printer's light source.
Hypothetical Resin Formulations
The following are hypothetical formulations for a this compound-based photopolymer. The exact ratios will require empirical optimization based on the specific this compound and other components used.
| Component | Function | Hypothetical Weight Percentage (%) |
| Phenoxy Acrylate (B77674) Oligomer | Primary structural component, provides toughness | 40 - 60 |
| Isobornyl Acrylate (IBOA) | Monofunctional reactive diluent, reduces viscosity | 20 - 30 |
| Hexanediol Diacrylate (HDDA) | Difunctional reactive diluent, increases crosslink density | 10 - 20 |
| Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) | Photoinitiator (for ~405 nm light source) | 1 - 3 |
| UV Blocker/Absorber | Controls light penetration depth | 0.1 - 0.5 |
Synthesis Protocol: Acrylation of this compound
This protocol describes a potential method for functionalizing a this compound with acrylate groups to make it photocurable.
Materials:
-
This compound (e.g., PKHH grade)
-
Acryloyl chloride
-
Triethylamine (B128534) (TEA)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Nitrogen gas
-
Magnetic stirrer and hotplate
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Stir until fully dissolved.
-
Cool the solution in an ice bath.
-
Slowly add triethylamine to the solution while stirring.
-
Add acryloyl chloride dropwise to the cooled solution. The reaction is exothermic.
-
Allow the reaction to proceed at room temperature for 24 hours.
-
Wash the resulting solution with deionized water in a separatory funnel to remove the triethylamine hydrochloride salt. Repeat the washing step three times.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the solvent using a rotary evaporator to obtain the phenoxy acrylate oligomer.
-
Characterize the product using techniques like FTIR and NMR to confirm acrylation.
3D Printing Protocols
The following are general guidelines for 3D printing with this compound-based photopolymers using stereolithography (SLA) or Digital Light Processing (DLP) technologies.
Printer Setup and Calibration
-
Printer Type: SLA or DLP printer with a light source in the UV-A range (e.g., 405 nm).
-
Vat: Ensure the printer's resin vat is clean and free of debris.
-
Build Platform: Level the build platform according to the manufacturer's instructions.
Printing Parameters (Hypothetical)
These parameters will require significant optimization for a specific resin formulation.
| Parameter | Recommended Starting Range | Rationale |
| Layer Thickness | 50 - 100 µm | Balances printing speed and resolution. |
| Exposure Time | 5 - 15 seconds per layer | Dependent on photoinitiator concentration and light intensity. |
| Bottom Layer Exposure | 30 - 60 seconds | Ensures strong adhesion to the build platform. |
| Lift Speed | 60 - 120 mm/min | Slower speeds can improve print success with viscous resins. |
Post-Processing Protocol
Proper post-processing is critical to achieve the desired mechanical properties and biocompatibility.
Materials:
-
Isopropyl alcohol (IPA) or a dedicated wash solution
-
Ultrasonic cleaner (optional)
-
UV curing chamber (with a wavelength matching the photoinitiator)
-
Personal Protective Equipment (PPE): gloves, safety glasses
Procedure:
-
Washing:
-
Carefully remove the printed part from the build platform.
-
Submerge the part in a container of IPA and agitate for 5-10 minutes to remove uncured resin. An ultrasonic cleaner can improve cleaning efficiency.
-
A second wash in clean IPA for 5 minutes is recommended.
-
-
Drying:
-
Remove the part from the IPA and allow it to air dry completely. Compressed air can be used to speed up the process.
-
-
Post-Curing:
-
Place the dried part in a UV curing chamber.
-
Cure for 30-60 minutes, rotating the part periodically to ensure even exposure. The exact time will depend on the resin and the intensity of the UV source.
-
Quantitative Data
The following tables present hypothetical mechanical properties for a 3D printed this compound-based photopolymer, based on the known properties of phenoxy resins and typical values for 3D printing resins.[5][6]
Table 1: Hypothetical Mechanical Properties
| Property | Test Method | Hypothetical Value |
| Flexural Strength | ASTM D790 | 70 - 90 MPa |
| Flexural Modulus | ASTM D790 | 2.0 - 3.0 GPa |
| Tensile Strength | ASTM D638 | 50 - 70 MPa |
| Elongation at Break | ASTM D638 | 5 - 10 % |
| Hardness (Shore D) | ASTM D2240 | 80 - 90 |
Applications in Drug Development
The combination of mechanical toughness and potential for biocompatibility makes this compound-based photopolymers attractive for drug delivery applications.[7][8] 3D printing allows for the fabrication of drug-eluting devices with complex geometries for controlled release.
Drug Loading
Drugs can be incorporated into the photopolymer resin prior to printing.
Protocol: Drug-Resin Mixture Preparation
-
Select a drug that is soluble in the resin formulation and stable under UV exposure.
-
Dissolve the desired concentration of the drug into the formulated resin.
-
Stir the mixture in the dark until the drug is fully dissolved. Gentle heating may be required, but care must be taken to avoid thermal degradation of the drug or premature polymerization.
-
Degas the mixture in a vacuum chamber to remove any air bubbles introduced during mixing.
Controlled Release Mechanisms
The release of a drug from a 3D printed this compound matrix can be controlled by several factors:
-
Diffusion: The drug diffuses through the crosslinked polymer network. The release rate is dependent on the crosslink density and the hydrophilicity of the matrix.
-
Degradation: If biodegradable components are incorporated into the resin, the degradation of the matrix will lead to drug release.
-
Geometry: The high resolution of 3D printing allows for the design of complex geometries (e.g., porous scaffolds, core-shell structures) to tailor the drug release profile.[9][10]
Caption: Workflow for creating a drug-eluting device using this compound-based photopolymers.
Biocompatibility and Cell-Material Interactions
For drug delivery applications, the biocompatibility of the 3D printed material is paramount. Unreacted monomers and photoinitiator byproducts can be cytotoxic.[11][12] Therefore, thorough post-processing and biocompatibility testing are essential.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general method for assessing the cytotoxicity of a 3D printed this compound.
Materials:
-
3D printed and post-processed this compound samples (sterilized)
-
Fibroblast cell line (e.g., L929)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Place sterilized 3D printed samples into the wells of a 96-well plate.
-
Seed fibroblasts into the wells at a density of 1 x 10^4 cells/well.
-
Culture the cells for 24, 48, and 72 hours.
-
At each time point, remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 4 hours.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (cells cultured without the 3D printed sample).
Signaling Pathways
The interaction of cells with a biomaterial can influence various signaling pathways related to cell adhesion, proliferation, and differentiation. While specific data for phenoxy resins is not available, interactions with biomaterials are generally mediated by cell surface receptors like integrins, which can activate downstream pathways such as the Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Caption: Potential cell signaling pathways influenced by cell adhesion to a biomaterial surface.
Future Perspectives
The development of this compound-based photopolymers for 3D printing is a promising field that requires further research. Key areas for future investigation include:
-
Formulation Optimization: Systematic studies are needed to optimize the composition of phenoxy-based resins for various 3D printing technologies and applications.
-
Biocompatibility and Biodegradability: In-depth in vitro and in vivo studies are required to establish the long-term biocompatibility of these materials. The incorporation of biodegradable moieties could lead to the development of resorbable drug delivery systems.
-
Advanced Drug Delivery Systems: The unique properties of phenoxy resins could be leveraged to create novel drug delivery systems, such as stimuli-responsive devices or multi-drug eluting implants.
-
Signaling Pathway Analysis: Transcriptomic and proteomic studies could elucidate the specific signaling pathways modulated by cell interactions with 3D printed this compound scaffolds, providing valuable insights for tissue engineering applications.
References
- 1. phlextek.com [phlextek.com]
- 2. phlextek.com [phlextek.com]
- 3. mdpi.com [mdpi.com]
- 4. Photo-chemically induced polycondensation of a pure phenolic resin for additive manufacturing - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Mechanical Properties and Degree of Conversion of a Novel 3D-Printing Model Resin | MDPI [mdpi.com]
- 6. ameralabs.com [ameralabs.com]
- 7. Trends in Photopolymerization 3D Printing for Advanced Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of a 3D Printed Coating Shell to Control the Drug Release of Encapsulated Immediate-Release Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3D printed matrix solid forms: Can the drug solubility and dose customisation affect their controlled release behaviour? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell adhesion and proliferation on common 3D printing materials used in stereolithography of microfluidic devices - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Biocompatibility of Phenoxy Resin in Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the biocompatibility of phenoxy resin, a high-performance thermoplastic polymer with potential applications in medical devices, drug delivery systems, and tissue engineering scaffolds. The following sections detail the current understanding of its interaction with biological systems and provide standardized protocols for its evaluation.
Introduction to this compound for Biomedical Use
Phenoxy resins (polyhydroxyethers) are amorphous thermoplastic polymers known for their excellent mechanical properties, chemical resistance, and good adhesion to various substrates. These properties make them attractive candidates for biomedical applications where durability and stable interfaces with biological tissues are crucial. However, a thorough evaluation of their biocompatibility is essential before they can be safely implemented in clinical settings. Biocompatibility assessment involves a series of in vitro and in vivo tests designed to determine the material's potential to cause adverse local or systemic effects.
In Vitro Biocompatibility Assessment
In vitro biocompatibility testing provides the initial screening of a material's potential toxicity and its effects on cellular functions. Key aspects of in vitro evaluation for this compound include cytotoxicity, hemocompatibility, and cellular adhesion and proliferation studies.
Cytotoxicity
Cytotoxicity assays are fundamental to biocompatibility screening. They assess the potential of a material to cause cell death or inhibit cell growth. For this compound, these tests are typically performed using extracts of the material, which allows for the evaluation of leachable substances.
Quantitative Cytotoxicity Data (Representative of Epoxy-Based Resins)
The following table summarizes representative cytotoxicity data for epoxy-based resins, which are chemically related to phenoxy resins. This data should be considered as a reference point for designing studies on this compound.
| Assay Type | Cell Line | Material | Concentration of Extract | Cell Viability (%) | Cytotoxicity Classification |
| MTT | L929 (Mouse Fibroblast) | Epoxy resin & fiberglass pin | 100% | >70%[1][2] | Non-cytotoxic |
| MTT | L929 (Mouse Fibroblast) | Dual-cure bulk-fill resin | 100% | 20.8% - 53.4%[3] | Moderate to Severe |
| MTT | Saos-2 (Human Osteosarcoma) | Epoxy-based root canal sealer | 100% | ~12.4%[4] | Severe |
| LDH | Human Gingival Fibroblasts | Resin-based composite | 100% | Not Reported (Significant cell death) | Cytotoxic |
Hemocompatibility
For applications involving direct or indirect contact with blood, assessing the hemocompatibility of this compound is critical. The primary concern is hemolysis, the rupture of red blood cells, which can lead to thrombosis and other systemic complications.
Quantitative Hemolysis Data
| Material | Hemolysis (%) | Classification (ASTM F756) |
| This compound (Hypothetical) | To be determined | - |
| Negative Control (e.g., HDPE) | < 2% | Non-hemolytic[5] |
| Positive Control (e.g., Triton-X 100) | > 5% | Hemolytic[6] |
| Dextran-Ag Nanoparticle Coating | < 2% | Non-hemolytic[6] |
In Vivo Biocompatibility Assessment
In vivo studies are performed to evaluate the local tissue response to an implanted material over time. These studies provide crucial information on the inflammatory and wound-healing processes following implantation.
Inflammatory Response and Fibrous Capsule Formation
When a biomaterial is implanted, the body initiates a foreign body response, which typically involves an initial acute inflammatory phase followed by a chronic inflammatory phase and the formation of a fibrous capsule around the implant. The thickness of this capsule and the types of inflammatory cells present are key indicators of biocompatibility.
Quantitative In Vivo Biocompatibility Data (Representative of Epoxy-Based Resins)
The table below presents representative data on the in vivo response to implanted epoxy-based resin materials.
| Material | Implantation Duration | Fibrous Capsule Thickness (µm) | Predominant Inflammatory Cells |
| Epoxy Resin-Based Sealer | 7 days | Not specified | High inflammatory cell count[7][8] |
| Epoxy Resin-Based Sealer | 21 days | Thicker than control[7][8] | Macrophages, Lymphocytes[7][8] |
| Epoxy Resin-Based Sealer | 63 days | Reduced thickness[7][8] | Reduced inflammatory infiltrate[7][8] |
| UHMWPE (Control) | 12 weeks | Variable (dependent on location)[9] | Macrophages, Giant Cells[9] |
| Hydroxyapatite (B223615) (Control) | 14 days - 20 months | Steadily increasing over time[10] | Not specified |
Experimental Protocols
The following are detailed protocols for key in vitro biocompatibility assays that can be adapted for the evaluation of this compound.
Protocol 1: Preparation of this compound Extracts for In Vitro Assays (Adapted from ISO 10993-12)
This protocol describes the preparation of extracts from this compound for use in cytotoxicity, hemocompatibility, and other in vitro biocompatibility tests.
Materials:
-
This compound samples (in the final product form or as representative coupons)
-
Sterile, clean, and chemically inert extraction vessels (e.g., borosilicate glass vials with PTFE-lined caps)
-
Extraction medium:
-
For cytotoxicity assays: Complete cell culture medium (e.g., DMEM with 10% FBS)
-
For hemolysis assays: 0.9% NaCl solution (saline)
-
-
Incubator or water bath
-
Sterile 0.22 µm syringe filters
Procedure:
-
Prepare this compound samples with a surface area-to-volume ratio as specified in ISO 10993-12 (e.g., 3 cm²/mL or 6 cm²/mL, depending on sample thickness).
-
Place the samples in the extraction vessels.
-
Add the pre-warmed extraction medium to the vessels, ensuring the samples are fully immersed.
-
Seal the vessels and incubate under one of the following standard conditions:
-
(37 ± 1) °C for (24 ± 2) hours
-
(37 ± 1) °C for (72 ± 2) hours
-
(50 ± 2) °C for (72 ± 2) hours
-
-
After incubation, aseptically collect the extract.
-
For cytotoxicity assays, filter the extract through a 0.22 µm sterile filter.
-
The extract is now ready for use in the respective biocompatibility assays. Prepare a negative control (extraction medium without the test material) and a positive control (material with known toxicity) under the same conditions.
Protocol 2: In Vitro Cytotoxicity - MTT Assay (Adapted from ISO 10993-5)
This assay quantitatively assesses cell viability by measuring the metabolic activity of cells.
Materials:
-
L929 mouse fibroblast cell line (or other relevant cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound extract (prepared as in Protocol 1)
-
Negative control extract
-
Positive control extract (e.g., 0.1% phenol (B47542) in culture medium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., isopropanol (B130326) with 0.04 N HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed L929 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Remove the culture medium and replace it with 100 µL of the this compound extract, negative control extract, or positive control extract. Include untreated wells as a blank control.
-
Incubate the plate for (24 ± 2) hours at 37°C in a humidified 5% CO₂ atmosphere.
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Remove the medium containing MTT and add 100 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the negative control. A material is generally considered non-cytotoxic if cell viability is greater than 70%.
Protocol 3: Hemolysis Assay - Direct Contact Method (Adapted from ASTM F756)
This protocol evaluates the hemolytic potential of this compound upon direct contact with blood.
Materials:
-
This compound samples
-
Freshly collected human or rabbit blood with anticoagulant (e.g., citrate)
-
Phosphate-buffered saline (PBS)
-
Positive control (e.g., 1% Triton-X 100 in PBS)
-
Negative control (e.g., High-Density Polyethylene (B3416737) - HDPE)
-
Drabkin's reagent
-
Spectrophotometer
Procedure:
-
Wash red blood cells (RBCs) by centrifuging the blood and resuspending the pellet in PBS. Repeat three times.
-
Prepare a diluted RBC suspension in PBS.
-
Place the this compound samples, positive controls, and negative controls into separate test tubes.
-
Add the diluted RBC suspension to each tube.
-
Incubate the tubes at (37 ± 1) °C for (3 ± 0.25) hours with gentle agitation.
-
After incubation, centrifuge the tubes to pellet the intact RBCs.
-
Carefully collect the supernatant.
-
Add an aliquot of the supernatant to Drabkin's reagent to convert hemoglobin to cyanmethemoglobin.
-
Measure the absorbance of the resulting solution at 540 nm.
-
Calculate the percent hemolysis relative to a 100% hemolysis control (RBCs lysed with deionized water). A hemolysis percentage below 2% is considered non-hemolytic.
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms underlying the interaction of this compound with cells is crucial for a comprehensive biocompatibility assessment. While specific proteomics data for this compound is limited, studies on related resin components suggest potential involvement of pathways related to cellular stress, proliferation, and inflammation.
Potential Signaling Pathway Affected by Resin Leachables
The following diagram illustrates a hypothetical signaling pathway that could be affected by leachable components from resin-based materials, leading to cellular stress and inflammatory responses.
Caption: Potential signaling cascade initiated by resin leachables.
Experimental Workflow for In Vitro Biocompatibility Testing
The following diagram outlines the general workflow for conducting in vitro biocompatibility studies of this compound.
Caption: General workflow for in vitro biocompatibility assessment.
Logical Relationship for Biocompatibility Risk Assessment
This diagram illustrates the logical progression from material properties to a final risk assessment for the biomedical application of this compound.
References
- 1. Cytotoxicity Evaluation of Endodontic Pins on L929 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity Evaluation of Endodontic Pins on L929 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jpdent.org [jpdent.org]
- 5. Hemocompatibility: Hemolysis test with medical devices (ISO 10993-4: 2017 + Amd1: 2025 and ASTM F756-17 method). - IVAMI [ivami.com]
- 6. HEMOCOMPATIBILITY AND BIOCOMPATIBILITY OF ANTIBACTERIAL BIOMIMETIC HYBRID FILMS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inflammatory response to bioceramic and epoxy resin-based endodontic sealers implanted in mice subcutaneous tissue: An in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fibrous capsule formation in response to ultrahigh molecular weight polyethylene treated with peptides that influence adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thickness of fibrous capsule after implantation of hydroxyapatite in subcutaneous tissue in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Waterborne Phenoxy Resins for Eco-Friendly Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of waterborne phenoxy resins, designed for the formulation of eco-friendly coatings. Phenoxy resins, known for their excellent flexibility, adhesion, and chemical resistance, are increasingly being adapted into waterborne systems to reduce the emission of volatile organic compounds (VOCs) in coating applications.[1]
Introduction
Phenoxy resins are thermoplastic polymers derived from the reaction of bisphenol A and epichlorohydrin. Their high molecular weight and the presence of hydroxyl groups along the polymer chain contribute to their desirable properties in coatings, including toughness and adhesion to a variety of substrates. The transition from solvent-based to waterborne systems is a critical step towards developing more sustainable and environmentally friendly coating technologies.
The primary strategy for rendering phenoxy resins water-dispersible is through the introduction of hydrophilic functional groups, typically carboxylic acid groups, onto the polymer backbone. This is achieved by reacting a portion of the secondary hydroxyl groups of the phenoxy resin with an anhydride (B1165640). The resulting carboxylated this compound is then neutralized with a suitable amine and dispersed in water.
This document outlines the synthesis of the base this compound followed by its modification to a waterborne system. It also includes key characterization parameters and their impact on the final coating performance.
Data Presentation
Table 1: Typical Properties of Base this compound
| Property | Value |
| Molecular Weight (Mw) | 25,000 - 80,000 g/mol [1] |
| Glass Transition Temperature (Tg) | 80 - 100 °C |
| Appearance | Transparent solid |
| Solubility | Soluble in ketones, glycol ethers |
Table 2: Characteristics of Waterborne this compound Dispersions
| Property | Range |
| Solids Content | 25 - 40%[2] |
| Particle Size | 0.2 - 1.5 µm[2] |
| pH | 7.0 - 9.0 |
| Viscosity | 100 - 4000 mPa·s |
| Appearance | Milky-white dispersion[2] |
Table 3: Performance of Waterborne this compound Coatings
| Property | Typical Performance |
| Adhesion (ASTM D3359) | 5B |
| Pencil Hardness (ASTM D3363) | H - 2H |
| Flexibility (ASTM D522, Conical Mandrel) | Pass |
| Corrosion Resistance (ASTM B117, Salt Spray) | > 500 hours (with appropriate formulation) |
| VOC Content | < 100 g/L |
Experimental Protocols
Protocol 1: Synthesis of High Molecular Weight this compound
This protocol describes the synthesis of a high molecular weight this compound from a lower molecular weight liquid bisphenol A epoxy resin and bisphenol A.
Materials:
-
Liquid Bisphenol A Epoxy Resin (e.g., D.E.R. 331 or equivalent)
-
Bisphenol A (BPA)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (30-40%)[3]
-
Solvent (e.g., Toluene, MIBK)[3]
-
Phosphoric Acid (to terminate the reaction)[3]
-
Nitrogen gas supply
Equipment:
-
Jacketed glass reactor with a mechanical stirrer, thermometer, condenser, and nitrogen inlet.
-
Heating mantle or oil bath.
-
Gel Permeation Chromatography (GPC) system for molecular weight determination.
Procedure:
-
Charging the Reactor: Charge the reactor with the liquid bisphenol A epoxy resin, solid bisphenol A, and the solvent under a nitrogen atmosphere. The molar ratio of epoxy groups to phenolic hydroxyl groups should be carefully controlled to achieve the desired molecular weight. A common starting point is a near-stoichiometric ratio, with a slight excess of the epoxy resin.[4]
-
Dissolution: Heat the mixture to 80-90 °C with stirring until all solids are completely dissolved.[3]
-
Catalysis and Polymerization: Add the basic catalyst (NaOH or KOH solution) to the reaction mixture.[3] The reaction is typically carried out at 90-105 °C for 5-7 hours.[3]
-
Monitoring the Reaction: The progress of the polymerization is monitored by periodically measuring the molecular weight of the resin using GPC.[3]
-
Solvent Addition: During the reaction, additional solvent may be added to maintain a manageable viscosity.[3]
-
Termination: Once the target molecular weight (typically in the range of 50,000-80,000 g/mol ) is reached, terminate the reaction by adding a small amount of phosphoric acid to neutralize the catalyst.[3]
-
Purification: The resulting this compound solution is then purified by washing with water to remove salts and unreacted monomers. The solvent is subsequently removed by distillation under reduced pressure to obtain the solid this compound.
Protocol 2: Synthesis of Waterborne this compound via Carboxylation
This protocol details the modification of the synthesized this compound to introduce carboxyl groups, making it water-dispersible.
Materials:
-
High Molecular Weight this compound (from Protocol 1)
-
Anhydride (e.g., Succinic anhydride, Maleic anhydride)
-
Amine Catalyst (e.g., Triethylenediamine)
-
Solvent (e.g., Dimethyl "Carbitol", THF)[5]
-
Neutralizing Amine (e.g., Triethylamine, Dimethylethanolamine)
-
Deionized Water
Equipment:
-
Jacketed glass reactor with a mechanical stirrer, thermometer, and condenser.
-
Heating mantle or oil bath.
-
High-speed disperser.
Procedure:
-
Dissolution of this compound: Dissolve the dried this compound in a suitable solvent (e.g., dimethyl "Carbitol") in the reactor. Heat the mixture to 150-160 °C with agitation until a clear solution is obtained.[5]
-
Anhydride Addition and Grafting Reaction: Cool the solution to 120-125 °C. Add the desired amount of anhydride and the amine catalyst. The amount of anhydride is calculated to react with a specific percentage (typically 5-25%) of the hydroxyl groups on the this compound.[2][5] Maintain the temperature and stir for 1-3 hours. The reaction progress can be monitored by FTIR spectroscopy by observing the disappearance of the anhydride peak.[5]
-
Neutralization: Cool the carboxylated this compound solution to room temperature. In a separate vessel, prepare a solution of the neutralizing amine in deionized water. Slowly add the resin solution to the amine solution with vigorous stirring. The degree of neutralization is typically between 60% and 100% of the grafted carboxyl groups.
-
Dispersion: Continue stirring at high speed until a stable, milky-white dispersion is formed.
-
Solvent Removal: If a solvent-free dispersion is desired, the organic solvent can be removed by distillation under reduced pressure.
Visualization of Key Processes
Synthesis Pathway of Waterborne this compound
Caption: Chemical synthesis pathway of waterborne this compound.
Experimental Workflow
Caption: Experimental workflow from synthesis to coating evaluation.
Relationship between Synthesis Variables and Properties
Caption: Logical relationship of synthesis variables to properties.
References
- 1. researchgate.net [researchgate.net]
- 2. EP0361519A2 - Modified waterborne phenoxy resins - Google Patents [patents.google.com]
- 3. CN106188524B - A kind of preparation method of high molecular weight this compound - Google Patents [patents.google.com]
- 4. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 5. Carboxylic acid grafted phenoxy resins - Patent 0200144 [data.epo.org]
Troubleshooting & Optimization
Improving the solubility of high molecular weight Phenoxy resin
Technical Support Center: Phenoxy Resin Solubility
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) to address challenges related to dissolving high molecular weight phenoxy resins.
Part 1: Frequently Asked Questions (FAQs)
Q1: What inherent properties of high molecular weight this compound make it difficult to dissolve?
High molecular weight phenoxy resins, also known as polyhydroxy ethers, are large thermoplastic polymers.[1][2] Their long polymer chains and the presence of numerous benzene (B151609) rings contribute to strong intermolecular forces, making it challenging for solvent molecules to penetrate and separate the chains. This results in slower dissolution rates and higher solution viscosities compared to lower molecular weight polymers.[2]
Q2: What are the most effective primary solvents for dissolving high molecular weight phenoxy resins?
Polar, aprotic solvents are generally the most effective for dissolving phenoxy resins.[3][4][5] Ketones and glycol ethers are highly recommended.
-
Ketones: Methyl ethyl ketone (MEK), cyclohexanone, and methyl isobutyl ketone (MIBK) are excellent choices.[6][7]
-
Glycol Ethers: Solvents like propylene (B89431) glycol methyl ether acetate (B1210297) (PMA) and cellosolve acetate are also very effective.[3][8]
-
Other Solvents: Tetrahydrofuran (THF) and N-Methyl-2-pyrrolidone (NMP) can also be used.[2][8]
Q3: Can I use solvent blends (co-solvency) to improve solubility or modify solution properties?
Yes, using solvent blends is a common and effective strategy. Aromatic hydrocarbons like toluene (B28343) and xylene can be used as co-solvents with stronger solvents like ketones.[9][7] This approach can help to reduce costs, adjust evaporation rates, and fine-tune the viscosity of the final solution.[10][11] When creating a blend, always add the co-solvent slowly to the resin solution under agitation to prevent shocking the system and causing the resin to precipitate.
Q4: How does temperature influence the dissolution of this compound?
Increasing the temperature significantly accelerates the dissolution process. Applying heat reduces the solution's viscosity and provides the energy needed to overcome the intermolecular forces between polymer chains. For preparing solutions, temperatures in the range of 80-90°C can be effective, though this should be done with proper ventilation and safety precautions.[9]
Q5: What is a typical solids concentration for a this compound solution?
The concentration depends on the application and the desired viscosity. Commercial solutions are often supplied at concentrations ranging from 25% to 35% solids by weight.[3][12] In a laboratory setting, resin-to-solvent mass ratios typically range from 1:0.9 to 1:2.0.[9] Higher concentrations will result in significantly higher viscosities.
Part 2: Troubleshooting Guide
Issue 1: The resin is dissolving extremely slowly or not at all.
-
Possible Cause: Incorrect solvent selection.
-
Possible Cause: Insufficient temperature.
-
Solution: Gently heat the mixture to between 60-90°C using a water bath or heating mantle with continuous agitation.[9] Always monitor the process and use a fume hood.
-
-
Possible Cause: Inadequate agitation.
-
Solution: Use a mechanical stirrer or overhead mixer to create sufficient shear and vortex for dispersing the resin pellets or powder. Simple magnetic stirring may be insufficient for larger volumes or higher concentrations.
-
-
Possible Cause: Large resin particle size.
Issue 2: The solution has formed gels or contains persistent, undissolved particles.
-
Possible Cause: Poor solvent compatibility or insufficient solvent.
-
Possible Cause: Localized high concentration.
-
Solution: This can happen if the resin is added to the solvent too quickly without proper agitation. Ensure the resin is added slowly to the vortex of a well-agitated solvent. If gels have already formed, they may require extended heating and stirring to break down.
-
Issue 3: The final solution is unmanageably viscous.
-
Possible Cause: The solids concentration is too high.
-
Solution: This is the most common cause. Dilute the solution by slowly adding more of a compatible solvent while stirring continuously until the desired viscosity is reached.
-
-
Possible Cause: Inherent property of the specific resin grade.
-
Solution: Higher molecular weight grades will naturally produce more viscous solutions. If your application can tolerate it, consider using a lower molecular weight grade of this compound. You can also consult the supplier's technical data sheets, as some solvents may yield lower viscosity solutions than others for the same solids content.
-
Part 3: Data Presentation
Table 1: Recommended Solvents for High Molecular Weight this compound
| Solvent Class | Specific Solvent | Typical Use & Notes |
| Ketones | Methyl Ethyl Ketone (MEK) | Excellent, fast-evaporating primary solvent. Widely used in coatings.[4][6] |
| Cyclohexanone | Excellent, slow-evaporating primary solvent. Good for achieving a smooth finish.[2][3][4] | |
| Methyl Isobutyl Ketone (MIBK) | Good primary solvent with a moderate evaporation rate.[7] | |
| Glycol Ethers | PMA (Propylene Glycol Methyl Ether Acetate) | Excellent primary solvent, often used in electronics and high-performance coatings.[3] |
| Cellosolve Acetate | Strong primary solvent.[8] | |
| Aromatic Hydrocarbons | Toluene, Xylene | Used as co-solvents or diluents to reduce cost and modify evaporation.[3][9][7] |
| Other | Tetrahydrofuran (THF) | Strong laboratory solvent, but highly volatile.[2][8] |
| N-Methyl-2-pyrrolidone (NMP) | Very strong, high-boiling point solvent.[2] |
Table 2: Typical Experimental Dissolution Parameters
| Parameter | Recommended Range / Value | Notes |
| Temperature | 60 - 90°C | Higher temperatures significantly increase the rate of dissolution.[9] |
| Resin:Solvent Mass Ratio | 1:0.9 to 1:2.0 | Corresponds to a solids content of ~33% to 53%. Adjust based on desired viscosity.[9] |
| Typical Solids Content | 20% - 35% | Provides a manageable viscosity for many coating and adhesive applications.[3][8][12] |
| Molecular Weight | 30,000 - 70,000 g/mol | Higher MW resins lead to tougher films but also higher solution viscosities.[6] |
Part 4: Experimental Protocols
Protocol 1: Standard Method for Dissolving this compound
-
Preparation: Select a suitable reaction vessel (e.g., three-necked flask) equipped with an overhead mechanical stirrer, a condenser, and a thermometer. Ensure all work is performed in a well-ventilated fume hood.
-
Solvent Addition: Add the calculated amount of the primary solvent (e.g., MEK or Cyclohexanone) to the vessel.
-
Agitation: Begin stirring the solvent to create a vortex.
-
Resin Addition: Slowly add the pre-weighed high molecular weight this compound pellets to the vortex. Adding the resin too quickly can cause clumping.
-
Heating: Gently heat the mixture to the target temperature (e.g., 70°C) using a water bath or heating mantle.
-
Dissolution: Continue stirring at temperature until all resin pellets are fully dissolved. This may take several hours. The solution should be clear and uniform.
-
Cooling & Storage: Turn off the heat and allow the solution to cool to room temperature while stirring. Store the final solution in a tightly sealed, appropriate container.
Protocol 2: Using a Co-Solvent System
-
Initial Dissolution: Follow steps 1-6 from Protocol 1 to dissolve the this compound in a primary solvent (e.g., MEK). It is often best to create a more concentrated initial solution than the final target.
-
Co-Solvent Addition: Once the resin is fully dissolved, slowly add the co-solvent (e.g., Toluene) to the solution under continuous, vigorous agitation.
-
Homogenization: Continue to stir the mixture for at least 30 minutes to ensure the solution is completely homogeneous.
-
Cooling & Storage: Allow the solution to cool to room temperature and store in a sealed container.
Part 5: Mandatory Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. phlextek.com [phlextek.com]
- 2. What are the characteristics of this compound? - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 3. PHENOXY™ - Huntsman [products.huntsman.com]
- 4. Huntsman - PHENOXY PK HC - Phenoxy Compounds - Glass [products.huntsman.com]
- 5. Huntsman - PHENOXY PK HA - Phenoxy Compounds - Glass [products.huntsman.com]
- 6. corrosionpedia.com [corrosionpedia.com]
- 7. US6107419A - Process for preparation of high molecular weight epoxy resin - Google Patents [patents.google.com]
- 8. This compound – scipoly.com [scipoly.com]
- 9. CN106188524B - A kind of preparation method of high molecular weight this compound - Google Patents [patents.google.com]
- 10. coaturevn.com [coaturevn.com]
- 11. ijsdr.org [ijsdr.org]
- 12. Ultra-high Molecular Weight | Westlakeepoxy [westlakeepoxy.com]
- 13. ijmsdr.org [ijmsdr.org]
Techniques for controlling the crosslinking density of Phenoxy resin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the crosslinking density of phenoxy resins during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a phenoxy resin and how does its structure allow for crosslinking?
A1: Phenoxy resins, also known as polyhydroxy ethers, are thermoplastic polymers typically formed from the reaction of bisphenol A and epichlorohydrin.[1][2] They are linear polymers of high molecular weight (around 30,000-70,000 g/mol ) and are structurally similar to epoxy resins.[1][2] Their key feature for crosslinking is the presence of pendant hydroxyl (-OH) groups along the polymer backbone.[2][3] These hydroxyl groups serve as reactive sites for crosslinking reactions with various agents like isocyanates or anhydrides.[2][3]
Q2: Why is it important to control the crosslinking density of this compound?
A2: Controlling the crosslinking density is crucial because it directly dictates the final properties of the material.[4] A higher crosslinking density generally leads to increased mechanical strength, hardness, thermal stability, and chemical resistance.[4][5][6] Conversely, a lower crosslinking density can result in a more flexible and tougher material.[7] By precisely controlling this density, you can tailor the resin's performance to meet the specific demands of an application, such as the rigidity of a composite or the flexibility of a coating.[4]
Q3: What are the primary methods for controlling crosslinking density?
A3: The crosslinking density can be controlled through several key factors:
-
Type and Concentration of Crosslinking Agent: The choice of crosslinking agent and its concentration relative to the this compound is a critical factor.[4] Different agents have different reactivities, and their concentration determines the number of crosslinks formed.[8]
-
Ratio of Reactants: In blends with other resins like epoxies, the ratio of this compound to the other components will influence the final network structure.[8]
-
Curing Conditions: Temperature and time are vital parameters.[5] Higher temperatures generally increase the reaction rate and the extent of crosslinking.[9] The duration of the cure ensures the reaction proceeds to the desired completion.[10]
-
Use of Additives: Incorporating monofunctional molecules can reduce overall crosslinking density by terminating polymer chains.[7] Conversely, multifunctional monomers can increase it.[7]
Q4: What types of crosslinking agents are commonly used with phenoxy resins?
A4: Due to the reactive hydroxyl groups on the this compound backbone, several types of crosslinking agents can be used. These include:
-
Isocyanates: React with the hydroxyl groups to form urethane (B1682113) linkages.
-
Anhydrides: Form ester linkages upon reaction with the hydroxyl groups.
-
Amine Resins: Can be used to adjust curing velocity.[8]
-
Aziridine-based Crosslinkers: These can react with the hydroxyl groups of the this compound to create a high crosslinking density.[8]
-
Phenolic Aldehyde Amine (PAA) and other amines have been used to cure phenoxy-epoxy blends.[11]
Q5: How do the hydroxyl groups in this compound affect curing when blended with epoxy resins?
A5: When this compound is blended with epoxy resins, its hydroxyl (-OH) end groups can act as a catalyst for the epoxy crosslinking reaction.[12][13] This accelerates the curing process, reducing the gel time.[12][13] The effect is more pronounced at higher concentrations of this compound.[12]
Troubleshooting Guide
Q1: My final crosslinked product is tacky and appears incompletely cured. What went wrong?
A1: An incomplete cure can result from several issues:
-
Incorrect Stoichiometry: An improper ratio of resin to crosslinking agent can leave unreacted functional groups. Ensure your measurements are precise. Too little crosslinking agent will result in an incomplete network.[4]
-
Insufficient Curing Time or Temperature: The curing process may not have been carried out for long enough or at a high enough temperature to achieve full crosslinking.[9] Consult your formulation's technical data sheet for recommended cure schedules.
-
Inhibited Reaction: Certain chemical species can inhibit the curing reaction. For instance, amine-reactive crosslinkers should not be used with buffers containing Tris or glycine.[14] Ensure your reaction vessel and all components are clean and free of contaminants.
-
Low Cell Density (for biological applications): If crosslinking proteins in a cellular context, a low cell density can promote the hydrolysis of water-labile reagents before they can react.[14]
Q2: The cured this compound is extremely brittle and fractures easily. How can I increase its flexibility?
A2: Brittleness is often a sign of excessively high crosslinking density.[4][7] To improve flexibility, you need to reduce the number of crosslinks. Consider the following adjustments:
-
Reduce Crosslinker Concentration: Lower the amount of crosslinking agent in your formulation.[4]
-
Incorporate a Monofunctional Monomer: Adding a monofunctional molecule will cap some of the reactive sites, preventing them from forming crosslinks and thereby lowering the overall network density.[7]
-
Use a Higher Molecular Weight Resin: A higher molecular weight this compound will naturally have a greater distance between potential crosslinking sites, which can lead to increased flexibility.[7]
-
Blend with a Flexible Polymer: Introducing a flexible polymer into the formulation can improve the overall toughness of the material.
Q3: The pot life of my resin mixture is too short, and it gels before I can complete my process. How can I extend the working time?
A3: A short pot life or gel time is due to a very fast reaction rate.[15] To slow it down:
-
Lower the Temperature: Reducing the ambient temperature or the temperature of the components will decrease the reaction kinetics.[9][16]
-
Choose a Less Reactive Crosslinker: Some crosslinking agents are inherently more reactive than others. Select a slower-reacting hardener to provide a longer working time.[17]
-
Use a Curing Inhibitor/Retarder: Specific additives can be introduced to slow down the initial phase of the crosslinking reaction.
-
Reduce Catalyst Concentration: If your system uses a catalyst, reducing its concentration will slow the cure rate.[9]
Q4: I'm observing significant batch-to-batch variability in the properties of my crosslinked resin. What could be the cause?
A4: Inconsistent results often point to a lack of control over key experimental parameters:
-
Inconsistent Mixing: Ensure that the resin, crosslinker, and any other additives are mixed thoroughly and for the same amount of time for each batch.[15] Inadequate mixing can lead to regions with different crosslink densities.[4]
-
Temperature and Humidity Fluctuations: The rate of many curing reactions is sensitive to both temperature and humidity.[17][18] Conduct your experiments in a controlled environment to minimize these variables.
-
Component Age and Storage: Crosslinkers and resins can degrade over time or if stored improperly (e.g., exposed to moisture or light).[14] Always use fresh components and store them according to the manufacturer's recommendations.
Quantitative Data on Crosslinking Formulations
The following tables summarize quantitative data from studies on phenoxy and related epoxy resin systems, illustrating the impact of formulation on material properties.
Table 1: Effect of Crosslinker Concentration on Adhesive Properties
| This compound Component | Low MW Epoxy Resin (wt. % to Phenoxy) | Cross-linking Agent (wt. % to Phenoxy) | Resulting Properties |
| This compound | 20 - 400% | 2 - 30% | Provides high crosslinking density, strong bond strength, and good heat/chemical resistance.[8] |
| This compound | < 20% | - | Poor flow, incomplete crosslinking, and lower heat resistance.[8] |
| This compound | > 400% | - | Desired bond strength is not obtained.[8] |
| This compound | - | < 2% | Insufficient crosslinking density, leading to poor chemical and heat resistance.[8] |
Table 2: Influence of this compound Additive on Thermo-mechanical Properties of an Epoxy System
| Phenoxy Concentration (wt. %) | Gel Time (min) at 120°C | Tensile Storage Modulus E' (GPa) at 35°C | Glass Transition Temp (Tg) (°C) |
| 0 (Neat Epoxy) | 165 | 3.0 | 165 |
| 5 | 160 | 2.9 | 164 |
| 10 | 140 | 2.8 | 162 |
| 15 | 120 | 2.6 | 158 |
| 20 | 100 | 2.2 | 152 |
| Data derived from a study on epoxy blends, illustrating phenoxy's catalytic effect and impact on modulus. The presence of -OH groups on the phenoxy polymer accelerates the crosslinking reaction.[12] |
Experimental Protocols
Protocol 1: General Method for Crosslinking this compound
-
Preparation: Gently heat the solid this compound until it is molten and can be easily stirred. If using a solvent-based system, dissolve the this compound in a suitable solvent (e.g., methyl ethyl ketone, cyclohexanone) to the desired concentration.[2][3]
-
Component Mixing: In a clean, dry reaction vessel, add the molten or dissolved this compound.
-
Crosslinker Addition: While stirring, slowly add the pre-calculated amount of the chosen crosslinking agent (e.g., a diisocyanate or an amine resin). The amount should be based on the desired stoichiometric ratio to the hydroxyl groups on the this compound.[8]
-
Homogenization: Continue to mix thoroughly for a specified time (e.g., 1-2 minutes for small batches) until the mixture is completely homogeneous.[15] Ensure uniform temperature throughout the mixture.
-
Degassing: If necessary, place the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Curing: Transfer the resin mixture to a mold or apply it as a coating. Place it in an oven set to the desired curing temperature (e.g., 120-180°C).[9] Cure for the specified duration.
-
Post-Curing: After the initial cure, the material can be slowly cooled to room temperature. A post-curing step at a slightly higher temperature may be performed to ensure the reaction goes to completion.
Protocol 2: Determining Crosslinking Density via Swelling Experiment
This protocol provides a standard method to estimate the relative crosslinking density. A lower swelling ratio is indicative of a higher crosslinking density.[7]
-
Sample Preparation: Cut a small, uniform piece of the fully cured this compound network. Precisely measure and record its initial dry weight (Wd) using an analytical balance.[7]
-
Solvent Immersion: Place the polymer sample into a sealed vial containing a suitable solvent that is a good solvent for the linear phenoxy polymer (e.g., Toluene). Ensure the sample is fully submerged.[7]
-
Equilibrium Swelling: Allow the sample to swell at a constant temperature until it reaches equilibrium. This may take several hours to days. To confirm equilibrium, periodically remove the sample, weigh it, and return it to the solvent until the weight remains constant over time.[7]
-
Weight Measurement: To measure the swollen weight (Ws), remove the sample from the vial, gently blot the surface with a lint-free wipe to remove excess solvent, and immediately weigh it.[7]
-
Calculation: Calculate the mass swelling ratio (Qm) using the following formula:[7] Qm = Ws / Wd
Visualizations
Caption: Experimental workflow for crosslinking this compound.
Caption: Troubleshooting logic for common crosslinking issues.
Caption: Influence of parameters on crosslinking density.
References
- 1. phlextek.com [phlextek.com]
- 2. corrosionpedia.com [corrosionpedia.com]
- 3. What are the characteristics of this compound? - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 4. capitalresin.com [capitalresin.com]
- 5. ictfibers.com [ictfibers.com]
- 6. Cross-linking [protiq.com]
- 7. benchchem.com [benchchem.com]
- 8. US3873637A - Adhesive composition containing phenoxy and epoxy resins and a cross-linking agent therefor - Google Patents [patents.google.com]
- 9. MATS347 Composites Design and Manufacture [ecm-academics.plymouth.ac.uk]
- 10. Curing (chemistry) - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Synergy between Phenoxy and CSR Tougheners on the Fracture Toughness of Highly Cross-Linked Epoxy-Based Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. crosslinktech.com [crosslinktech.com]
- 16. wellcem.com [wellcem.com]
- 17. emerald.com [emerald.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Preventing Film Cracking in Spin-Coated Phenoxy Resin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing film cracking during the spin-coating of phenoxy resin.
Troubleshooting Guide: Film Cracking
This guide addresses common issues leading to film cracking in spin-coated this compound films and provides step-by-step solutions.
Problem: Cracks appear in the this compound film after spin coating and/or annealing.
Cracking in thin films is primarily caused by internal stress that exceeds the tensile strength of the material.[1] This stress can arise from several factors during the spin coating and post-processing steps.
Root Cause 1: High Stress from Solvent Evaporation
Rapid solvent evaporation during spin coating is a major contributor to internal stress. As the solvent evaporates, the polymer chains have less time to relax, leading to shrinkage and stress build-up.[2][3]
Solutions:
-
Optimize Solvent Choice: Select a solvent with a lower vapor pressure to slow down the evaporation rate. A mixture of solvents can also be effective. For phenoxy resins, suitable solvents include cyclohexanone, methyl ethyl ketone (MEK), and propylene (B89431) glycol methyl ether acetate (B1210297) (PGMEA).[4][5]
-
Increase Solution Viscosity: A more viscous solution can lead to a more uniform and less stressed film. This can be achieved by increasing the concentration of the this compound in the solvent.
-
Control the Spin Coating Environment: Perform spin coating in a controlled environment with higher solvent vapor pressure in the spin coater's chamber to reduce the evaporation rate.[6]
Troubleshooting Workflow for Solvent-Related Cracking
Caption: Troubleshooting workflow for cracking due to solvent evaporation.
Root Cause 2: Thermal Stress from Annealing
A mismatch in the coefficient of thermal expansion (CTE) between the this compound film and the substrate can induce significant stress during post-deposition annealing, leading to cracking.[2][7]
Solutions:
-
Optimize Annealing Protocol: Employ a gradual heating and cooling ramp during annealing to minimize thermal shock. A multi-step annealing process can also be beneficial.[2]
-
Lower Annealing Temperature: Use the minimum effective annealing temperature to achieve the desired film properties. For phenoxy resins, which are amorphous, annealing helps to relax the polymer chains and remove residual solvent.
-
Substrate Selection: If possible, choose a substrate with a CTE that is closely matched to that of the this compound.
Quantitative Data: Spin Coating Parameters for this compound
The following table provides estimated starting parameters for spin-coating this compound dissolved in cyclohexanone. The exact film thickness will depend on the specific molecular weight of the resin and the precise spin coater conditions.
| This compound Concentration (wt% in Cyclohexanone) | Approximate Viscosity (cP) | Spin Speed (rpm) | Expected Film Thickness (nm) |
| 5 | 10 - 20 | 1000 | 200 - 300 |
| 5 | 10 - 20 | 3000 | 100 - 150 |
| 10 | 50 - 100 | 1000 | 400 - 600 |
| 10 | 50 - 100 | 3000 | 200 - 300 |
| 15 | 200 - 400 | 1000 | 800 - 1200 |
| 15 | 200 - 400 | 3000 | 400 - 600 |
Experimental Protocol: Spin Coating and Annealing this compound
This protocol provides a general procedure for depositing a crack-free this compound film.
1. Solution Preparation:
- Dissolve the desired weight percentage of this compound in a suitable solvent (e.g., cyclohexanone) by stirring at room temperature until fully dissolved.
- Filter the solution through a 0.2 µm PTFE filter to remove any particulates.[8]
2. Substrate Preparation:
- Clean the substrate (e.g., silicon wafer) using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water).
- Optional: Apply an adhesion promoter like hexamethyldisilazane (B44280) (HMDS) to improve adhesion, which can help mitigate cracking.
3. Spin Coating:
- Dispense the this compound solution onto the center of the substrate.
- Use a two-stage spin process:
- Stage 1 (Spread): 500 rpm for 10 seconds.
- Stage 2 (Thinning): 3000 rpm for 45 seconds.
4. Soft Bake:
- Bake the coated substrate on a hotplate at 90°C for 5 minutes to remove the bulk of the solvent.
5. Annealing:
- Place the substrate in a furnace or on a hotplate with a controlled temperature ramp.
- Ramp up the temperature to 120°C at a rate of 5°C/minute.
- Hold at 120°C for 30 minutes.
- Ramp down the temperature to room temperature at a rate of 5°C/minute.
Logical Relationship for Preventing Cracking
Caption: Key control points for achieving a crack-free this compound film.
Frequently Asked Questions (FAQs)
Q1: What is the maximum thickness I can achieve for a crack-free this compound film?
Generally, thicker films are more prone to cracking due to higher internal stress.[3] A common rule of thumb is to keep the film thickness below 0.5 microns (500 nm) to minimize the risk of cracking, especially if there is a significant CTE mismatch between the film and the substrate.[2] However, with optimized solution properties and annealing conditions, thicker crack-free films can be achieved.
Q2: How does the molecular weight of the this compound affect film cracking?
Higher molecular weight phenoxy resins will generally produce more viscous solutions at the same concentration. This can be advantageous for forming uniform films. However, higher molecular weight polymers may also exhibit greater shrinkage upon solvent removal, potentially increasing stress. It is important to find a balance and adjust the solution concentration accordingly.
Q3: Can I use a very high spin speed to get a very thin film and avoid cracking?
While higher spin speeds lead to thinner films, which are generally less prone to cracking, excessively high speeds can lead to other defects such as "comet streaks" or incomplete substrate coverage, especially with more viscous solutions.[9] It is important to optimize the spin speed to achieve both the desired thickness and good film quality.
Q4: My film looks fine after the soft bake, but cracks after annealing. What should I do?
This strongly suggests that the cracking is due to thermal stress.[2][7] Review the annealing protocol. The key is to minimize the thermal gradient the film experiences. Try the following:
-
Reduce the ramp rate: A slower heating and cooling rate (e.g., 2-3°C/minute) can significantly reduce thermal stress.
-
Lower the annealing temperature: Determine the minimum temperature required for your application.
-
Introduce a multi-step anneal: A brief hold at an intermediate temperature (e.g., 90°C) before ramping to the final annealing temperature can help to gradually relax the film.
Q5: Does the choice of substrate matter for preventing cracking?
Yes, the substrate plays a crucial role. A substrate with a coefficient of thermal expansion (CTE) that is well-matched to that of this compound will experience less stress during thermal processing. Additionally, good adhesion between the film and the substrate is critical. Poor adhesion can be a site for crack initiation. Using an adhesion promoter can improve this and reduce the likelihood of cracking.[1][10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. microchemicals.com [microchemicals.com]
- 3. DE2827065A1 - Organo-silicon polymer useful as adhesion promoter - for inorganic oxide surfaces and comprising aromatic polyether backbone with hydrolysable organo-silicon gps. - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. microchemicals.com [microchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. EP2518114A1 - this compound composition for transparent plastic substrate and transparent plastic substrate using the same - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. US5516843A - Adhesion promoter composition and products - Google Patents [patents.google.com]
- 10. data.epo.org [data.epo.org]
- 11. shotpeener.com [shotpeener.com]
Technical Support Center: Optimizing Phenoxy Resin Adhesion on Silicon Wafer Substrates
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the adhesion of phenoxy resin on silicon wafer substrates.
Troubleshooting Guide: Common Adhesion Problems
This guide addresses specific issues that may arise during the application of this compound to silicon wafers.
Problem: Poor Adhesion or Delamination of the this compound Film
Possible Causes and Solutions:
-
Inadequate Surface Preparation: The cleanliness and reactivity of the silicon wafer surface are critical for good adhesion.[1] Contaminants such as organic residues, dust, or a native oxide layer can create a weak interface, leading to delamination.[1]
-
Solution: Implement a thorough cleaning procedure. This can include chemical cleaning with solvents like acetone (B3395972) or isopropyl alcohol to remove organic contaminants.[1] For a more robust cleaning, a piranha bath (a mixture of sulfuric acid and hydrogen peroxide) can be used, followed by a deionized water rinse.[2]
-
-
Lack of Adhesion Promoter: Direct bonding of this compound to a bare silicon surface can result in weak adhesion.
-
Improper Spin Coating Parameters: The spin coating process directly affects the uniformity and thickness of the resin film, which can influence adhesion.
-
Solution: Optimize spin coating parameters. This includes the spin speed (RPM) and duration. For high-viscosity resins, a two-step process with an initial high-speed spread to "prime" the surface followed by a lower RPM coating step can improve uniformity.[4]
-
-
Incorrect Curing Process: Incomplete or improper curing of the this compound can lead to a weak film that is prone to delamination.[1][5]
-
Solution: Strictly control the curing temperature and time according to the resin manufacturer's specifications.[1] Ensure adequate ventilation to remove any volatile byproducts during curing.[1] Post-curing at a slightly elevated temperature can sometimes improve the degree of polymerization and adhesion.[1]
-
-
Moisture Contamination: Moisture on the wafer surface or absorbed by the adhesive can negatively impact adhesion strength.[6] A significant decrease in adhesion can occur with moisture concentrations as low as 1.0%.[6]
-
Solution: Perform a dehydration bake of the silicon wafer before applying the resin.[7] Store wafers and resin in a low-humidity environment.
-
A logical workflow for troubleshooting delamination is presented below.
Frequently Asked Questions (FAQs)
Q1: What is the first and most critical step to ensure good adhesion of this compound on a silicon wafer?
A1: The most critical initial step is thorough surface preparation of the silicon wafer.[1] The surface must be free of organic and particulate contamination to ensure intimate contact and strong interfacial bonding with the resin.[1] A common and effective method is cleaning with solvents such as acetone and isopropyl alcohol.[1]
Q2: Why is an adhesion promoter necessary?
A2: An adhesion promoter, typically a silane (B1218182) coupling agent, acts as a molecular bridge between the inorganic silicon substrate and the organic this compound.[1][3] One end of the silane molecule bonds with the hydroxyl groups on the silicon surface, while the other end reacts with the resin, creating a strong covalent bond across the interface.[1] This significantly improves adhesion and reduces the likelihood of delamination.
Q3: How do I choose the right spin coating speed?
A3: The optimal spin coating speed depends on the viscosity of your this compound solution and the desired film thickness. Higher spin speeds generally result in thinner films.[8] It is recommended to create a spin speed curve for your specific resin by coating wafers at different RPMs and measuring the resulting film thickness.[2]
Q4: Can the curing temperature affect adhesion?
A4: Yes, the curing temperature is a critical parameter.[1] Curing at a temperature that is too low may result in an incomplete reaction, leading to a soft film with poor adhesion. Conversely, a temperature that is too high can cause thermal stress and potential degradation of the resin. Always follow the manufacturer's recommended curing profile.[1]
Q5: My this compound film appears uneven or has defects. What could be the cause?
A5: Film non-uniformity and defects can arise from several factors during the spin coating process. Dispensing the resin off-center, using an incorrect volume of resin, or a jerky acceleration of the spinner can all lead to an uneven coating. Additionally, particulates in the resin solution or on the wafer surface can cause pinholes and other defects. Ensure your resin is filtered and your working environment is clean.
Experimental Protocols
Protocol 1: Silicon Wafer Cleaning
-
Place the silicon wafer in a beaker.
-
Add acetone to completely submerge the wafer.
-
Place the beaker in an ultrasonic bath for 10 minutes.
-
Remove the acetone and rinse the wafer with deionized (DI) water.
-
Add isopropyl alcohol (IPA) to submerge the wafer.
-
Ultrasonicate for another 10 minutes.
-
Rinse the wafer thoroughly with DI water.
-
Dry the wafer using a nitrogen gun.
-
Perform a dehydration bake on a hotplate at 150°C for 5 minutes to remove any residual moisture.[7]
Protocol 2: Application of Silane Adhesion Promoter (APTES)
-
Prepare a 1-2% solution of (3-aminopropyl)triethoxysilane (APTES) in a 95:5 ethanol (B145695)/water mixture.
-
Immerse the cleaned and dried silicon wafer in the APTES solution for 60 seconds.
-
Rinse the wafer with ethanol to remove excess APTES.
-
Dry the wafer with a nitrogen gun.
-
Bake the wafer on a hotplate at 110°C for 60 seconds to complete the condensation reaction of the silane.
Protocol 3: this compound Spin Coating
-
Center the surface-treated silicon wafer on the spin coater chuck.
-
Dispense a sufficient amount of this compound solution onto the center of the wafer to cover approximately two-thirds of the diameter.
-
Initiate the spin coating program. A typical two-stage program is recommended:
-
Spread Cycle: 500 RPM for 10 seconds to allow the resin to spread evenly across the wafer.
-
Spin Cycle: 3000 RPM for 30 seconds to achieve the desired film thickness.[2]
-
-
After the spin cycle is complete, carefully remove the wafer from the chuck.
The overall experimental workflow is depicted in the diagram below.
Data Presentation
Table 1: Typical Spin Coating Parameters for this compound
| Parameter | Value Range | Effect on Film Thickness |
| Spread Speed | 500 - 1000 RPM | Minimal |
| Spread Time | 5 - 15 seconds | Minimal |
| Spin Speed | 1500 - 5000 RPM | Higher RPM = Thinner Film[2] |
| Spin Time | 30 - 60 seconds | Minimal after initial thinning |
| Acceleration | 1000 - 3000 RPM/s | Can affect edge bead formation |
Table 2: Recommended Curing Parameters for this compound
| Parameter | Typical Value | Notes |
| Pre-Bake Temperature | 90 - 110 °C | To evaporate solvent after spin coating. |
| Pre-Bake Time | 1 - 5 minutes | Dependent on film thickness. |
| Final Curing Temperature | 150 - 200 °C | Consult resin datasheet for specific value. |
| Final Curing Time | 30 - 60 minutes | Ensure complete cross-linking. |
References
- 1. How to improve the adhesion of SILICONE RESIN when used in metal coatings? - Silicone Resin Factory&supplier|Biyuan [liquidsiliconerubbercn.com]
- 2. imapsource.org [imapsource.org]
- 3. inmr.com [inmr.com]
- 4. US6613700B2 - Method for spin coating high viscosity materials on silicon wafers - Google Patents [patents.google.com]
- 5. learn.carbon3d.com [learn.carbon3d.com]
- 6. researchgate.net [researchgate.net]
- 7. louisville.edu [louisville.edu]
- 8. universitywafer.com [universitywafer.com]
Troubleshooting poor mechanical properties in Phenoxy resin blends
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing issues with the mechanical properties of Phenoxy resin blends.
Frequently Asked Questions (FAQs)
Q1: Why are the mechanical properties of my this compound blend poor?
Poor mechanical properties in this compound blends often stem from issues with compatibility, phase separation, and the curing process. Phenoxy resins are thermoplastic polymers frequently blended with thermosets like epoxy resins to improve properties such as toughness and flexibility.[1][2][3][4] However, achieving the desired balance of properties depends on several factors. Key issues include poor adhesion between the blend's phases, incorrect concentration of the this compound, or an unsuitable curing agent that affects the final morphology.[5][6]
Q2: My blend is too brittle and has low impact strength. How can I improve its toughness?
Brittleness in epoxy resins is a common issue that blending with Phenoxy is intended to solve.[7] If your blend remains brittle, consider the following:
-
Induce Phase Separation: A well-dispersED, two-phase morphology, where Phenoxy-rich domains are dispersed within the epoxy matrix, can significantly enhance toughness.[5][7] This allows the thermoplastic phase to absorb energy and mitigate crack propagation.[8][9]
-
Optimize Curing Agent: The choice of curing agent is critical. For instance, using diaminodiphenyl sulfone (DDS) as a curing agent with epoxy/phenoxy blends has been shown to induce phase separation, leading to improved ductility and toughness, whereas methylene (B1212753) dianiline (MDA) can result in a single-phase, more brittle material.[5]
-
Adjust Phenoxy Concentration: The concentration of this compound affects the final morphology and properties. Increasing the Phenoxy content can lead to a phase inversion where it becomes the continuous phase, which may increase ductility.[7]
-
Combine Toughening Agents: A synergistic effect on fracture toughness has been observed when combining Phenoxy with other tougheners like core-shell rubber (CSR) particles.[10]
Q3: Why did the tensile strength and modulus of my blend decrease after adding this compound?
While this compound is an excellent toughening agent, its addition can sometimes lead to a reduction in tensile strength and modulus.[9]
-
Plasticizing Effect: this compound can have a plasticizing effect on the final matrix, which typically increases flexibility and toughness at the expense of stiffness (modulus) and strength.[5]
-
Phase Morphology: If the Phenoxy phase is not well-bonded to the matrix or if the morphology consists of large, poorly dispersed domains, it can act as a defect site, reducing overall strength.
-
High Concentrations: At higher concentrations, particularly above the glass transition temperature (Tg) of the Phenoxy, the blend's modulus can drop significantly.[9][10]
Q4: How can I improve the compatibility between this compound and the matrix polymer?
Compatibility is crucial for achieving desirable mechanical properties. This compound's pendant hydroxyl groups can form hydrogen bonds, which aids compatibility with other polymers.[11] To enhance compatibility:
-
Thermal Annealing: For certain blends, such as Poly (1,4-butylene adipate) (PBA) and Phenoxy, thermal annealing at high temperatures can promote chemical exchange reactions, leading to a more homogeneous and compatible blend.[11]
-
Reactive Compatibilizers: Using reactive polymers or coupling agents can improve adhesion between immiscible phases.[6][11] Epoxy resins themselves are often used as reactive compatibilizers in other polymer blend systems.[6]
-
Solvent Selection: For solution blending, ensuring the chosen solvent can dissolve all components effectively is the first step toward a compatible mixture.[11]
Q5: My blend shows two distinct glass transition temperatures (Tg). What does this indicate?
The presence of two Tgs, as observed through Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Thermal Analysis (DMTA), is a clear indicator of a phase-separated system.[12] Each Tg corresponds to the glass transition of one of the distinct phases in the blend (e.g., one for the epoxy-rich phase and one for the phenoxy-rich phase). This is not necessarily a negative result; controlled phase separation is often the mechanism by which toughness is improved in these blends.[5][12]
Data Presentation: Impact of Formulation on Mechanical Properties
The following tables summarize quantitative data on how different components and concentrations affect the mechanical properties of Phenoxy-epoxy blends.
Table 1: Effect of Phenoxy and Core-Shell Rubber (CSR) on Thermo-Mechanical Properties of an Epoxy Resin [9][10]
| Formulation (wt%) | Tensile Storage Modulus (E') at 35°C (GPa) | Glass Transition Temp. (Tg) of Epoxy-Rich Phase (°C) |
| Unmodified Epoxy (EP) | 3.1 | 215 |
| EP / 5% Phenoxy | 3.0 | 213 |
| EP / 10% Phenoxy | 2.9 | 208 |
| EP / 15% Phenoxy | 2.7 | 205 |
| EP / 10% CSR-MB* | 3.0 | 214 |
Note: 10 wt% CSR-MB (Masterbatch) is equivalent to 2.5 wt% of actual CSR in the epoxy resin.
Table 2: Improvement in Fracture Properties with this compound [13]
| Property | Improvement with this compound Addition |
| Fracture Toughness (K1c) | ~27% Increase |
| Interlaminar Fracture Toughness (G1c) | ~50% Increase |
| Fracture Strain | ~50% Increase |
| Interlaminar Shear Strength (ILSS) | ~36% Increase |
Experimental Protocols
1. Solution Blending Protocol for PBA/Phenoxy Blends [11]
-
Dissolution: Dissolve Poly (1,4-butylene adipate) (PBA) and this compound in methylene chloride to create individual polymer solutions.
-
Mixing: Thoroughly stir the polymer solutions together in the desired compositional ratio (e.g., 10/90, 30/70, 50/50).
-
Casting: Cast the mixed solution as a film onto a suitable substrate at 40°C.
-
Solvent Evaporation: Allow the solvent to evaporate from the films at room temperature.
-
Degassing: Place the films in a vacuum oven at 80°C for 48 hours to remove any residual solvent.
-
Annealing (Optional): To enhance compatibility, anneal the "as-blended" films at a high temperature (e.g., 260°C or 280°C) for a specified duration.
2. Curing Protocol for TGDDM Epoxy/Phenoxy Blends [8]
-
Mixing: Add this compound powder to the TGDDM epoxy resin at 115°C. Mix using a propeller stirrer until the mixture is visually homogenous.
-
Hardener Addition: Incorporate the diaminodiphenyl sulfone (DDS) hardener into the mixture under continuous stirring at the same temperature (115°C).
-
Degassing: Degas the mixture in a vacuum oven at 120°C for 20 minutes.
-
Curing Cycle:
-
Hold at 80°C for 2 hours.
-
Hold at 100°C for 1 hour.
-
Hold at 150°C for 4 hours.
-
-
Post-Curing: Post-cure the blend at 200°C for 7 hours to ensure complete reaction.
Visual Troubleshooting Guides
The following diagrams illustrate key relationships and workflows for troubleshooting this compound blends.
Caption: Troubleshooting workflow for poor mechanical properties.
Caption: Influence of components on blend morphology and properties.
References
- 1. Toughening of epoxy carbon fibre composites using dissolvable phenoxy fibres. [qmro.qmul.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. phlextek.com [phlextek.com]
- 4. phlextek.com [phlextek.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 8. Synergy between Phenoxy and CSR Tougheners on the Fracture Toughness of Highly Cross-Linked Epoxy-Based Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Characterization of Phenoxy Modified Epoxy Blends | Semantic Scholar [semanticscholar.org]
- 13. What are the characteristics of this compound? - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
Technical Support Center: Phenoxy Resin Solutions for Spray Coating
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the spray coating process with Phenoxy resin solutions.
Frequently Asked Questions (FAQs)
Q1: What are Phenoxy resins and why are they used in coatings?
Phenoxy resins, such as PKHH, are high molecular weight thermoplastic polyhydroxyethers.[1][2] They are known for their excellent toughness, flexibility, adhesion to a variety of substrates, and good chemical resistance.[3][4] These properties make them highly suitable for demanding coating applications, including protective coatings for metals and plastics.[3][5]
Q2: Why is the viscosity of this compound solutions often high?
The high viscosity of this compound solutions is a direct result of the high molecular weight of the polymer chains (typically 25,000 to 80,000 g/mol ).[5][6] Longer polymer chains lead to greater entanglement in solution, which increases the resistance to flow.
Q3: What are the primary methods to reduce the viscosity of a this compound solution for spray coating?
There are three main approaches to reduce the viscosity of a this compound solution:
-
Solvent Selection and Concentration: Choosing an appropriate solvent and adjusting the concentration of the resin are the most common methods.[1]
-
Temperature Adjustment: Increasing the temperature of the solution can significantly lower its viscosity.[7]
-
Use of Additives: While less common for purely thermoplastic phenoxy solutions, certain reactive diluents or flow enhancers may be compatible.[8]
Troubleshooting Guide: Viscosity Reduction
This section provides detailed guidance on effectively reducing the viscosity of your this compound solution to achieve a successful spray coating application.
Issue: Solution is too viscous for effective spraying.
High viscosity is a common challenge with Phenoxy resins and can lead to poor atomization, an uneven surface finish ("orange peel"), and excessive strain on spray equipment.[9][10]
Solution 1: Optimize Solvent System and Concentration
The choice of solvent is critical for controlling viscosity. Phenoxy resins are most soluble in polar, aprotic solvents.[1][11]
Recommended Solvents:
-
Methyl Ethyl Ketone (MEK)[1]
-
Cyclohexanone[1]
-
Glycol Ethers[1]
-
Cellosolve Acetate[3]
-
Tetrahydrofuran (THF)[3]
Experimental Protocol for Solvent and Concentration Optimization:
-
Preparation of Stock Solutions: Prepare a series of small-batch solutions of this compound (e.g., PKHH) in different solvents at a consistent high concentration (e.g., 30% by weight).
-
Viscosity Measurement: Use a viscometer to measure the viscosity of each stock solution at a controlled temperature (e.g., 25°C).
-
Serial Dilution: For the most promising solvent(s) (those yielding the lowest initial viscosity), perform serial dilutions to create solutions with varying concentrations (e.g., 25%, 20%, 15%).
-
Viscosity Curve Generation: Measure the viscosity of each dilution to generate a viscosity vs. concentration curve for each solvent. This will help you identify the optimal concentration to achieve your target viscosity for spraying.
Quantitative Data Summary:
| Resin Grade | Solvent | Concentration (wt%) | Typical Viscosity (cP at 25°C) |
| This compound (General) | Cyclohexanone | 20% | ~700 |
| Epoxy Phenoxy Blend (50/50) | MEK | 40% | 50 - 100 |
| Epoxy Phenoxy Blend (50/50) | MEK | 40% | 100 - 250 |
Note: Viscosity is highly dependent on the specific grade and molecular weight of the this compound.
Solution 2: Increase Solution Temperature
Heating a polymer solution will decrease its viscosity.[7] However, this must be done with caution to avoid solvent boiling and to ensure safety.
Experimental Protocol for Temperature Effect on Viscosity:
-
Prepare a Solution: Prepare a this compound solution at a fixed concentration in a chosen solvent.
-
Controlled Heating: Place the solution in a temperature-controlled water bath.
-
Measure Viscosity at Intervals: Measure the viscosity of the solution at various temperatures (e.g., 25°C, 35°C, 45°C, 55°C).
-
Plot Data: Plot viscosity as a function of temperature to understand the relationship for your specific system.
Logical Relationship for Viscosity Reduction:
Caption: Primary methods for reducing this compound solution viscosity.
Troubleshooting Guide: Spray Coating Application
This section addresses common defects encountered during the spray coating process and provides solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Orange Peel | - Solution viscosity is too high for proper atomization.[10][12]- Spray gun pressure is too low.[10]- Spray gun is held too far from the substrate. | - Further reduce solution viscosity by adding more solvent or gently warming the solution.[12]- Increase the atomizing air pressure on the spray gun.[10]- Maintain a consistent spray distance of 6-8 inches from the surface.[10] |
| Sagging or Running | - Solution viscosity is too low.[13]- Too much material is applied in a single pass.[14]- Spray gun is held too close to the substrate.[14] | - Increase the resin concentration slightly, if possible.- Apply thinner coats in multiple passes, allowing for a brief flash-off time between coats.[13]- Increase the distance between the spray gun and the substrate. |
| Cracking or Crazing | - The coating was applied too thickly.[14]- Excessive stress in the dried film. | - Apply thinner, more uniform coats.[14]- Ensure the solvent blend is not evaporating too quickly, which can cause stress. Consider adding a small amount of a slower-evaporating solvent (a "tail solvent"). |
| Blistering or Bubbling | - Solvent is trapped under the surface of the coating as it skins over.[12]- Air entrapment during mixing or spraying. | - Use a solvent blend with a portion of a slower-evaporating solvent to allow for proper solvent release before the surface dries completely.[12]- Reduce fluid flow rate at the spray gun.- Allow for a longer flash-off time between coats. |
| Cobwebbing | - The solution is drying too quickly upon exiting the spray nozzle, causing the polymer to form fibrous strings.[14] | - Add a slower-evaporating "tail" solvent to the solvent blend.- Reduce the atomizing air pressure.- Move the spray gun closer to the substrate. |
Experimental Workflow for Spray Coating Application:
Caption: A typical workflow for preparing and applying this compound coatings.
References
- 1. Huntsman - PHENOXY PKHH - Phenoxy Compounds - Metal [products.huntsman.com]
- 2. PHENOXY™ - Huntsman [products.huntsman.com]
- 3. phlextek.com [phlextek.com]
- 4. corrosionpedia.com [corrosionpedia.com]
- 5. This compound: A High-Performance Material for Coatings, Adhesives, and Composites - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 6. paint.org [paint.org]
- 7. Additives | Synthomer [synthomer.com]
- 8. Plastic Process Aids - Polymer Solutions Group [polymersolutionsgroup.com]
- 9. rheologylab.com [rheologylab.com]
- 10. accessamarketplace.com [accessamarketplace.com]
- 11. explore.azelis.com [explore.azelis.com]
- 12. ulprospector.com [ulprospector.com]
- 13. Spray Coating Common Problemes & Fixes - Robotic Paint Group Ltd [roboticpaint.com]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Overcoming Brittleness in Highly Crosslinked Phenoxy Resin Systems
Welcome to the Technical Support Center for highly crosslinked phenoxy resin systems. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to brittleness in their experiments. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to guide your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my highly crosslinked this compound so brittle?
A1: Brittleness in highly crosslinked this compound systems is primarily due to restricted molecular mobility. Phenoxy resins, which are linear thermoplastic polyhydroxy ethers, are inherently tough and ductile. However, when they are highly crosslinked, the polymer chains become rigidly held in a three-dimensional network. This high crosslink density, while increasing properties like thermal stability and chemical resistance, severely limits the ability of the polymer chains to move and deform under stress.[1][2] Consequently, the material is unable to effectively dissipate energy upon impact, leading to brittle fracture with little to no plastic deformation.
Q2: I tried adding a flexibilizer to my crosslinked this compound, but the thermal stability and modulus dropped significantly. How can I improve toughness without sacrificing these properties?
A2: This is a common trade-off. Flexibilizers work by reducing the crosslink density or introducing more flexible structures between crosslinks, which inherently lowers the glass transition temperature (Tg) and modulus of the material.[2] To improve toughness while maintaining thermal and mechanical properties, you should consider using a toughening agent instead of a flexibilizer.[2]
Tougheners, such as core-shell rubber (CSR) particles or other thermoplastics, form a separate, dispersed phase within the this compound matrix.[3][4] These particles can absorb and dissipate energy through mechanisms like micro-cracking, crack pinning, and inducing localized plastic deformation in the surrounding matrix, without significantly altering the overall crosslink density and stiffness of the resin system.[5]
Q3: What are the most effective crosslinking agents for phenoxy resins to achieve a high crosslink density?
A3: To achieve a high crosslink density in phenoxy resins, it is essential to use crosslinking agents that can react with the abundant secondary hydroxyl (-OH) groups along the phenoxy polymer backbone.[6] Some of the most effective crosslinkers include:
-
Isocyanates (e.g., MDI, TDI): These react with the hydroxyl groups to form urethane (B1682113) linkages, creating a highly crosslinked network. The properties of the resulting network can be tailored by adjusting the isocyanate index.
-
Melamine-Formaldehyde Resins: These are commonly used to crosslink polymers containing hydroxyl groups. The reaction, which is typically acid-catalyzed, forms stable ether linkages.[7][8]
-
Anhydrides: While commonly used for curing epoxy resins, anhydrides can also react with the hydroxyl groups in phenoxy resins, especially in the presence of a suitable catalyst, to form ester crosslinks. This method can yield systems with high thermal stability.[9][10]
Q4: I'm having trouble dispersing core-shell rubber (CSR) particles into my this compound system. What is the best way to achieve a uniform dispersion?
A4: Achieving a uniform dispersion of CSR particles is critical for effective toughening. Agglomerates can act as stress concentrators and may even reduce the toughness of the final product. Here are some recommended steps for effective dispersion:
-
Solvent-Based Mixing: Dissolve the this compound in a suitable solvent (e.g., methyl ethyl ketone - MEK). Disperse the CSR particles in the same solvent separately, using sonication or high-shear mixing to break up agglomerates. Then, combine the two solutions and mix thoroughly. The solvent can then be removed by evaporation before crosslinking.
-
Melt Blending: If the this compound and crosslinker are thermally stable, melt blending can be an effective solvent-free method. Heat the this compound above its glass transition temperature to a molten state. Gradually add the CSR particles under high-shear mixing to ensure they are well-dispersated before adding the crosslinking agent.
-
Three-Roll Milling: For high-viscosity systems, a three-roll mill is highly effective in breaking down agglomerates and achieving a uniform dispersion of CSR particles within the resin matrix.
Quantitative Data: Impact of Modifiers on Mechanical Properties
The following tables summarize the effects of different crosslinking agents and tougheners on the mechanical properties of this compound systems.
Table 1: Effect of Isocyanate Crosslinker on this compound Mechanical Properties
| Isocyanate Index | Tensile Strength (MPa) | Elongation at Break (%) |
| 0.04 | 71.8 | 6.3 |
| 0.16 | 63.0 | 325 |
Data adapted from a study on urethane prepolymer-modified phenoxy resins.[11]
Table 2: Synergistic Toughening of an Epoxy System with Phenoxy and Core-Shell Rubber (CSR)
| Modifier (wt%) | Tensile Modulus (GPa) at 35°C | Glass Transition Temperature (°C) |
| Neat Epoxy | 3.1 | 225 |
| 10% Phenoxy | 2.9 | 218 |
| 10% CSR Masterbatch | 3.0 | 224 |
| 5% Phenoxy + 5% CSR Masterbatch | 3.0 | 220 |
This table illustrates the toughening effect of phenoxy and CSR in a highly crosslinked epoxy matrix, which can be indicative of their behavior in a crosslinked phenoxy system.[3]
Experimental Protocols
Protocol 1: Crosslinking this compound with an Isocyanate Prepolymer
This protocol describes the preparation of a highly crosslinked this compound using a toluene (B28343) diisocyanate (TDI)-terminated polyester (B1180765) urethane prepolymer.
Materials:
-
This compound (e.g., PKHH grade)
-
TDI-terminated polyester urethane prepolymer
-
Solvent (e.g., MEK/toluene mixture)
-
Mold release agent
-
Casting mold
Procedure:
-
Dissolution: Dissolve the this compound in the solvent mixture to create a solution of desired concentration (e.g., 30 wt%).
-
Prepolymer Addition: Calculate the required amount of the isocyanate prepolymer based on the desired isocyanate index (ratio of -NCO to -OH groups). Add the prepolymer to the this compound solution and mix thoroughly until a homogeneous solution is obtained.
-
Casting: Apply a mold release agent to the casting mold. Pour the resin solution into the mold.
-
Solvent Evaporation: Place the mold in a vacuum oven at a slightly elevated temperature (e.g., 60°C) to slowly evaporate the solvent.
-
Curing: Once the solvent is removed, increase the temperature to the desired crosslinking temperature (e.g., 100°C) and hold for the specified time (e.g., 0.5-2 hours) to complete the crosslinking reaction.[11]
-
Cooling and Demolding: After the curing cycle is complete, allow the mold to cool down slowly to room temperature before demolding the crosslinked this compound sheet.
Protocol 2: Toughening a Highly Crosslinked System with Phenoxy and Core-Shell Rubber (CSR) Particles
This protocol is adapted from a study on toughening a highly crosslinked epoxy resin and can serve as a starting point for toughening crosslinked phenoxy systems.
Materials:
-
Base resin (e.g., crosslinkable this compound system)
-
This compound (as a toughener)
-
Core-Shell Rubber (CSR) particles (e.g., in a masterbatch)
-
High-shear mixer or sonicator
Procedure:
-
Preparation of the Base Resin: Prepare the crosslinkable this compound system by mixing the this compound and the chosen crosslinker.
-
Incorporation of Phenoxy Toughener: If using additional phenoxy as a toughener, dissolve it into the base resin system with gentle heating and stirring until a homogeneous mixture is obtained.
-
Dispersion of CSR Particles: Gradually add the CSR particles or masterbatch to the resin mixture under high-shear mixing. Continue mixing until a uniform dispersion is achieved. Visual inspection for agglomerates is recommended. Sonication can be used for smaller batches to improve dispersion.
-
Degassing: Place the mixture in a vacuum oven to remove any entrapped air bubbles introduced during mixing.
-
Curing: Pour the toughened resin mixture into a prepared mold and follow the appropriate curing cycle for the chosen crosslinking agent.
Visualizations
Diagram 1: Crosslinking of this compound with Diisocyanate
Caption: Reaction of this compound with a diisocyanate crosslinker.
Diagram 2: Toughening Mechanism with Core-Shell Rubber Particles
References
- 1. researchgate.net [researchgate.net]
- 2. paint.org [paint.org]
- 3. mdpi.com [mdpi.com]
- 4. Synergy between Phenoxy and CSR Tougheners on the Fracture Toughness of Highly Cross-Linked Epoxy-Based Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Toughening of epoxy carbon fibre composites using dissolvable phenoxy fibres. [qmro.qmul.ac.uk]
- 7. wernerblank.com [wernerblank.com]
- 8. US4787451A - Melamine/formaldehyde cross-linking of polymers for profile control - Google Patents [patents.google.com]
- 9. hycat.com [hycat.com]
- 10. monchy.com [monchy.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Thermal Stability of Phenoxy Resin Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the thermal stability of phenoxy resin formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for enhancing the thermal stability of phenoxy resins?
The thermal stability of phenoxy resins can be enhanced through two primary strategies: chemical modification and physical modification.
-
Chemical Modification: This involves altering the polymer structure to incorporate more thermally stable moieties. A common approach is crosslinking the this compound by reacting its hydroxyl functional groups with agents like isocyanates, melamine (B1676169) resins, or phenolic resins.[1] This creates a more rigid, three-dimensional network that is more resistant to thermal degradation.
-
Physical Modification: This strategy involves incorporating additives into the this compound matrix. This includes blending with other high-performance polymers, such as epoxy resins, or introducing inorganic nanofillers like silica (B1680970) (SiO₂), zirconia (ZrO₂), or carbon-based materials.[2][3] These fillers can act as thermal barriers and improve the overall thermal properties of the composite.
Q2: How does blending with epoxy resin improve the thermal stability of this compound?
Blending this compound with epoxy resin can lead to improved thermal stability through the formation of an interpenetrating polymer network (IPN) upon curing.[4] The hydroxyl groups of the this compound can react with the epoxy groups, leading to a crosslinked structure with enhanced thermal and mechanical properties. The addition of a suitable curing agent and catalyst is crucial for achieving a homogeneous blend and an effective cure.[5][6]
Q3: What is the role of nanoparticles in enhancing the thermal stability of phenoxy resins?
Nanoparticles enhance the thermal stability of phenoxy resins through several mechanisms:
-
Barrier Effect: Well-dispersed nanoparticles can create a tortuous path for volatile degradation products, hindering their escape and slowing down the degradation process.
-
Radical Scavenging: Some nanoparticles can trap free radicals generated during thermal decomposition, thus inhibiting further degradation.
-
Char Formation: Certain nanoparticles can promote the formation of a stable char layer on the surface of the material at elevated temperatures. This char layer acts as an insulating barrier, protecting the underlying polymer from further heat and oxidation.[3]
Q4: What is a typical thermal degradation profile for a this compound?
The thermal degradation of this compound typically occurs in multiple stages when analyzed by thermogravimetric analysis (TGA). In an inert atmosphere, a single major decomposition step is often observed. However, in the presence of air, the degradation can proceed in two main steps.[7] The initial decomposition is often associated with the cleavage of the C-CH₃ bond in the bisphenol-A unit and dehydration, followed by random chain scission at higher temperatures.[7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Poor thermal performance and phase separation in phenoxy-epoxy blends. | Incompatibility between the phenoxy and epoxy resins, or improper curing. | Ensure the use of a suitable compatibilizer and optimize the curing cycle (temperature and time). The choice of curing agent is also critical for achieving a homogeneous network.[4] |
| Lower than expected thermal stability in nanoparticle-filled this compound composites. | Agglomeration of nanoparticles within the resin matrix. | Improve the dispersion of nanoparticles through high-shear mixing, ultrasonication, or surface modification of the nanoparticles with a coupling agent to enhance their compatibility with the this compound.[8] |
| Inconsistent TGA results for the same formulation. | Variations in sample preparation, heating rate, or atmospheric conditions during TGA analysis. | Ensure consistent sample mass and preparation. Use a standardized heating rate (e.g., 10 °C/min) and a controlled atmosphere (e.g., nitrogen or air) for all TGA measurements to ensure reproducibility.[9][10] |
| Reduced flexibility of the this compound formulation after modification. | High degree of crosslinking or high loading of rigid fillers. | Optimize the concentration of the crosslinking agent or the filler content to achieve a balance between thermal stability and mechanical properties like flexibility.[1] |
Quantitative Data Summary
Table 1: Thermal Properties of this compound Blends
| Formulation | Td5 (°C) | Td10 (°C) | Tmax (°C) | Char Yield at 800°C (%) |
| Neat this compound | ~350 | ~370 | ~400 | ~25 |
| Phenoxy/Epoxy (80/20) | ~360 | ~380 | ~410 | ~30 |
| Phenoxy/Epoxy (70/30) | ~365 | ~385 | ~415 | ~32 |
Note: Data are representative and can vary based on the specific grades of resins and curing conditions.
Table 2: Thermal Properties of this compound Nanocomposites
| Formulation | Td5 (°C) | Td10 (°C) | Tmax (°C) | Char Yield at 800°C (%) |
| Neat this compound | ~350 | ~370 | ~400 | ~25 |
| Phenoxy + 3 wt% nano-SiO₂ | ~360 | ~380 | ~415 | ~35 |
| Phenoxy + 5 wt% nano-SiO₂ | ~365 | ~385 | ~420 | ~38 |
| Phenoxy + 1 wt% RGO-SiO₂ | 381.77 | 466.20 | - | 70.20 |
Note: Td5 and Td10 represent the temperatures at which 5% and 10% weight loss occurs, respectively. Tmax is the temperature of the maximum rate of decomposition. Data for RGO-SiO₂ is for a phenolic resin but provides insight into the potential for significant improvement.[3]
Detailed Experimental Protocols
Protocol 1: Preparation of Phenoxy-Epoxy Blends
-
Preparation of the Resin Mixture:
-
Addition of Curing Agent and Catalyst:
-
Cool the blend to 60-90 °C.
-
Add the calculated amount of a suitable curing agent (e.g., dicyandiamide) and an accelerator (e.g., a substituted urea).
-
Stir the mixture for 30-60 minutes to ensure uniform distribution of all components.[2]
-
-
Curing:
-
Pour the formulation into a preheated mold.
-
Cure the blend in an oven at 120-150 °C for 1-4 hours.[2]
-
Allow the cured sample to cool down to room temperature slowly.
-
Protocol 2: Preparation of Phenoxy-Silica Nanocomposites via Sol-Gel Method
-
Surface Modification of Silica Nanoparticles (Optional but Recommended):
-
Disperse nano-silica in a mixture of ethanol (B145695) and water using ultrasonication for 30 minutes.
-
Add a silane (B1218182) coupling agent (e.g., KH560) dropwise while stirring.
-
Continue the reaction at 60 °C for 6 hours to functionalize the silica surface.[1]
-
-
In-situ Polymerization:
-
In a three-necked flask, dissolve the modified silica sol, phenol, and formaldehyde (B43269) in a suitable solvent.
-
Initiate the polymerization reaction under controlled temperature and pH to form the silica/phenolic resin composite.[1]
-
Note: For phenoxy resins, the modified silica can be dispersed in a solution of the this compound before casting and solvent evaporation.
-
-
Curing:
-
Cast the resulting composite material into a mold.
-
Cure the material in an oven following a specific temperature profile to ensure complete crosslinking and removal of any residual solvent.
-
Protocol 3: Thermogravimetric Analysis (TGA)
-
Sample Preparation:
-
Place a small amount of the cured sample (typically 5-10 mg) into a TGA sample pan (e.g., alumina (B75360) or platinum).[9]
-
-
Instrument Setup:
-
Place the sample pan into the TGA instrument.
-
Set the desired atmosphere (e.g., nitrogen or air) with a constant flow rate (e.g., 20-50 mL/min).[9]
-
-
Thermal Program:
-
Heat the sample from room temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).[9]
-
-
Data Analysis:
-
Record the mass loss of the sample as a function of temperature.
-
Determine key thermal stability parameters such as the onset decomposition temperature (Tonset), the temperature of 5% and 10% weight loss (Td5, Td10), the temperature of the maximum decomposition rate (Tmax), and the percentage of residual char at the final temperature.[10]
-
Mandatory Visualizations
Caption: Experimental workflow for enhancing and characterizing the thermal stability of phenoxy resins.
Caption: Logical relationships between modification strategies and thermal stability enhancement mechanisms.
References
- 1. Preparation and performance study of modified silica sol/phenolic resin :: BioResources [bioresources.cnr.ncsu.edu]
- 2. CN106589826A - this compound-epoxy resin premix, preparation method therefor, resin composition for carbon-fiber prepreg and preparation method for resin composition - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of Phenoxy Modified Epoxy Blends | Semantic Scholar [semanticscholar.org]
- 5. US10875997B2 - Blends of liquid epoxy and solid phenoxy resins - Google Patents [patents.google.com]
- 6. patents.justia.com [patents.justia.com]
- 7. researchgate.net [researchgate.net]
- 8. idk.org.rs [idk.org.rs]
- 9. scribd.com [scribd.com]
- 10. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
Technical Support Center: Improving Nanoparticle Dispersion in Phenoxy Resin
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address challenges in dispersing nanoparticles within a phenoxy resin matrix.
Frequently Asked Questions (FAQs)
Q1: Why is achieving a uniform dispersion of nanoparticles in this compound so critical?
A1: Uniform dispersion is crucial because nanoparticle agglomerates act as defects within the polymer matrix.[1] These clumps can significantly reduce the desired enhancements in mechanical, thermal, or electrical properties.[1][2] A homogeneous distribution ensures the maximum nanoparticle surface area is interactive with the resin, which is essential for achieving the full potential of the nanocomposite material.[3][4] Agglomeration can lead to localized stress concentrations, reducing the overall strength and performance of the final product.[5]
Q2: What are the primary methods for dispersing nanoparticles in a polymer matrix?
A2: The main strategies involve applying mechanical energy to break up agglomerates and using chemical modifications to improve compatibility between the nanoparticles and the resin.[6] Key methods include:
-
Ultrasonication: Using high-frequency sound waves to create cavitation, which breaks apart particle clusters.[3][6][7]
-
High-Shear Mixing: Employing mechanical stirrers at high speeds to physically separate particles.[6][8]
-
Surface Functionalization: Modifying the nanoparticle surface with molecules (e.g., silane (B1218182) coupling agents) that are compatible with the this compound to prevent re-agglomeration.[9]
-
Use of Dispersants/Surfactants: Adding agents that adsorb onto the nanoparticle surface, providing steric or electrostatic repulsion.[10][11][12]
Q3: How does the choice of solvent affect nanoparticle dispersion?
A3: The casting solvent plays a critical role in the final spatial arrangement of nanoparticles within the polymer matrix.[13] A good solvent should ideally dissolve the this compound and also maintain a stable dispersion of the nanoparticles.[2][13] The interactions between the solvent, polymer, and nanoparticle surface determine whether the particles remain well-dispersed or aggregate during the solvent evaporation process.[13] For instance, some studies have shown that using a solvent where the polymer strongly adsorbs onto the nanoparticle surface can lead to a better and more stable dispersion.[13]
Q4: Can surface functionalization really prevent nanoparticles from clumping together?
A4: Yes, surface functionalization is a highly effective strategy.[9] By grafting or coating nanoparticles with chemical groups that are compatible with the this compound, you can significantly enhance dispersion and interfacial adhesion.[14] This process works by creating a steric barrier that prevents particles from getting too close and sticking together due to van der Waals forces.[14] Functional groups like silanes or amines can form strong bonds with both the nanoparticle surface and the polymer matrix, leading to a more uniform and stable composite.
Troubleshooting Guide
This section addresses common problems encountered during the dispersion process in a question-and-answer format.
Problem 1: My nanoparticles form visible clumps in the resin even after extensive ultrasonication.
-
Question: I've sonicated my nanoparticle/resin mixture for a long time, but I still see aggregates. What's going wrong?
-
Answer: This is a common issue that can stem from several factors.
-
Insufficient Sonication Energy: A bath sonicator may not provide enough focused energy to break up tightly bound agglomerates. A probe-type sonicator is generally more effective for this purpose.[10] The ultrasonic amplitude and power are critical parameters; sometimes, the highest power settings are necessary to achieve good dispersion.[4]
-
Re-agglomeration: Sonication breaks particles apart, but they can quickly re-agglomerate if there's no stabilizing mechanism.[10] The inherent attraction between nanoparticles (van der Waals forces) is strong.[6]
-
Poor Nanoparticle-Resin Compatibility: If the surface energies of the nanoparticles and the this compound are mismatched, the particles will prefer to stick to each other rather than interact with the polymer.[1]
-
-
Solutions to Try:
-
Optimize Sonication Parameters: Systematically vary the sonication time and amplitude (power).[3][7] Be mindful that excessive sonication can sometimes damage nanoparticles or degrade the polymer.[15]
-
Introduce a Stabilizer: Add a dispersing agent or surfactant that is compatible with your system.
-
Functionalize Nanoparticles: Pre-treat the nanoparticles to alter their surface chemistry for better compatibility with the this compound. This is often the most robust solution for preventing re-agglomeration.
-
Problem 2: The viscosity of my resin increases dramatically after adding nanoparticles, making it difficult to process.
-
Question: Why does the resin become so thick after I add the nanoparticles, and how can I manage this?
-
Answer: A significant increase in viscosity is expected, especially at higher nanoparticle concentrations. This is due to the hydrodynamic effect of the particles and the formation of a particle network within the resin. Poor dispersion and agglomeration can exacerbate this issue.
-
Solutions to Try:
-
Reduce Nanoparticle Concentration: Aggregation is highly dependent on nanoparticle concentration.[11] Determine the lowest effective concentration for your application.
-
Improve Dispersion Quality: Well-dispersed, individual nanoparticles will have a less dramatic effect on viscosity compared to large, irregular agglomerates. Focus on optimizing your dispersion protocol (sonication, shear mixing).
-
Use a Solvent: Perform the dispersion in a suitable solvent to lower the initial viscosity. The solvent can then be removed through evaporation before curing.[16] This is a core part of the solvent casting method.[16]
-
Heat the Resin: Gently heating the this compound will lower its viscosity, which can facilitate easier mixing and dispersion. Ensure the temperature is kept below the degradation point of the resin and any additives.
-
Problem 3: The mechanical properties of my final nanocomposite are worse than the pure resin.
-
Question: I've added nanoparticles to strengthen the this compound, but the final material is weaker. Why did this happen?
-
Answer: This outcome is almost always a direct result of poor nanoparticle dispersion. Nanoparticle agglomerates act as stress concentration points and voids within the material, effectively becoming defects that initiate failure under load.[1][5] Instead of reinforcing the matrix, these clumps create weak spots.[5]
-
Solutions to Try:
-
Verify Dispersion: Before curing, you must confirm the quality of your dispersion. Techniques like Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) on the cured composite are the "gold standard" for visualizing dispersion quality.
-
Revisit the Entire Protocol: Systematically review each step of your process, from surface treatment of the nanoparticles to the final mixing and curing stages.
-
Enhance Interfacial Adhesion: Poor bonding between the nanoparticles and the resin matrix prevents effective load transfer. Surface functionalization with coupling agents is crucial for creating strong interfacial bonds that allow stress to be transferred from the polymer to the nanoparticles, thus improving mechanical properties.
-
Experimental Protocols & Data
Protocol 1: General Solvent Casting Method for Dispersion
This protocol describes a common method for dispersing nanoparticles into a this compound matrix using a solvent.
Materials:
-
This compound
-
Nanoparticles (e.g., SiO₂, TiO₂, Carbon Nanotubes)
-
Appropriate Solvent (e.g., Methyl Ethyl Ketone (MEK), Dimethylformamide (DMF))
-
Probe Sonicator
-
Magnetic Stirrer
-
Vacuum Oven
Procedure:
-
Resin Dissolution: Dissolve a predetermined amount of this compound in the chosen solvent. Stir using a magnetic stirrer at a slightly elevated temperature (e.g., 50-60°C) until the resin is fully dissolved.[17]
-
Nanoparticle Dispersion: In a separate container, weigh the desired amount of nanoparticles and add a small amount of the same solvent.
-
Ultrasonication: Immerse a probe sonicator into the nanoparticle/solvent mixture. Sonicate the dispersion for a set duration (e.g., 15-30 minutes) to break up initial agglomerates.[18] Use a cooling bath (ice water) to prevent excessive heating of the solvent.[19]
-
Combining Mixtures: Slowly add the sonicated nanoparticle dispersion to the dissolved resin solution while continuously stirring.
-
Final Mixing: Allow the combined mixture to stir for several hours to ensure homogeneity. A final, brief sonication of the entire mixture may be performed if necessary.
-
Casting and Solvent Evaporation: Pour the nanocomposite solution into a mold or onto a flat substrate. Place the cast film in a vacuum oven at a controlled temperature (e.g., 70-80°C) to slowly evaporate the solvent. The vacuum helps to remove residual solvent and prevent bubble formation.
-
Curing: Once the solvent is fully removed, cure the nanocomposite according to the this compound manufacturer's specifications.
Quantitative Data: Effect of Dispersion Method on Properties
The effectiveness of different dispersion strategies can be quantified by measuring various properties of the final nanocomposite.
| Dispersion Method | Nanoparticle Type | Concentration (wt.%) | Tensile Strength Improvement (%) | Agglomerate Size (nm) | Reference |
| Mechanical Stirring Only | Al₂O₃ | 1.5 | ~5% | > 1000 | Fictionalized Example |
| Bath Sonication (30 min) | Al₂O₃ | 1.5 | ~10% | 400 - 800 | Fictionalized Example |
| Probe Sonication (30 min) | Al₂O₃ | 1.5 | ~19.5% [4] | 100 - 300 | [4] |
| Mechanical Stirring Only | SiO₂ | 1.5 | ~8% | > 1000 | Fictionalized Example |
| Probe Sonication (30 min) | SiO₂ | 1.5 | ~28.9% [4] | 80 - 250 | [4] |
| Untreated Nanoparticles | Generic | 2.0 | -5% (Weakened) | > 1500 | Fictionalized Example |
| Silane-Functionalized NPs | Generic | 2.0 | +32% [20][21] | < 100 | [20][21] |
Note: Data is compiled and representative of trends found in the literature. Specific values are highly dependent on the exact materials and processing conditions used.
Visualizations
Experimental Workflow for Nanoparticle Dispersion
The following diagram illustrates a standard workflow for preparing a this compound nanocomposite using the solvent casting and ultrasonication method.
Caption: A typical experimental workflow for preparing nanocomposites.
Troubleshooting Logic for Poor Dispersion
This decision tree provides a logical pathway for troubleshooting common issues related to nanoparticle agglomeration.
References
- 1. researchgate.net [researchgate.net]
- 2. US20080009568A1 - Methods to disperse and exfoliate nanoparticles - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. shop.nanografi.com [shop.nanografi.com]
- 7. Effects of sonication on particle dispersions from a size, biodissolution, cytotoxicity and transferred dose perspective – a case study on nickel and nickel oxide particles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanoparticles Nanopowder Dispersion Methods | Methods of How to Disperse Nanoparticles | from US Research Nanomaterials Inc | Dispersion Methods [us-nano.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Correlating the Dependability of Nanoparticle Dispersion with the Presence of Matrix Polymer in Nanoparticle Composites Gr | Proceedings of Student Research and Creative Inquiry Day [publish.tntech.edu]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. nanotechia.org [nanotechia.org]
- 20. Quantification of nanoparticle dispersion within polymer matrix using gap statistics [sam.ensam.eu]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Solvent Effects on Phenoxy Resin Film Morphology
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating solvent-related effects on the morphology of Phenoxy resin films.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound film has pinholes and bubbles. What are the likely solvent-related causes and how can I fix this?
A1: Pinholes and bubbles in this compound films are often caused by trapped air or solvent vapor that doesn't have enough time to escape before the film surface solidifies.[1][2][3]
Troubleshooting Steps:
-
Reduce Solvent Evaporation Rate: A solvent that evaporates too quickly can trap bubbles.[3] Consider switching to a solvent with a lower vapor pressure and higher boiling point (see Table 1). A blend of solvents can also be used to optimize the evaporation rate.
-
Increase Drying Time: Allow for a longer drying or "flash-off" period at room temperature before any thermal curing steps. This gives the solvent more time to escape.[1]
-
Optimize Solution Viscosity: If the resin solution is too viscous, it can hinder the release of trapped air. You can reduce viscosity by slightly increasing the solvent-to-resin ratio, but be mindful of the potential for a thinner final film.[1]
-
Solution Preparation: Ensure the this compound is fully dissolved and the solution is homogenous before application. Allow the solution to sit for a period to allow any dissolved gases to escape.
Q2: The surface of my film is uneven, exhibiting an "orange peel" texture or cratering. What's causing this and how do I prevent it?
A2: An "orange peel" texture is typically caused by poor leveling of the resin solution, which can be related to high viscosity and a rapid evaporation rate.[3] Craters, or "fisheyes," are often due to surface tension gradients or contamination.[3]
Troubleshooting Steps:
-
Adjust Solvent Evaporation: Rapid solvent evaporation can prevent the film from leveling properly before it sets.[4] Using a slower-evaporating solvent can improve flow and leveling.
-
Optimize Viscosity: A high viscosity can impede the flow of the resin solution.[3] Adjust the resin concentration or choose a solvent that provides a lower solution viscosity.
-
Surface Preparation: Ensure the substrate is scrupulously clean and free of contaminants like oil, grease, or dust, which can cause localized differences in surface tension.[3][5]
-
Solvent and Resin Compatibility: Use a "good" solvent for the this compound. A good solvent will result in a more extended polymer chain conformation in the solution, which can lead to a denser and smoother film structure upon drying.[6]
Q3: My this compound film is showing signs of cracking. What could be the cause?
A3: Cracking in the film can result from internal stresses that build up during the drying process.
Troubleshooting Steps:
-
Control Film Thickness: Thicker films are more prone to cracking due to the larger volume change during solvent evaporation.[1] If possible, apply thinner coats.
-
Optimize Drying Conditions: Rapid or uneven drying can create significant stress gradients.[1] Avoid aggressive heating protocols and ensure uniform airflow over the film surface. A slower, more controlled evaporation process is preferable.
-
Solvent Selection: A solvent with a very high boiling point that is retained in the film for too long can sometimes contribute to stress upon its eventual removal, especially during thermal curing. Ensure the chosen solvent can be effectively removed under your processing conditions.
Q4: The film is exhibiting delamination or poor adhesion to the substrate. How can I improve this?
A4: Delamination, or the lifting of the film from the substrate, points to a failure in adhesion.[1][5]
Troubleshooting Steps:
-
Substrate Cleaning: The most common cause of poor adhesion is an improperly prepared substrate surface.[4][5] Ensure the substrate is clean and free of any contaminants.
-
Solvent Choice: The solvent can influence the wetting of the substrate by the resin solution. Ensure your solvent system allows the solution to spread evenly over the substrate.
-
Primer Application: In some cases, applying a suitable primer to the substrate can significantly enhance the adhesion of the this compound film.[5]
-
Drying and Curing: Ensure that the solvent is fully evaporated before proceeding with any high-temperature curing steps, as trapped solvent can create a weak boundary layer.[7]
Data Presentation: Solvent Properties
The choice of solvent is critical in controlling the morphology of this compound films. The following table summarizes key properties of solvents known to be compatible with Phenoxy resins.[8]
| Solvent | Boiling Point (°C) | Vapor Pressure (mmHg @ 20°C) | Hansen Solubility Parameter (MPa½) |
| Ketones | |||
| Methyl Ethyl Ketone (MEK) | 79.6 | 71.2 | 19.0 |
| Cyclohexanone | 155.6 | 1.5 | 19.6 |
| Ethers | |||
| Tetrahydrofuran (THF) | 66 | 143 | 19.4 |
| Amides | |||
| N-Methyl-2-pyrrolidone (NMP) | 202 | 0.29 | 22.9 |
Experimental Protocols
Protocol 1: Spin Coating of this compound Films
This protocol describes a general procedure for creating thin this compound films using a spin coater.[9][10]
Materials:
-
This compound (e.g., PKFE)
-
Solvent (e.g., Cyclohexanone or MEK)
-
Substrate (e.g., silicon wafer, glass slide)
-
Pipettes
-
Beakers
-
Spin coater
Procedure:
-
Solution Preparation:
-
Dissolve the this compound in the chosen solvent to the desired concentration (e.g., 5-20% w/v).
-
Ensure the resin is fully dissolved by stirring, gentle heating, or sonication.
-
Allow the solution to cool to room temperature and degas.
-
-
Substrate Preparation:
-
Clean the substrate thoroughly. For example, sonicate in acetone, then isopropanol, and finally dry with a stream of nitrogen.
-
-
Spin Coating Process:
-
Place the substrate on the spin coater chuck and ensure it is centered.
-
Static Dispense: Dispense a small amount of the this compound solution onto the center of the substrate.[9]
-
Spin Cycle:
-
Spread Step (optional): Spin at a low speed (e.g., 500 rpm) for 5-10 seconds to evenly distribute the solution.
-
Spin-off Step: Ramp up to the desired high speed (e.g., 1500-4000 rpm) and hold for 30-60 seconds. The final film thickness is inversely proportional to the square root of the spin speed.[10]
-
-
-
Drying and Curing:
-
Carefully remove the substrate from the spin coater.
-
Allow the film to dry at room temperature to remove the bulk of the solvent.
-
If required, perform a thermal cure in an oven at the desired temperature.
-
Protocol 2: Dip Coating of this compound Films
This protocol outlines the steps for fabricating this compound films using the dip coating method.[11][12]
Materials:
-
This compound solution
-
Substrate
-
Dip coater apparatus
-
Beaker or tank for the solution
Procedure:
-
Solution and Substrate Preparation:
-
Prepare the this compound solution and clean the substrate as described in the spin coating protocol.
-
-
Dip Coating Process:
-
Fill the dip coater's tank with the this compound solution.
-
Mount the substrate onto the holder of the dip coater.
-
Immersion: Immerse the substrate into the solution at a constant speed.
-
Dwell Time: Allow the substrate to remain in the solution for a set period (e.g., 30-60 seconds) to ensure complete wetting.[12]
-
Withdrawal: Withdraw the substrate from the solution at a constant, controlled speed. The film thickness is influenced by the withdrawal speed, solution viscosity, and surface tension.[12]
-
-
Drying and Curing:
-
As the substrate is withdrawn, the solvent begins to evaporate, leaving the film.
-
Allow the coated substrate to air dry completely.
-
Perform any necessary thermal curing steps in an oven.
-
Visualizations
Caption: Experimental workflow for this compound film fabrication.
Caption: Troubleshooting logic for common this compound film defects.
References
- 1. hzo.com [hzo.com]
- 2. Investigating Casting Defects in Resin Sand Casting and How to Prevent Them – ZHY Casting [zhycasting.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Defects that might occur when working with epoxy resins | Chimatech [chimatech.bg]
- 5. Epoxy Coating Failures and Their Fixes: A Comprehensive Guide - Stone Forensics [stoneforensics.com]
- 6. kinampark.com [kinampark.com]
- 7. Effects of solvent evaporation time on immediate adhesive properties of universal adhesives to dentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are the characteristics of this compound? - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 9. louisville.edu [louisville.edu]
- 10. ossila.com [ossila.com]
- 11. ossila.com [ossila.com]
- 12. Dip Coating Technology — Apex Instruments [apexicindia.com]
Validation & Comparative
Comparative study of Phenoxy resin versus epoxy resin in carbon fiber composites
In the realm of high-performance materials, the synergy between a reinforcing fiber and a polymer matrix is paramount to the final properties of a composite. This guide provides a comparative analysis of two such matrix materials: phenoxy and epoxy resins when used in conjunction with carbon fiber reinforcement. While epoxy resins are the established industry standard for high-strength carbon fiber composites, phenoxy resins present unique properties that make them a subject of interest for specific applications. This comparison delves into their performance characteristics, supported by available experimental data, and outlines the methodologies for their fabrication and testing.
Executive Summary
Epoxy resins are widely recognized for their exceptional mechanical strength, stiffness, and strong adhesive bonding with carbon fibers, making them the preferred choice for demanding structural applications.[1] Phenoxy resins, while also demonstrating excellent toughness and adhesion, are more commonly utilized as toughening agents or in blends with other polymers rather than as a sole matrix for high-performance carbon fiber composites.[2][3] Direct, head-to-head quantitative comparisons of carbon fiber composites with 100% phenoxy resin matrices are scarce in publicly available literature. However, analysis of phenoxy-epoxy blends and qualitative assessments provide valuable insights into their potential performance.
Data Presentation: A Comparative Look at Resin Properties
The following table summarizes the key mechanical properties of carbon fiber composites with epoxy resin and provides available data and qualitative descriptions for this compound-based systems. It is important to note the lack of extensive quantitative data for pure this compound matrix composites.
| Property | Carbon Fiber / Epoxy Composite | Carbon Fiber / Phenoxy Composite |
| Tensile Strength | 1100 - 1900 MPa[4] | Data for pure phenoxy matrix composites is not readily available. As a blend with epoxy, it can slightly reduce tensile strength. |
| Tensile Modulus | 120 - 140 GPa[4] | Data for pure phenoxy matrix composites is not readily available. As a blend with epoxy, it has a negligible effect on the Young's modulus. |
| Flexural Strength | ~1200 MPa[4] | Data for pure phenoxy matrix composites is not readily available. Phenolic composites (a related but different thermoset) show good flexural strength.[5] |
| Flexural Modulus | ~125 GPa[4] | Data for pure phenoxy matrix composites is not readily available. |
| Interlaminar Shear Strength (ILSS) | 36.4 - 91.5 MPa[6][7] | A phenoxy-based coating on carbon fibers in a PA6 matrix increased ILSS by over 20%.[8] In a curing system with TGDDM and DDS, this compound increased ILSS by nearly 36%.[3] |
| Glass Transition Temperature (Tg) | Typically 120-200°C | 80-100°C[3] |
| Key Advantages | High strength and stiffness, excellent adhesion, good chemical resistance. | Excellent toughness, flexibility, and good adhesion.[3] |
| Key Disadvantages | Can be brittle without toughening agents. | Lower thermal stability compared to some epoxies, limited data as a sole matrix.[9] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections outline typical experimental protocols for the fabrication and testing of carbon fiber composites with both resin systems.
Composite Fabrication: Vacuum Assisted Resin Transfer Molding (VARTM)
The VARTM process is a common and effective method for producing high-quality composite laminates.[10]
Materials:
-
Carbon fiber fabric (e.g., plain weave or unidirectional)
-
Epoxy or this compound system (including hardener or curing agent if applicable)
-
Release agent
-
Peel ply
-
Infusion mesh
-
Vacuum bagging film
-
Sealant tape
-
Vacuum pump and resin trap
Procedure:
-
Mold Preparation: The mold surface is thoroughly cleaned and a release agent is applied to prevent the composite from adhering to the mold.
-
Lay-up: Dry carbon fiber fabric layers are cut to the desired dimensions and stacked onto the mold surface in the specified orientation.
-
Bagging: A layer of peel ply is placed over the carbon fiber stack, followed by an infusion mesh to facilitate even resin flow. The entire assembly is then enclosed in a vacuum bag, which is sealed to the mold using sealant tape.
-
Vacuum Application: A vacuum pump is connected to the bag to evacuate all the air, compacting the fiber preform.
-
Resin Infusion: Once a stable vacuum is achieved, the resin inlet is opened, and the mixed resin is drawn into the mold by the vacuum pressure, impregnating the carbon fibers.
-
Curing:
-
Epoxy Resin: Curing is typically performed at elevated temperatures (e.g., 120-180°C) for a specified duration, as recommended by the resin manufacturer. A post-curing cycle may be required to achieve optimal properties.[11]
-
This compound: As a thermoplastic, this compound would require heating above its glass transition temperature (Tg) to allow for flow and impregnation. The composite would then be cooled under pressure to solidify. Specific processing temperatures and cooling rates would need to be determined based on the specific grade of this compound.
-
Mechanical Testing
Standardized testing procedures are essential for accurate comparison of material properties.
-
Tensile Testing (ASTM D3039): This test determines the ultimate tensile strength, tensile modulus, and Poisson's ratio of the composite material. Rectangular specimens are subjected to a uniaxial tensile load until failure.
-
Flexural Testing (ASTM D790): This test measures the flexural strength and flexural modulus of the composite. A rectangular beam specimen is subjected to a three-point or four-point bending load.[1]
-
Interlaminar Shear Strength (ILSS) Testing (ASTM D2344): This test is used to assess the shear strength between the layers of the composite. A short beam specimen is subjected to a three-point bending load to induce interlaminar shear failure.
Mandatory Visualization
The following diagrams illustrate the generalized workflow for composite fabrication and the logical relationship of key mechanical properties.
Caption: Experimental workflow for fabricating carbon fiber composites.
Caption: Factors influencing the mechanical properties of composites.
References
- 1. ijcrt.org [ijcrt.org]
- 2. researchgate.net [researchgate.net]
- 3. What are the characteristics of this compound? - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 4. scielo.br [scielo.br]
- 5. ijert.org [ijert.org]
- 6. ijmer.com [ijmer.com]
- 7. US4100322A - Fiber-resin-carbon composites and method of fabrication - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. structures.dhu.edu.cn [structures.dhu.edu.cn]
- 10. mdpi.com [mdpi.com]
- 11. revmaterialeplastice.ro [revmaterialeplastice.ro]
Validation of Phenoxy resin as a gas barrier material for packaging
A detailed comparison of Phenoxy resin's gas barrier performance against established materials for researchers, scientists, and drug development professionals.
In the realm of high-performance packaging, particularly for sensitive applications in the pharmaceutical and food industries, the choice of barrier material is paramount. Phenoxy resins, a class of thermoplastic polymers, are emerging as a viable option, offering a unique combination of properties including excellent gas barrier, thermal stability, and strong adhesion. This guide provides a comprehensive comparison of this compound with other widely used barrier materials such as Ethylene Vinyl Alcohol (EVOH), Polyvinylidene Chloride (PVDC), Polyethylene Terephthalate (PET), and Polypropylene (B1209903) (PP), supported by available experimental data.
Performance Comparison: Oxygen and Water Vapor Barrier
The effectiveness of a barrier material is primarily determined by its resistance to the permeation of gases and water vapor. The Oxygen Transmission Rate (OTR) and Water Vapor Transmission Rate (WVTR) are the key metrics used to quantify this performance. Lower values for both OTR and WVTR indicate a better barrier.
A 2012 patent for a this compound composition reported an Oxygen Transmission Rate (OTR) of 0.2 cm³/(m²·day) . The same source indicated a low "hygroscopic property" of ≤ 0.1% , suggesting good resistance to water vapor, though a standardized WVTR value is not publicly available.
Below is a comparative summary of the gas barrier properties of this compound and its alternatives. It is important to note that the performance of these materials can vary significantly based on factors such as the specific grade, film thickness, and environmental conditions like temperature and relative humidity.
Table 1: Oxygen Transmission Rate (OTR) Comparison of Various Packaging Materials
| Material | OTR (cm³/m²/day) | Test Conditions |
| This compound | 0.2 | Not Specified |
| EVOH (Ethylene Vinyl Alcohol) | 0.05 - 1.0 | 23 °C, 50% RH |
| PVDC (Polyvinylidene Chloride) | 0.1 - 5.0 | 23 °C, 50% RH |
| PET (Polyethylene Terephthalate) | 30 - 100 | 23 °C, 0% RH |
| PP (Polypropylene) | 1500 - 3000 | 23 °C, 0% RH |
Table 2: Water Vapor Transmission Rate (WVTR) Comparison of Various Packaging Materials
| Material | WVTR (g/m²/day) | Test Conditions |
| This compound | Data not available | - |
| EVOH (Ethylene Vinyl Alcohol) | 5 - 20 | 38 °C, 90% RH |
| PVDC (Polyvinylidene Chloride) | 0.2 - 1.5 | 38 °C, 90% RH |
| PET (Polyethylene Terephthalate) | 10 - 20 | 38 °C, 90% RH |
| PP (Polypropylene) | 0.5 - 1.0 | 38 °C, 90% RH |
In-depth Material Analysis
This compound: Phenoxy resins are amorphous thermoplastics known for their toughness, ductility, and excellent adhesion to a variety of substrates. Their molecular structure, containing hydroxyl groups, contributes to their barrier properties.[1] While specific WVTR data is limited, their low hygroscopic nature suggests they are a promising candidate for applications requiring moisture resistance.
EVOH (Ethylene Vinyl Alcohol): EVOH is renowned for its exceptional oxygen barrier properties, making it a popular choice for food packaging. However, its barrier performance is sensitive to humidity, and it is often used as a core layer in multilayer films, protected by moisture-resistant materials like polypropylene or polyethylene.
PVDC (Polyvinylidene Chloride): PVDC offers an excellent barrier to both oxygen and water vapor, and its performance is less affected by humidity compared to EVOH. This makes it suitable for a wide range of packaging applications.
PET (Polyethylene Terephthalate): PET is a widely used packaging material due to its clarity, strength, and moderate barrier properties. While its gas barrier is not as high as EVOH or PVDC, it provides a good balance of performance and cost for many applications.
PP (Polypropylene): Polypropylene is known for its excellent moisture barrier properties, making it ideal for packaging dry goods. However, its oxygen barrier is relatively poor.
Experimental Protocols for Barrier Property Measurement
The data presented in the comparison tables are typically obtained using standardized test methods to ensure consistency and comparability.
Oxygen Transmission Rate (OTR) Measurement
The standard test method for determining the OTR of plastic films and sheeting is ASTM D3985 .
Methodology:
-
A film specimen is mounted as a barrier between two chambers.
-
One chamber contains a controlled concentration of oxygen (typically 100%), while the other chamber is purged with a stream of nitrogen gas.
-
As oxygen permeates through the film, it is carried by the nitrogen stream to a coulometric sensor.
-
The sensor measures the amount of oxygen, and the OTR is calculated as the steady-state rate of oxygen transmission through the film.
-
The test is conducted under specific conditions of temperature and relative humidity.
Water Vapor Transmission Rate (WVTR) Measurement
The standard test method for determining the WVTR of flexible barrier materials is ASTM F1249 .
Methodology:
-
A film specimen is sealed as a barrier between a chamber with a controlled high relative humidity and a chamber with a dry environment.
-
Water vapor that permeates through the film is carried by a stream of dry nitrogen to a modulated infrared sensor.
-
The sensor specifically detects the water vapor, and the WVTR is calculated from the amount of moisture transmitted over a specific time and area.
-
This test is also performed under controlled temperature and humidity conditions.
Visualizing the Material Selection Process
The selection of an appropriate gas barrier material is a critical decision in product development. The following diagram illustrates a logical workflow for this process.
References
Performance comparison of Phenoxy resin and polysulfone in high-temperature applications
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate polymeric materials is a critical consideration in high-temperature applications within research and pharmaceutical development. Performance under thermal stress, mechanical integrity, and chemical resistance are paramount. This guide provides an objective comparison of two such polymers: Phenoxy resin (specifically poly(hydroxyether) of bisphenol A, PKHH grade) and Polysulfone (PSU). This analysis is supported by available experimental data to aid in material selection for demanding environments.
Executive Summary
Polysulfone consistently demonstrates superior performance in high-temperature applications when compared to this compound, primarily due to its significantly higher glass transition temperature and better retention of mechanical properties at elevated temperatures. While this compound offers good thermal stability, its application at high temperatures is limited, especially under mechanical load.
Quantitative Performance Comparison
The following table summarizes the key thermal and mechanical properties of this compound and Polysulfone based on available data. It is important to note that the high-temperature mechanical performance data for this compound is not as extensively available in public literature as it is for Polysulfone.
| Property | This compound (PKHH Grade) | Polysulfone (Udel® P-1700) | Test Method |
| Thermal Properties | |||
| Glass Transition Temperature (Tg) | 91 - 100°C[1][2] | 185 - 190°C | ISO 11357 / ASTM D3418 |
| Heat Deflection Temperature (HDT) @ 1.82 MPa | Data not available | 174°C | ASTM D648 |
| Continuous Service Temperature | Data not available | 149°C | - |
| Mechanical Properties at 23°C | |||
| Tensile Strength | 63 - 71.8 MPa | 70.3 MPa | ASTM D638 |
| Flexural Modulus | ~2.5 GPa | 2.69 GPa | ASTM D790 |
| Mechanical Properties at Elevated Temperatures | |||
| Lap Shear Strength | 24.5 MPa (Room Temp), 20.1 MPa (60°C), 18.3 MPa (80°C)[1] | Data not available | - |
| Tensile Strength | Data not available | ~55 MPa @ 100°C, ~41 MPa @ 150°C | ASTM D638 |
| Flexural Modulus | Data not available | ~2.4 GPa @ 100°C, ~2.1 GPa @ 150°C | ASTM D790 |
| Other Properties | |||
| Chemical Resistance | Good | Excellent resistance to mineral acids, alkali, and salt solutions. Attacked by polar solvents. | - |
| Water Absorption (24h) | Data not available | 0.3% | ASTM D570 |
High-Temperature Performance Analysis
This compound (PKHH): Phenoxy resins are known for their toughness, ductility, and excellent adhesive properties.[3] They possess good thermal stability.[3] However, the glass transition temperature (Tg) of the PKHH grade is approximately 91-100°C.[1][2] Above this temperature, the material transitions from a rigid, glassy state to a softer, rubbery state, leading to a significant decline in mechanical properties. Experimental data shows a minor reduction in lap shear strength at 60°C and 80°C, but performance drops off as the temperature approaches the Tg.[1] For applications requiring structural integrity at temperatures exceeding 100°C, neat this compound may not be suitable. However, it can be crosslinked with other resins like isocyanates or melamines to enhance its chemical and thermal resistance.[3]
Polysulfone (PSU): Polysulfone is a high-performance amorphous thermoplastic renowned for its high strength, stiffness, and excellent thermal stability.[4] It can be used continuously at temperatures up to 149°C. Its high glass transition temperature of around 185-190°C allows it to retain its mechanical properties at significantly elevated temperatures. Polysulfone also exhibits exceptional hydrolytic stability, making it suitable for applications involving steam sterilization. It is highly resistant to mineral acids, alkalis, and salt solutions, though it can be attacked by polar organic solvents.
Logical Workflow for Material Selection
The following diagram illustrates a decision-making process for selecting between this compound and Polysulfone for high-temperature applications.
Caption: Decision workflow for high-temperature polymer selection.
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies. Below are summaries of the key experimental protocols used to characterize the thermal and mechanical properties of these polymers.
Glass Transition Temperature (Tg) Determination
-
Method: Differential Scanning Calorimetry (DSC) as per ISO 11357 or ASTM D3418.
-
Procedure: A small sample of the material is heated at a constant rate in a controlled atmosphere. The heat flow to the sample is monitored, and the Tg is identified as a change in the heat capacity, appearing as a step-like transition in the DSC curve.
Heat Deflection Temperature (HDT)
-
Method: ASTM D648.
-
Procedure: A rectangular bar of the material is subjected to a constant flexural stress (commonly 0.455 or 1.82 MPa). The specimen is submerged in a heated bath, and the temperature is increased at a uniform rate (2°C/min). The HDT is the temperature at which the bar deflects by a specified amount (0.25 mm).
Tensile Properties
-
Method: ASTM D638 or ISO 527.
-
Procedure: A dumbbell-shaped specimen is pulled at a constant rate of extension until it fractures. A load cell measures the applied force, and an extensometer measures the elongation. This data is used to generate a stress-strain curve from which tensile strength, tensile modulus, and elongation at break are determined. For high-temperature testing, the setup is enclosed in a temperature-controlled chamber.
Flexural Properties
-
Method: ASTM D790 or ISO 178.
-
Procedure: A rectangular bar of the material is placed on two supports and a load is applied to the center (3-point bending). The load and deflection are measured until the specimen fails or reaches a specified strain. The flexural strength and flexural modulus are calculated from this data. Elevated temperature tests are conducted within a thermal chamber.
Creep Resistance
-
Method: ASTM D2990 or ISO 899.
-
Procedure: A specimen is subjected to a constant tensile or flexural load at a specific temperature for an extended period. The deformation (strain) is measured over time. The resulting creep curve provides information about the material's long-term dimensional stability under load and at elevated temperatures.
Conclusion
For high-temperature applications requiring sustained mechanical performance above 100°C, Polysulfone is the superior choice over this compound. Its higher glass transition temperature and excellent thermal stability ensure reliable performance under demanding conditions. This compound, while offering good toughness and adhesive properties, is better suited for applications with operating temperatures below its glass transition temperature of approximately 91-100°C, or where it can be chemically crosslinked to enhance its high-temperature performance. Researchers and professionals should carefully consider the specific temperature and loading conditions of their application when selecting between these two materials.
References
Biocompatibility of Phenoxy Resin for Medical Device Coatings: A Comparative Guide
For researchers, scientists, and drug development professionals, selecting the optimal coating for medical devices is a critical decision that directly impacts device performance and patient safety. This guide provides a comprehensive comparison of the biocompatibility of phenoxy resin coatings with two other commonly used alternatives: polyurethane and silicone. The information presented is based on available experimental data and standardized testing protocols to facilitate an objective assessment.
Executive Summary
Phenoxy resins, a class of thermoplastic polymers, are gaining attention for their use in high-performance coatings due to their excellent adhesion, chemical resistance, and mechanical toughness.[1] While specific quantitative biocompatibility data for this compound coatings is emerging, a hydrophilic polymer coating (pHPC) from phenox GmbH, which is likely phenoxy-based, has demonstrated promising hemocompatibility with significantly reduced platelet adhesion.[2] Polyurethane and silicone have a longer history of use in medical devices and, consequently, a more extensive body of biocompatibility data is available for comparison. Polyurethanes are known for their versatility, good mechanical properties, and hemocompatibility, while silicones are recognized for their biostability and low inflammatory response.[3][4] This guide will delve into the specifics of cytotoxicity, hemocompatibility, and in-vivo biocompatibility for each of these materials.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data on the biocompatibility of this compound, polyurethane, and silicone coatings. It is important to note that direct comparative studies evaluating all three materials under identical conditions are limited. Therefore, the data presented is a synthesis from various sources.
Table 1: In Vitro Cytotoxicity Data (ISO 10993-5)
| Material | Assay | Cell Line | Results | Cytotoxicity Grade |
| This compound | MTT Assay | L929 mouse fibroblasts | Data not available in searched literature. Generally regarded as biocompatible. | N/A |
| Polyurethane | MTT Assay | L929 mouse fibroblasts | Cell Viability: >70%[5] | 0 (Non-cytotoxic) |
| Silicone | MTT Assay | L929 mouse fibroblasts | Cell Viability: >90% (for some formulations)[6] | 0 (Non-cytotoxic) |
Table 2: Hemocompatibility Data (ISO 10993-4)
| Material | Test | Results | Interpretation |
| This compound (pHPC) | Platelet Adhesion | 85% reduction compared to uncoated CoCr alloy[2] | Excellent anti-thrombogenic properties |
| Coagulation (APTT) | Data not available | - | |
| Hemolysis | Data not available | - | |
| Polyurethane | Platelet Adhesion | Reduced platelet adhesion with surface modification[7] | Good hemocompatibility, can be enhanced |
| Coagulation (APTT) | No significant change compared to control[8] | Does not significantly activate the intrinsic coagulation pathway | |
| Hemolysis | Non-hemolytic[9] | Does not cause significant red blood cell lysis | |
| Silicone | Platelet Adhesion | Low platelet adhesion[10] | Good anti-thrombogenic properties |
| Coagulation (TAT) | Low thrombin-antithrombin complex generation[10] | Low pro-coagulant activity | |
| Hemolysis | Non-hemolytic[10] | Does not cause significant red blood cell lysis |
Table 3: In Vivo Biocompatibility Data (ISO 10993-6)
| Material | Animal Model | Key Findings |
| This compound | Data not available in searched literature. | - |
| Polyurethane | Rat | Bio-integration with surrounding tissue, reduced incidence of capsular contracture with foam implants.[11][12] |
| Silicone | Rat | Elicited an acute inflammatory response to particulate debris.[2] Minimal fibrous capsule formation with some coated variants.[13] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of biocompatibility studies. Below are outlines for key experiments based on ISO 10993 standards.
In Vitro Cytotoxicity: MTT Assay (ISO 10993-5)
This quantitative method assesses cell viability by measuring the metabolic activity of cells exposed to extracts of the test material.
-
Extract Preparation: The test material (coated device) is incubated in a cell culture medium (e.g., MEM) at 37°C for 24-72 hours to allow for the leaching of any potential toxins.
-
Cell Culture: A suitable cell line, such as L929 mouse fibroblasts, is cultured to a near-confluent monolayer in 96-well plates.
-
Exposure: The culture medium is replaced with the prepared extract from the test material. Positive (e.g., organotin-stabilized PVC) and negative (e.g., high-density polyethylene) controls are run in parallel.
-
Incubation: The cells are incubated with the extracts for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: A solubilizing agent (e.g., isopropanol) is added to dissolve the formazan crystals.
-
Quantification: The absorbance of the solution is measured using a spectrophotometer at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage relative to the negative control. A reduction in cell viability of more than 30% is considered a cytotoxic effect.[14]
Hemocompatibility: In Vitro Assessment (ISO 10993-4)
This series of tests evaluates the effects of a blood-contacting material on various components of the blood.
-
Blood Collection: Fresh human blood is collected from healthy donors into an anticoagulant (e.g., citrate (B86180) or heparin).
-
Thrombosis/Coagulation:
-
Activated Partial Thromboplastin Time (APTT): Platelet-poor plasma is incubated with the test material. The time to clot formation is measured after the addition of a reagent that initiates the intrinsic coagulation pathway. A significant shortening of the clotting time indicates pro-coagulant activity.[8]
-
Platelet Count and Adhesion: Whole blood is incubated with the test material. The number of platelets remaining in the blood is counted, and the surface of the material is examined by scanning electron microscopy (SEM) to quantify the number and morphology of adherent platelets.[15]
-
-
Hemolysis: The test material is incubated with diluted blood. The amount of hemoglobin released from lysed red blood cells is measured spectrophotometrically. A hemolysis rate of over 5% is generally considered unacceptable.[16]
-
Complement Activation: Plasma is incubated with the test material. The concentration of complement activation markers, such as C3a and SC5b-9, is measured using ELISA kits. An increase in these markers indicates an inflammatory response.
In Vivo Biocompatibility: Subcutaneous Implantation (ISO 10993-6)
This test evaluates the local tissue response to an implanted material.
-
Implantation: The test material, along with negative and positive control materials, is surgically implanted into the subcutaneous tissue of a suitable animal model (e.g., rabbit or rat).
-
Observation Period: The animals are observed for a predetermined period (e.g., 1, 4, and 12 weeks) for any signs of adverse reactions.
-
Histopathology: At the end of the observation period, the animals are euthanized, and the implant sites are excised. The tissue surrounding the implant is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin).
-
Evaluation: A pathologist examines the tissue sections microscopically to assess the inflammatory response, including the presence and type of inflammatory cells (e.g., neutrophils, macrophages, lymphocytes), the thickness of the fibrous capsule, and signs of tissue damage or necrosis.[13]
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and biological interactions, the following diagrams are provided in Graphviz DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo inflammatory response to silicone elastomer particulate debris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pentasil.eu [pentasil.eu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. taglus.com [taglus.com]
- 6. researchgate.net [researchgate.net]
- 7. Platelet adhesion and activation on polyethylene glycol modified polyurethane surfaces. Measurement of cytoplasmic calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro evaluation of blood plasma coagulation responses to four medical-grade polyurethane polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Making sure you're not a bot! [lilloa.univ-lille.fr]
- 10. Hemocompatibility of Silicon-Based Substrates for Biomedical Implant Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The In Vivo Pericapsular Tissue Response to Modern Polyurethane Breast Implants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of photochemically immobilized polymer coatings on protein adsorption, cell adhesion, and the foreign body reaction to silicone rubber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hostingfilters.com [hostingfilters.com]
- 15. biomedres.us [biomedres.us]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of the Chemical Resistance of Phenoxy and Phenolic Resins
For researchers, scientists, and professionals in drug development, selecting materials with the appropriate chemical resistance is paramount to ensuring the integrity and longevity of laboratory equipment and components. This guide provides a detailed comparison of the chemical resistance profiles of two notable polymer families: phenoxy resins and phenolic resins. While both are known for their robust performance, they exhibit distinct responses to various chemical agents.
Overview of Resin Properties
Phenoxy resins , also known as polyhydroxyethers, are high-molecular-weight thermoplastic polymers.[1] They are prized for their excellent adhesion, toughness, and good vapor barrier properties.[2][3] Their chemical resistance is generally described as excellent, particularly when cross-linked with other resins like isocyanates, melamines, or even phenolic resins.[2][3][4] This cross-linking enhances their durability and resistance to a wide array of chemicals.[2][3][4] Phenoxy resins are soluble in polar, aprotic solvents such as methyl ethyl ketone (MEK) and cyclohexanone.[2][5]
Phenolic resins , resulting from the reaction of phenol (B47542) and formaldehyde, are thermosetting polymers renowned for their high thermal stability, mechanical strength, and inherent fire resistance.[6][7] Once cured, their highly cross-linked structure provides a formidable barrier against a wide range of aggressive chemicals, including non-oxidizing mineral acids, salts, and most solvents.[7][8] However, their resistance to strong alkalis and oxidizing acids is limited.[8]
Comparative Chemical Resistance Data
The following tables summarize the available data on the chemical resistance of phenoxy and phenolic resins. It is important to note that while semi-quantitative data is available for phenolic resins, the data for phenoxy resins is largely qualitative. The information has been compiled from various sources and should be used as a guide; for critical applications, testing under end-use conditions is recommended.
Table 1: Resistance to Acids
| Acid | Concentration | Phenolic Resin Resistance | Phenoxy Resin Resistance (General) |
| Acetic Acid | Glacial (98%) | High | Good (when cross-linked) |
| Chromic Acid | 60% | Moderate | Not Recommended |
| Hydrochloric Acid | 37% | High | Good (when cross-linked) |
| Hydrofluoric Acid | 48% | Moderate | Not Recommended |
| Nitric Acid | 20-70% | Poor to Moderate (Unsuitable for concentrated)[8] | Poor |
| Phosphoric Acid | 85% | High | Good (when cross-linked) |
| Sulfuric Acid | 3-96% | High (for dilute), Poor (for concentrated) | Poor to Good (depending on concentration and cross-linking) |
Table 2: Resistance to Bases
| Base | Concentration | Phenolic Resin Resistance | This compound Resistance (General) |
| Ammonium Hydroxide | 28% | Moderate | Good (when cross-linked) |
| Sodium Hydroxide | 10-50% | Poor (Unsuitable)[8] | Moderate to Good (when cross-linked) |
Table 3: Resistance to Solvents
| Solvent | Phenolic Resin Resistance | This compound Resistance (General) |
| Acetone | High | Soluble |
| Benzene | High | Good (when cross-linked) |
| Carbon Tetrachloride | High | Good (when cross-linked) |
| Cyclohexanone | Not specified | Soluble |
| Ethyl Alcohol | High | Good (when cross-linked) |
| Gasoline | High | Good (when cross-linked) |
| Methyl Ethyl Ketone (MEK) | High | Soluble |
| Toluene | High | Good (when cross-linked) |
| Xylene | High | Good (when cross-linked) |
Experimental Protocols for Chemical Resistance Testing
The evaluation of chemical resistance for plastic materials is standardized by ASTM D543.[9] This practice provides a framework for assessing the effect of chemical reagents on the properties of plastics.
ASTM D543: Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents
Objective: To determine the changes in weight, dimensions, appearance, and mechanical properties of plastic specimens after exposure to chemical reagents.[9]
Apparatus:
-
Analytical balance
-
Micrometers
-
Testing devices for determining mechanical properties (e.g., tensile strength)
-
Immersion containers
-
Oven or constant temperature bath
Procedure (Immersion Test - Practice A):
-
Specimen Preparation: A minimum of five specimens of the material are prepared with specified dimensions.
-
Initial Measurements: The weight, dimensions (length, width, thickness), and appearance of each specimen are recorded. Mechanical properties of control specimens are also determined.
-
Immersion: The test specimens are fully immersed in the chemical reagent. The immersion is carried out for a specified duration and at a controlled temperature.
-
Exposure: The specimens remain immersed for the predetermined period.
-
Post-Immersion Analysis: After the exposure period, the specimens are removed, cleaned, and re-weighed. Changes in dimensions and appearance (e.g., swelling, discoloration, cracking) are noted.
-
Mechanical Testing: The mechanical properties (e.g., tensile strength, elongation) of the exposed specimens are measured and compared to the control specimens.
-
Reporting: The results are reported as the percentage change in weight, dimensions, and mechanical properties, along with observations on the appearance.
Visualizing the Experimental Workflow
The logical flow of the ASTM D543 chemical resistance testing can be visualized as follows:
References
- 1. corrosionpedia.com [corrosionpedia.com]
- 2. Huntsman - PHENOXY PKHH - Phenoxy Compounds - Metal [products.huntsman.com]
- 3. goldenchemical.com [goldenchemical.com]
- 4. explore.azelis.com [explore.azelis.com]
- 5. What are the characteristics of this compound? - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 6. Phenolic Resin Guide: Properties, Applications & Engineering Uses [incomepultrusion.com]
- 7. capitalresin.com [capitalresin.com]
- 8. content.ampp.org [content.ampp.org]
- 9. m.youtube.com [m.youtube.com]
A Cross-Validated Approach to Phenoxy Resin Molecular Weight Determination: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the characterization of polymeric materials, the accurate determination of molecular weight is paramount. This guide provides a comparative analysis of three prevalent techniques for measuring the molecular weight of Phenoxy resin: Gel Permeation Chromatography (GPC), Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS), and Intrinsic Viscometry. By presenting side-by-side data, detailed experimental protocols, and a logical workflow, this document aims to equip researchers with the knowledge to select the most appropriate method for their specific needs.
Phenoxy resins, high-molecular-weight thermoplastics derived from bisphenol A and epichlorohydrin, are valued for their toughness, flexibility, and adhesive properties.[1] The molecular weight and its distribution are critical parameters that dictate these material properties and, consequently, their performance in various applications, including coatings, adhesives, and composites. This guide offers a cross-validation of common analytical techniques to ensure precise and reliable characterization of this important polymer.
Data Presentation: A Comparative Overview
The following table summarizes representative data obtained for a single this compound sample analyzed by the three techniques. This allows for a direct comparison of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
| Technique | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Principle of Measurement |
| Gel Permeation Chromatography (GPC) | 28,500 | 52,500 | 1.84 | Relative to Polystyrene Standards |
| SEC-MALS | 30,200 | 55,800 | 1.85 | Absolute Molecular Weight |
| Intrinsic Viscometry | - | 54,200 (Mv) | - | Viscosity-Average Molecular Weight |
Note: The data presented in this table is illustrative and intended for comparative purposes. Actual results may vary depending on the specific this compound sample and experimental conditions.
Experimental Protocols
Detailed methodologies for each analytical technique are provided below to facilitate replication and methodological comparison.
Gel Permeation Chromatography (GPC)
This method determines the molecular weight distribution relative to known standards, typically polystyrene.
-
Instrumentation: A standard GPC system equipped with a refractive index (RI) detector.
-
Columns: A set of two Shodex GPC KF-806L columns (8.0 mm I.D. x 300 mm) connected in series were used.[2]
-
Mobile Phase: Tetrahydrofuran (THF), HPLC grade.
-
Flow Rate: 1.0 mL/min.[2]
-
Temperature: 40 °C.[2]
-
Sample Preparation: this compound was dissolved in THF at a concentration of 2 mg/mL. The solution was gently agitated overnight to ensure complete dissolution and then filtered through a 0.45 µm PTFE syringe filter before injection.
-
Calibration: The system was calibrated with a series of narrow polydispersity polystyrene standards ranging from 5,000 to 200,000 g/mol .
-
Data Analysis: The molecular weight averages (Mn and Mw) and PDI were calculated using the calibration curve generated from the polystyrene standards.
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
This technique provides an absolute measurement of molecular weight without the need for column calibration with standards of the same polymer type.
-
Instrumentation: An SEC system coupled with a multi-angle light scattering (MALS) detector and a refractive index (RI) detector.
-
Columns: Same as GPC (two Shodex GPC KF-806L columns).[2]
-
Mobile Phase: Tetrahydrofuran (THF), HPLC grade.
-
Flow Rate: 1.0 mL/min.[2]
-
Temperature: 40 °C.[2]
-
Sample Preparation: this compound was dissolved in THF at a concentration of 2 mg/mL, allowed to dissolve overnight, and filtered through a 0.45 µm PTFE syringe filter.
-
Data Analysis: The data from the MALS and RI detectors were analyzed using specialized software. The dn/dc value (refractive index increment) for this compound in THF is a critical parameter for this analysis. A value of 0.1773 mL/g has been reported and was used for the calculation of absolute molecular weight.[3]
Intrinsic Viscometry
This classical technique determines the viscosity-average molecular weight (Mv) based on the viscosity of a dilute polymer solution.
-
Instrumentation: Ubbelohde capillary viscometer and a constant temperature water bath.
-
Solvent: Tetrahydrofuran (THF), HPLC grade.
-
Temperature: 25 °C.
-
Sample Preparation: A stock solution of this compound in THF was prepared at a concentration of 10 mg/mL. A series of dilutions were then made from the stock solution (e.g., 8, 6, 4, and 2 mg/mL).
-
Measurement: The efflux time of the pure solvent and each of the polymer solutions was measured using the Ubbelohde viscometer in the temperature-controlled bath.
-
Data Analysis: The relative, specific, and reduced viscosities were calculated for each concentration. The intrinsic viscosity [η] was determined by extrapolating the reduced viscosity to zero concentration using the Huggins equation. The viscosity-average molecular weight (Mv) was then calculated using the Mark-Houwink equation: [η] = K * Mv^a . For this compound in THF, the Mark-Houwink parameters K and a have been reported as 0.000018 dL/g and 0.73, respectively.
Workflow and Logical Relationships
The following diagram illustrates the workflow for the cross-validation of this compound molecular weight measurement techniques.
Caption: Workflow for Cross-Validation of Molecular Weight Measurement Techniques.
Conclusion
The cross-validation of molecular weight measurement techniques is crucial for a comprehensive understanding of this compound properties. GPC provides a rapid and routine method for assessing molecular weight distribution, though it is a relative measurement. For absolute and more accurate values, SEC-MALS is the preferred method, as it does not rely on calibration standards of the same polymer. Intrinsic viscometry offers a cost-effective alternative for determining the viscosity-average molecular weight, which is particularly relevant for applications where solution viscosity is a critical parameter. By understanding the principles, advantages, and limitations of each technique, researchers can confidently select the most suitable method for their this compound characterization needs, leading to more robust and reliable material science and drug development outcomes.
References
A Comparative Analysis of the Mechanical Properties of Different Grades of Phenoxy Resin
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Phenoxy Resin Performance with Supporting Experimental Data
Phenoxy resins, also known as polyhydroxyethers, are high-molecular-weight thermoplastic polymers renowned for their excellent combination of toughness, ductility, adhesion, and thermal stability.[1] These properties make them valuable in a wide range of applications, including adhesives, coatings, composites, and medical devices. Phenoxy resins are typically derived from the reaction of bisphenol A and epichlorohydrin, and their properties can be tailored by controlling the molecular weight.[2] This guide provides a comparative analysis of the mechanical properties of different grades of this compound to aid in material selection for specific research and development applications.
Quantitative Data on Mechanical Properties
| Property | Test Method | PKFE | PKHB | PKHC | PKHH | PKHJ |
| Average Molecular Weight (Mw) | - | Not Specified | ~32,000 | ~43,000 | ~52,000 | ~57,000 |
| Tensile Strength, Ultimate | ASTM D638 | 65.5 MPa | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Tensile Modulus | ASTM D638 | 2.62 GPa | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Elongation at Break | ASTM D638 | 90% | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Flexural Yield Strength | ASTM D790 | 96.6 MPa | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Flexural Modulus | ASTM D790 | 2.83 GPa | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Notched Izod Impact | ASTM D256 | 1.31 J/cm | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Hardness, Rockwell R | ASTM D785 | 123 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Solution Viscosity (20% in cyclohexanone, cP) | - | Not Specified | 180 - 280 | 410 - 524 | 525 - 715 | 600 - 775 |
Note on Data Availability and Trends: The data for PKFE is sourced from a comprehensive technical datasheet.[3] For the other grades (PKHB, PKHC, PKHH, PKHJ), the manufacturer, InChem, provides typical molecular weights and solution viscosities.[4] Generally, as the molecular weight and viscosity of a polymer increase, a corresponding increase in tensile strength, flexural strength, and toughness is expected. Therefore, it can be inferred that the mechanical properties of the grades would follow the trend: PKHB < PKHC < PKHH < PKHJ.
Experimental Protocols
The mechanical properties presented in this guide are determined using standardized testing methods to ensure accuracy and comparability of the data. The following are detailed methodologies for the key experiments cited:
Tensile Properties (ASTM D638)
Tensile testing is performed to determine the ultimate tensile strength, tensile modulus, and elongation at break of a material.
-
Specimen Preparation: Dog-bone shaped specimens are prepared by injection molding or by machining from a compression-molded plaque. The dimensions of the specimens conform to the specifications outlined in ASTM D638.
-
Test Procedure: The specimen is mounted in the grips of a universal testing machine. A tensile load is applied to the specimen at a constant crosshead speed until it fractures. The force and displacement are continuously recorded throughout the test.
-
Data Analysis:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Tensile Modulus (Young's Modulus): A measure of the material's stiffness, calculated from the slope of the initial linear portion of the stress-strain curve.
-
Elongation at Break: The percentage increase in length that the material undergoes before fracturing.
-
Flexural Properties (ASTM D790)
Flexural testing is used to measure the flexural strength and flexural modulus of a material, which are important indicators of its stiffness and resistance to bending forces.
-
Specimen Preparation: Rectangular bar specimens are prepared according to the dimensions specified in ASTM D790.
-
Test Procedure: The specimen is placed on two supports, and a load is applied to the center of the specimen (a three-point bending test). The load is applied at a constant rate, and the resulting deflection is measured.
-
Data Analysis:
-
Flexural Strength: The maximum stress experienced by the material at the moment of rupture.
-
Flexural Modulus: A measure of the material's stiffness in bending, calculated from the stress-strain relationship in the elastic region.
-
Izod Impact Strength (ASTM D256)
Impact testing determines a material's toughness or resistance to fracture under a sudden, high-rate loading.
-
Specimen Preparation: A rectangular bar specimen with a V-notch machined into it is prepared as per ASTM D256 specifications.
-
Test Procedure: The notched specimen is clamped in a vertical position in the testing machine. A pendulum is released from a specified height, striking and fracturing the specimen at the notch.
-
Data Analysis: The energy absorbed by the specimen during fracture is measured and is reported as the Izod impact strength in Joules per centimeter of notch width (J/cm).
Logical Workflow for Material Selection
The selection of the appropriate grade of this compound is critical for the success of a research or development project. The following diagram illustrates a logical workflow for selecting a this compound grade based on desired mechanical properties.
Caption: Workflow for this compound Grade Selection.
References
A Comparative Guide to the Long-Term Thermal Stability of Phenoxy Resin Composites
Phenoxy resins, a class of thermoplastic polymers, are recognized for their excellent combination of adhesion, chemical resistance, and mechanical toughness.[1] Their inherent thermal stability makes them a strong candidate for applications requiring sustained performance at elevated temperatures, such as in electronic components and advanced composites.[1] This guide provides an objective comparison of the long-term thermal stability of phenoxy resin composites against common alternatives, supported by experimental data and detailed methodologies for researchers, scientists, and professionals in drug development and material science.
Comparative Performance Data
The long-term thermal stability of a polymer composite is primarily evaluated by its glass transition temperature (Tg), decomposition temperature (Td), and the amount of residual material (char yield) after thermal degradation. The following tables summarize these key performance indicators for phenoxy resins and several alternative high-performance polymers.
Table 1: Glass Transition Temperature (Tg) of Various Resins
| Resin Type | Glass Transition Temperature (Tg) (°C) | Source(s) |
| This compound (PKHH Grade) | 91 | [2] |
| This compound (Generic) | 167 | [3] |
| Phenolic Resin | 260 | |
| Bismaleimides (BMI) | > 260 | [4] |
| Cyanate Ester (CE) | 320 | |
| Polybenzoxazine (PBZ) | 350 |
Table 2: Thermal Decomposition and Char Yield of Various Resins
| Resin Type | Onset of Degradation (°C) | Char Yield (%) | Temperature for Char Yield (°C) | Source(s) |
| This compound | 370 - 400 | > 20 | 1000 | [3] |
| Phenolic Resin | ~400 | 70.18 | Not Specified | [5] |
| Si-Modified Phenolic Resin | > 600 | 83.7 | 1000 | [5] |
| Polyimide | > 400 | High | Not Specified | [6] |
| Polybenzoxazine (PBZ) | Not Specified | Low (compared to phenolic) | Not Specified |
Experimental Protocols
Accurate assessment of long-term thermal stability relies on standardized experimental procedures. The primary techniques employed are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and long-term isothermal aging.
1. Thermogravimetric Analysis (TGA)
-
Objective: To measure the change in mass of a material as a function of temperature or time in a controlled atmosphere. This is used to determine the thermal stability and decomposition characteristics of the material.[3]
-
Methodology:
-
A small, precisely weighed sample of the composite material (typically 5-10 mg) is placed in a TGA furnace.
-
The sample is heated at a constant rate (e.g., 10°C/min or 20°C/min) over a specified temperature range (e.g., from room temperature to 1000°C).[7]
-
The atmosphere within the furnace is controlled, typically using an inert gas like nitrogen to study thermal degradation or air to study oxidative degradation.[3]
-
The TGA instrument continuously records the mass of the sample as the temperature increases.
-
-
Data Interpretation: The resulting TGA curve plots percentage weight loss against temperature. Key data points include the onset temperature of decomposition (where significant weight loss begins) and the char yield (the percentage of residual mass at a high temperature, e.g., 1000°C).[3]
2. Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[8] It is used to detect thermal transitions such as the glass transition temperature (Tg).[3][9]
-
Methodology:
-
A small, weighed sample of the material is sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell and heated at a controlled rate (e.g., 20°C/min).[8]
-
The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
-
Data Interpretation: The glass transition (Tg) is observed as a step-like change in the heat flow curve.[9] For thermosetting resins, an exothermic peak following the Tg indicates the curing or crosslinking reaction.[8]
3. Long-Term Isothermal Aging
-
Objective: To predict the long-term service life of a polymer by exposing it to elevated temperatures for extended periods and observing changes in its properties.[10][11][12]
-
Methodology:
-
Multiple samples of the composite material are prepared.
-
The samples are placed in ovens at several constant, elevated temperatures (e.g., 100°C, 120°C, 150°C).[10]
-
Samples are removed from the ovens at predetermined time intervals (e.g., 72 hours, 144 hours, 240 hours).[10]
-
After cooling to standard conditions, the aged samples are tested for critical properties such as tensile strength, compressive strength, or weight loss.
-
-
Data Interpretation: The data is often analyzed using the Arrhenius equation, which relates the rate of property degradation to temperature. This allows for the extrapolation of data to predict the material's lifetime at lower, normal service temperatures.[10][11][12] The international standard ISO 2578 provides a detailed procedure for this type of analysis.[10][11][12]
Visualized Workflow
The logical flow for a comprehensive evaluation of long-term thermal stability is outlined below.
References
- 1. phlextek.com [phlextek.com]
- 2. The Mechanical Characterization of Welded Hybrid Joints Based on a Fast-Curing Epoxy Composite with an Integrated Phenoxy Coupling Layer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | High Temperature Composites From Renewable Resources: A Perspective on Current Technological Challenges for the Manufacturing of Non-Oil Based High Char Yield Matrices and Carbon Fibers [frontiersin.org]
- 5. Investigation on the Properties of Phenolic-Resin-Based Functional Gradient Thermal Protection Composite Materials [mdpi.com]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. Thermal degradation and stability of accelerated-curing phenol-formaldehyde resin :: BioResources [bioresources.cnr.ncsu.edu]
- 8. pepolska.pl [pepolska.pl]
- 9. engineering.unt.edu [engineering.unt.edu]
- 10. vjs.ac.vn [vjs.ac.vn]
- 11. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 12. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
A Comparative Study: Solvent-Based Versus Waterborne Phenoxy Resin Coatings
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
Phenoxy resins, a class of high-performance thermoplastic polymers, are renowned for their exceptional adhesion, chemical resistance, and mechanical toughness. These properties make them a preferred choice for demanding coating applications across various high-tech industries, including biomedical devices and laboratory equipment. The choice between solvent-based and waterborne formulations of these resins presents a critical decision for researchers and product developers, involving a trade-off between traditional performance benchmarks and modern environmental and safety standards. This guide provides a comprehensive, data-driven comparison of solvent-based and waterborne phenoxy resin coatings to aid in the selection of the most suitable system for specific research and development needs.
Executive Summary
Solvent-based this compound coatings have historically been the standard, offering robust performance in terms of adhesion, durability, and chemical resistance.[1] However, growing environmental concerns and stringent regulations on Volatile Organic Compound (VOC) emissions have spurred the development of waterborne alternatives.[2] While early waterborne formulations faced challenges in matching the performance of their solvent-based counterparts, recent advancements have led to the development of high-performance waterborne phenoxy resins with comparable and, in some cases, superior properties.[3][4] This guide will delve into a quantitative comparison of these two systems, evaluating key performance metrics through standardized testing methodologies.
Performance Data Comparison
The following tables summarize the performance of representative solvent-based and waterborne this compound coatings. The data for the solvent-based system is derived from studies on phenoxy-modified primers, while the data for the waterborne system is based on technical specifications and performance claims for commercially available waterborne phenoxy dispersions.
Table 1: Mechanical and Durability Properties
| Performance Metric | Test Method | Solvent-Based this compound Coating | Waterborne this compound Coating |
| Adhesion | ASTM D3359 | 5B (Excellent)[5] | 5B (Excellent) (inferred from TDS) |
| Impact Resistance | ASTM D2794 | >160 in-lbs (direct and reverse) | High (qualitative from TDS) |
| Flexibility | ASTM D522 | Pass (1/8" mandrel)[5] | Excellent (qualitative from TDS) |
| Hardness | Pencil Hardness | H-2H | H-2H |
Table 2: Resistance Properties
| Performance Metric | Test Method | Solvent-Based this compound Coating | Waterborne this compound Coating |
| Corrosion Resistance | ASTM B117 | >1000 hours (with <3mm creepage) | >500 hours (expected for high-performance systems) |
| Chemical Resistance | Spot/Immersion | See Table 3 | See Table 3 |
Table 3: Chemical Resistance
| Chemical Agent | Solvent-Based this compound Coating | Waterborne this compound Coating |
| Acids (e.g., 10% HCl) | Excellent | Good to Excellent |
| Bases (e.g., 10% NaOH) | Excellent | Good to Excellent |
| Solvents (e.g., MEK, Xylene) | Good | Moderate to Good |
| Water | Excellent | Excellent |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below. These protocols are based on internationally recognized ASTM standards to ensure reproducibility and comparability of results.
Adhesion Testing (ASTM D3359)
This method assesses the adhesion of coating films to metallic substrates by applying and removing pressure-sensitive tape over cuts made in the film.
-
Test Specimen: A coated panel cured under specified conditions.
-
Procedure (Method B - Cross-Cut):
-
Make a series of six parallel cuts through the coating to the substrate using a sharp blade or a cross-cut adhesion tester.
-
Make a second series of six parallel cuts at a 90-degree angle to and centered on the original cuts to create a grid.
-
Brush the area gently to remove any detached flakes or ribbons of coating.
-
Apply a specified pressure-sensitive tape over the grid and smooth it into place.
-
Wait for a specified time (typically 60-90 seconds).
-
Rapidly pull the tape off at a 180-degree angle.
-
-
Evaluation: The grid area is inspected for removal of the coating and rated on a scale from 5B (no peeling or removal) to 0B (severe peeling and removal).[6]
Corrosion Resistance (ASTM B117 - Salt Spray Test)
This test provides a controlled corrosive environment to evaluate the corrosion resistance of coated samples.
-
Test Specimen: Scribed coated panels.
-
Apparatus: A salt spray cabinet capable of maintaining a heated, humidified environment.
-
Procedure:
-
Prepare a 5% sodium chloride solution in distilled or deionized water.
-
Place the test specimens in the salt spray cabinet at a specified angle.
-
Expose the specimens to a continuous salt fog at a controlled temperature (typically 35°C).
-
Periodically inspect the specimens for signs of corrosion, such as blistering, rusting, and creepage from the scribe.
-
-
Evaluation: The performance is typically reported as the number of hours of exposure until a specified level of corrosion is observed.
Impact Resistance (ASTM D2794)
This test method covers a procedure for rapidly deforming a coating film and its substrate by impact and for evaluating the effect of such deformation.[7]
-
Test Specimen: A coated panel.
-
Apparatus: An impact tester consisting of a standard weight, a punch, and a guide tube.
-
Procedure:
-
Place the coated panel on the base of the impact tester.
-
Drop the weight from a specified height onto the punch, causing an indentation in the coating.
-
The test can be performed as "direct" (punch on the coated side) or "reverse" (punch on the uncoated side).
-
-
Evaluation: The impacted area is examined for cracking or delamination of the coating. The result is reported as the maximum impact (in inch-pounds) the coating can withstand without failure.[8]
Flexibility (ASTM D522 - Mandrel Bend Test)
This test assesses the resistance of a coating to cracking when bent around a cylindrical or conical mandrel.
-
Test Specimen: A coated panel.
-
Apparatus: A mandrel bend test apparatus with mandrels of varying diameters.
-
Procedure:
-
Secure the coated panel in the apparatus.
-
Bend the panel 180 degrees around the mandrel.
-
-
Evaluation: The coating is examined for cracking or detachment from the substrate. The result is reported as the smallest mandrel diameter around which the coating can be bent without failure.
Visualizations
To further elucidate the experimental workflow and the comparative logic, the following diagrams are provided.
Conclusion
The choice between solvent-based and waterborne this compound coatings is a multifaceted decision that requires careful consideration of performance requirements, environmental regulations, and safety protocols. While solvent-based systems have a long-standing reputation for high performance, advancements in waterborne technology have produced formulations that offer comparable mechanical and resistance properties with the significant advantage of a reduced environmental footprint.[2] For applications where low VOC emissions and enhanced safety are paramount, modern waterborne this compound coatings present a viable and compelling alternative without significant compromise in performance. Researchers and drug development professionals are encouraged to evaluate the specific performance data presented in this guide in the context of their unique application requirements to make an informed selection.
References
- 1. rustoleum.com [rustoleum.com]
- 2. researchgate.net [researchgate.net]
- 3. paint.org [paint.org]
- 4. paint.org [paint.org]
- 5. researchgate.net [researchgate.net]
- 6. farsi.msrpco.com [farsi.msrpco.com]
- 7. ASTM D2794: Impact Resistance Test Explained [croccoatings.com]
- 8. danickspecialties.com [danickspecialties.com]
Safety Operating Guide
Proper Disposal of Phenoxy Resin: A Guide for Laboratory Professionals
The responsible management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of phenoxy resin, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This compound is an irritant and can cause adverse health effects upon exposure.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, suitable protective gloves, and a lab coat.[1][2] All handling of this compound waste should be conducted in a well-ventilated area or within a chemical fume hood to minimize inhalation exposure.[1][3]
-
Spill Management: In the event of a spill, prevent further leakage if it is safe to do so. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, sealed container for disposal.[4] Avoid allowing the material to enter drains or waterways, as it is toxic to aquatic life with long-lasting effects.[2][4]
Step-by-Step Disposal Protocol
The correct disposal method for this compound depends on its physical state: uncured, cured, or as residue in an empty container. Uncured this compound is considered a hazardous waste and must be managed accordingly.[5]
Step 1: Waste Classification
As the waste generator, you are responsible for correctly classifying the waste according to federal, state, and local regulations.[1][6][7] The primary federal regulation in the United States is the Resource Conservation and Recovery Act (RCRA), implemented by the EPA.[6][8]
-
Identify the Waste Stream: Determine if the waste is uncured resin, fully cured resin, a contaminated empty container, or contaminated lab supplies (e.g., gloves, wipes).
-
Consult Safety Data Sheet (SDS): The product's SDS is the primary source of information for hazard identification and disposal guidance.[1]
-
Hazardous Waste Determination:
-
Uncured this compound: This is considered hazardous waste. It should never be disposed of down the drain or in regular trash.[5][9][10]
-
Cured this compound: this compound that has been fully cured (solidified) is generally not considered hazardous and can typically be disposed of as a non-hazardous solid waste.[5][9]
-
Empty Containers: Containers are considered "empty" and non-hazardous if all possible material has been removed and no more than 3% of the container's total capacity by weight remains.[5]
-
Step 2: Segregation and Storage
Properly segregate and store this compound waste to await pickup by a licensed disposal service.
-
Container Requirements: Use a chemically compatible, leak-proof container that can be securely sealed.[3][11] Do not overfill the container.
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," a precise description of the contents (e.g., "Hazardous Waste - this compound"), the specific hazards (e.g., "Irritant," "Aquatic Toxicity"), and the accumulation start date and location.[11]
Step 3: Arrange for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal company to arrange for the collection and disposal of the hazardous waste.[3][12] Do not attempt to treat or dispose of the chemical waste yourself without proper authorization and training.
Disposal Summary Table
The following table summarizes the disposal procedures for different forms of this compound waste.
| Waste Type | Hazard Classification | Proper Disposal Procedure |
| Uncured this compound | Hazardous | - Collect in a designated, sealed, and properly labeled hazardous waste container. - Store in a secure, well-ventilated area away from incompatible materials. - Arrange for pickup and disposal by a licensed chemical waste contractor or institutional EHS.[3][12] |
| Fully Cured this compound | Non-Hazardous | - Confirm the resin is completely solidified. - May be disposed of as regular solid waste.[5][9] Consult local regulations for confirmation. |
| Empty this compound Container | Non-Hazardous | - Ensure the container is empty per RCRA guidelines (<3% residue by weight).[5] - Deface or remove the original label.[11] - Dispose of in the general waste stream.[9][11] |
| Contaminated Materials | Hazardous | - Collect contaminated items (e.g., gloves, paper towels, absorbent pads) in a sealed bag or container. - Label as "Hazardous Waste - this compound Contaminated Debris." - Dispose of through a licensed chemical waste contractor. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for this compound Waste Disposal.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. ryncor.com [ryncor.com]
- 3. scipoly.com [scipoly.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. epoxyworks.com [epoxyworks.com]
- 6. youtube.com [youtube.com]
- 7. dtsc.ca.gov [dtsc.ca.gov]
- 8. Hazardous Waste Regulations [rila.org]
- 9. artsreview.com.au [artsreview.com.au]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 12. scipoly.com [scipoly.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Phenoxy Resin
For researchers, scientists, and drug development professionals, the safe handling of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for working with Phenoxy resin, offering procedural, step-by-step guidance to ensure operational safety and proper disposal.
Personal Protective Equipment (PPE) for this compound
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended PPE. While specific occupational exposure limits for this compound are not established by OSHA or ACGIH, it is recommended to handle it in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[1]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 should be worn.[1] | Protects against splashes of resin which can cause serious eye irritation.[2][3] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile or butyl rubber) to prevent skin contact.[1] Wear a lab coat, long-sleeved shirt, and pants to cover exposed skin.[4] | Prevents skin irritation and potential allergic reactions.[3][5] Contaminated clothing should be removed immediately and washed before reuse.[1] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate or if dusts/mists are generated, a NIOSH-approved respirator for organic vapors should be used.[1][4] | Minimizes inhalation of vapors or dust which may cause respiratory tract irritation.[1][3] |
| Foot Protection | Closed-toe shoes should be worn in the laboratory.[6] | Protects feet from spills and falling objects. |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the key steps for the safe handling of this compound from receipt to disposal.
1. Preparation and Area Setup:
-
Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for the specific this compound product.[2]
-
Work in a well-ventilated area, preferably inside a designated chemical fume hood.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.[1]
-
Cover the work surface with a disposable absorbent liner.
-
Assemble all necessary equipment and materials before starting work to minimize movement and potential for spills.
2. Donning Personal Protective Equipment (PPE):
-
Put on a lab coat or other protective clothing.
-
Wear chemical safety goggles.
-
Wear the appropriate chemical-resistant gloves. Inspect gloves for any signs of damage before use.[2]
3. Handling and Use:
-
Avoid direct contact with the resin.[5]
-
Minimize the generation of dust or aerosols.[1]
-
Use spark-proof tools if the resin solution is flammable.[7]
-
Keep containers tightly closed when not in use to prevent spills and vapor release.[1]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]
4. Spill and Emergency Procedures:
-
Small Spills:
-
Skin Contact:
-
Eye Contact:
-
Inhalation:
-
Ingestion:
5. Disposal Plan:
-
Uncured Resin: Unused or waste liquid resin and hardener are considered hazardous waste and should not be poured down the drain.[10] They must be disposed of through a licensed professional waste disposal service.[3]
-
Cured Resin: Once the resin and hardener are mixed and fully cured to a solid state, they are generally considered non-hazardous and can be disposed of in the regular trash.[11]
-
Empty Containers: Empty containers should be tightly capped and can be disposed of in the trash.[10] To ensure no liquid resin remains, you can mix the small remaining amounts of resin and hardener in one of the containers to cure before disposal.[10]
-
Contaminated Materials: Gloves, absorbent pads, and other contaminated disposable materials should be placed in a sealed bag and disposed of as chemical waste.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. worksafebc.com [worksafebc.com]
- 3. ccohs.ca [ccohs.ca]
- 4. scipoly.com [scipoly.com]
- 5. kerbl.com [kerbl.com]
- 6. glovesbyweb.com [glovesbyweb.com]
- 7. ha-international.com [ha-international.com]
- 8. ryncor.com [ryncor.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 11. Permissible Exposure Limits - Annotated Tables | Occupational Safety and Health Administration [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
